molecular formula C20H20ClFN4O5S B10830802 TAS1553

TAS1553

货号: B10830802
分子量: 482.9 g/mol
InChI 键: DUYRWEBTZNUILI-DIFFPNOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TAS1553 is a useful research compound. Its molecular formula is C20H20ClFN4O5S and its molecular weight is 482.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H20ClFN4O5S

分子量

482.9 g/mol

IUPAC 名称

5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide

InChI

InChI=1S/C20H20ClFN4O5S/c1-9-4-6-14(22)16(10(9)2)11(3)17(19-24-25-20(28)31-19)26-32(29,30)15-7-5-12(21)8-13(15)18(23)27/h4-8,11,17,26H,1-3H3,(H2,23,27)(H,25,28)/t11-,17+/m1/s1

InChI 键

DUYRWEBTZNUILI-DIFFPNOSSA-N

手性 SMILES

CC1=C(C(=C(C=C1)F)[C@@H](C)[C@@H](C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C

规范 SMILES

CC1=C(C(=C(C=C1)F)C(C)C(C2=NNC(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)C(=O)N)C

产品来源

United States

Foundational & Exploratory

TAS1553: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. By disrupting the protein-protein interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs). This targeted inhibition induces significant DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the potent and selective antitumor activity of this compound across a range of hematological and solid tumor models. Notably, the expression of Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for sensitivity to this compound, suggesting a personalized medicine approach for its clinical application. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a first-in-class inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2][3] RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] The activity of RNR is frequently upregulated in cancer cells to support their high proliferative rate, making it an attractive target for anticancer therapy. Unlike traditional RNR inhibitors that target the enzyme's active site, this compound offers a distinct mechanism by preventing the formation of the active RNR holoenzyme.[1][4]

Core Mechanism of Action: Inhibition of RNR Subunit Interaction

The primary mechanism of action of this compound is the allosteric inhibition of RNR through the disruption of the protein-protein interaction between its two subunits, RRM1 (R1) and RRM2 (R2).[1] This interaction is essential for the catalytic activity of the enzyme.

Binding Affinity and RNR Inhibition

This compound has been shown to bind to the R1 subunit of RNR with high affinity.[4] This binding prevents the assembly of the functional R1-R2 complex, thereby inhibiting the enzymatic conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).

ParameterValueReference
Binding Affinity (Kd) to R1 Subunit 0.0349 ± 0.0009 µmol/L[4]
IC50 for RNR Enzymatic Activity 0.0542 µmol/L[5]
IC50 for R1-R2 Subunit Interaction 0.0396 µmol/L[5]

Downstream Cellular Effects

The inhibition of RNR by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to their demise.

Depletion of dNTP Pools

By inhibiting RNR, this compound leads to a significant and rapid depletion of the intracellular dNTP pool, particularly the deoxyadenosine (B7792050) triphosphate (dATP) pool.[1][4][5] This imbalance in dNTPs is a critical initiating event in the cellular response to this compound. In preclinical models, a notable decrease in the intratumoral dATP pool was observed without a corresponding reduction in the ATP pool, highlighting the selectivity of this compound for the de novo DNA synthesis pathway.[5][6]

Induction of DNA Replication Stress

The scarcity of dNTPs caused by this compound treatment leads to the stalling of replication forks and the activation of the DNA damage response (DDR) pathway, a phenomenon known as DNA replication stress.[1] This is evidenced by the phosphorylation of key checkpoint proteins such as CHK1 and RPA2.

Cell Cycle Arrest and Apoptosis

Prolonged DNA replication stress ultimately triggers cell cycle arrest and programmed cell death (apoptosis). The induction of apoptosis by this compound is confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, key markers of the apoptotic cascade.

TAS1553_Mechanism_of_Action cluster_0 This compound Action cluster_1 RNR Inhibition cluster_2 Metabolic Consequences cluster_3 Cellular Outcomes This compound This compound RNR_subunits RNR Subunits (R1 and R2) This compound->RNR_subunits Binds to R1 RNR_complex Active RNR Holoenzyme RNR_subunits->RNR_complex Assembly dNTPs Deoxyribonucleoside Triphosphates (dNTPs) RNR_complex->dNTPs Catalysis dNTP_depletion dNTP Pool Depletion (especially dATP) RNR_complex->dNTP_depletion Inhibition NDPs Ribonucleoside Diphosphates (NDPs) NDPs->RNR_complex DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis dNTP_depletion->DNA_synthesis Inhibition Replication_stress DNA Replication Stress (p-CHK1, p-RPA2) DNA_synthesis->Replication_stress Inhibition Cell_cycle_arrest Cell Cycle Arrest Replication_stress->Cell_cycle_arrest Apoptosis Apoptosis (cleaved PARP, cleaved Caspase-3) Replication_stress->Apoptosis

Figure 1: Mechanism of Action of this compound in Cancer Cells.

Preclinical Antitumor Activity

This compound has demonstrated broad and potent antiproliferative activity against a panel of human cancer cell lines, including both solid and hematological malignancies.

In Vitro Antiproliferative Activity
Cell LineCancer TypeGI50 (µM)Reference
HCC1806Breast Cancer0.228[5]
HCC38Breast Cancer0.352[5]
MV-4-11Acute Myeloid LeukemiaN/A[6][7]
BHL-89Chronic Lymphocytic Leukemia4.15[5]

GI50: 50% growth inhibition concentration.

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has shown significant antitumor efficacy in various xenograft models. In a rat xenograft model using MV-4-11 (acute myeloid leukemia) cells, daily oral administration of this compound for 14 days resulted in a dose-dependent inhibition of tumor growth.[4][5][6]

ModelTreatmentDosageOutcomeReference
MV-4-11 Rat XenograftThis compound (p.o., q.d. for 14 days)150 mg/kgTumor growth inhibition[5]
MV-4-11 Rat XenograftThis compound (p.o., q.d. for 14 days)300 mg/kgTumor shrinkage (disappearance in 3/5 rats)[5]
MV-4-11 Mouse XenograftThis compound (100 mg/kg/day) + Cytarabine (10 mg/kg/day, 5 days)N/ASuperior antitumor efficacy compared to monotherapy[7]
CFPAC-1 Mouse XenograftThis compound + Gemcitabine (20 mg/kg/day, q.wk.)N/AStriking antitumor efficacy[7]

SLFN11 as a Predictive Biomarker

Schlafen family member 11 (SLFN11) has been identified as a potential predictive biomarker for the cytotoxic effects of this compound.[1][8] SLFN11 is a nuclear protein involved in the cellular response to DNA damage and replication stress.[8][9] High expression of SLFN11 has been shown to sensitize cancer cells to DNA-damaging agents by promoting apoptosis.[8][10] In the context of this compound, depletion of SLFN11 has been observed to suppress the cytotoxic effect and caspase-3/7 activation induced by the drug, suggesting that SLFN11 expression could be used to select patients who are most likely to respond to this compound therapy.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

RNR Enzymatic Activity Assay
  • Objective: To determine the inhibitory effect of this compound on the enzymatic activity of RNR.

  • Methodology: The assay measures the conversion of a ribonucleoside diphosphate (B83284) (e.g., cytidine (B196190) diphosphate - CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by recombinant human RNR. The reaction mixture typically includes the R1 and R2 subunits, the substrate, and various concentrations of the inhibitor. The amount of dCDP produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC). The IC50 value is then calculated.

RNR Subunit Interaction Assay (AlphaLISA)
  • Objective: To measure the ability of this compound to disrupt the interaction between the R1 and R2 subunits of RNR.

  • Methodology: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is employed. Recombinant R1 and R2 proteins are tagged with donor and acceptor beads, respectively. When R1 and R2 interact, the beads are brought into close proximity, resulting in a luminescent signal upon excitation. This compound is added at various concentrations, and the reduction in the luminescent signal is measured to determine the IC50 for the inhibition of the protein-protein interaction.

AlphaLISA_Workflow cluster_0 Assay Components cluster_1 Interaction & Inhibition cluster_2 Detection R1 R1 Subunit (with Donor Bead) R2 R2 Subunit (with Acceptor Bead) Interaction R1-R2 Interaction R1->Interaction R2->Interaction This compound This compound This compound->Interaction Inhibits No_Interaction No Interaction Interaction->No_Interaction In presence of this compound Signal Luminescent Signal Interaction->Signal No_Signal No/Reduced Signal No_Interaction->No_Signal

Figure 2: AlphaLISA Workflow for RNR Subunit Interaction.
Cell Viability Assay

  • Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

  • Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, and the resulting luminescence is measured. The GI50 value is calculated from the dose-response curve.

Measurement of Intracellular dNTP Pools
  • Objective: To quantify the changes in intracellular dNTP levels following this compound treatment.

  • Methodology: Cells are treated with this compound for a defined time. The cells are then lysed, and the nucleotides are extracted. The dNTPs in the cell extracts are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

Western Blot Analysis for DNA Replication Stress and Apoptosis Markers
  • Objective: To detect the activation of the DNA damage response and the induction of apoptosis.

  • Methodology: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of CHK1 and RPA2 (for replication stress) and for cleaved PARP and cleaved caspase-3 (for apoptosis). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.

Conclusion

This compound represents a promising novel approach to cancer therapy by selectively targeting the RNR enzyme through a unique mechanism of inhibiting subunit interaction. Its ability to induce profound DNA replication stress and apoptosis in cancer cells, coupled with its oral bioavailability and demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent. The identification of SLFN11 as a potential predictive biomarker paves the way for a more personalized and effective clinical application of this compound. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this innovative RNR inhibitor in the treatment of various cancers.

References

The Molecular Target of TAS1553: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available, first-in-class small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of both hematological and solid tumors.[1][2] This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the methodologies used to characterize its activity.

Molecular Target: Ribonucleotide Reductase (RNR)

The primary molecular target of this compound is human ribonucleotide reductase (RNR) .[1][3] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][3] The enzyme is a heterotetramer composed of two subunits, R1 (encoded by the RRM1 gene) and R2 (encoded by the RRM2 gene).[1] The interaction and assembly of these two subunits are indispensable for the enzyme's catalytic activity.[1][3]

This compound does not bind to the active site of the enzyme but rather functions as a protein-protein interaction inhibitor .[3][4] It specifically blocks the interaction between the R1 and R2 subunits, thereby preventing the formation of the active RNR enzyme complex.[1][3]

Mechanism of Action

By inhibiting the R1-R2 subunit interaction, this compound effectively abrogates RNR's enzymatic function. This leads to a cascade of downstream cellular events:

  • Depletion of dNTP Pools: The most immediate consequence of RNR inhibition by this compound is a significant reduction in the intracellular pool of dNTPs, particularly deoxyadenosine (B7792050) triphosphate (dATP).[5]

  • Induction of DNA Replication Stress: The scarcity of dNTPs leads to the stalling of replication forks and induces DNA replication stress.[4][5] This is evidenced by the phosphorylation of key stress marker proteins such as Chk1 and RPA2.[5]

  • Cell Cycle Arrest and Apoptosis: The sustained DNA replication stress ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][3]

Signaling Pathway of this compound Action

TAS1553_Mechanism_of_Action This compound This compound RNR_subunits RNR Subunits (R1 & R2) This compound->RNR_subunits Inhibits Interaction Active_RNR Active RNR Complex RNR_subunits->Active_RNR Assembly dNTP_pool dNTP Pool Active_RNR->dNTP_pool Catalyzes Synthesis DNA_synthesis DNA Synthesis & Repair dNTP_pool->DNA_synthesis Replication_stress DNA Replication Stress DNA_synthesis->Replication_stress Stalling Cell_cycle_arrest Cell Cycle Arrest Replication_stress->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity
ParameterValueReference
IC₅₀ (RNR Enzymatic Activity) 0.0542 µM[6]
IC₅₀ (R1-R2 Interaction) 0.0396 µM[6]
Kd (Binding to R1 subunit) 0.0349 µM[5]
Table 2: Anti-proliferative Activity (GI₅₀) in Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µM)Reference
HCC1806 Breast Cancer0.228[6]
BHL-89 Chronic Lymphocytic Leukemia4.15[6]

Experimental Protocols

RNR R1-R2 Interaction Assay (AlphaLISA)

This protocol outlines the methodology to quantify the inhibitory effect of this compound on the interaction between the R1 and R2 subunits of RNR using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Experimental Workflow:

AlphaLISA_Workflow cluster_reagents Reagents cluster_assay Assay Steps Biotin_R1 Biotinylated R1 Subunit Incubation Incubate Reagents Biotin_R1->Incubation GST_R2 GST-tagged R2 Subunit GST_R2->Incubation TAS1553_compound This compound TAS1553_compound->Incubation Add_beads Add AlphaLISA Beads (Streptavidin-Donor, anti-GST-Acceptor) Incubation->Add_beads Read_plate Read Plate on EnVision Reader Add_beads->Read_plate

Caption: Workflow for the RNR R1-R2 AlphaLISA assay.

Materials:

  • Recombinant human R1 subunit (biotinylated)

  • Recombinant human R2 subunit (GST-tagged)

  • This compound

  • AlphaLISA Streptavidin Donor beads

  • AlphaLISA anti-GST Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the biotinylated R1 subunit, GST-tagged R2 subunit, and the this compound dilution (or vehicle control).

  • Incubate the mixture at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.

  • Add a mixture of AlphaLISA Streptavidin Donor beads and anti-GST Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an EnVision plate reader (or equivalent) with excitation at 680 nm and emission at 615 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

RNR Enzymatic Activity Assay

This protocol describes a method to measure the enzymatic activity of RNR and the inhibitory effect of this compound.

Procedure:

  • Prepare a reaction mixture containing assay buffer, dithiothreitol (B142953) (DTT), magnesium acetate, ATP, and the RNR substrate (e.g., [¹⁴C]-CDP).

  • Add recombinant human RNR (pre-incubated with or without this compound) to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Separate the product (e.g., [¹⁴C]-dCDP) from the substrate using HPLC.

  • Quantify the amount of product formed using a radioactivity detector.

  • Determine the percentage of inhibition and the IC₅₀ value for this compound.

Cellular dNTP Pool Measurement

This protocol outlines the quantification of intracellular dNTP pools in cancer cells following treatment with this compound.

Procedure:

  • Culture cancer cells to the desired density and treat with various concentrations of this compound for a specified time.

  • Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.[7]

  • Separate the dNTPs from other nucleotides using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]

  • Quantify the levels of dATP, dGTP, dCTP, and dTTP based on standard curves.

  • Analyze the dose-dependent effect of this compound on the dNTP pools.

Predictive Biomarker: SLFN11

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effects of this compound.[6] Cancer cell lines with high expression of SLFN11 demonstrate greater sensitivity to this compound-induced apoptosis.[6][8] Therefore, assessing SLFN11 expression in tumors may help in identifying patients who are more likely to respond to this compound treatment.[6]

Logical Relationship of SLFN11 and this compound Efficacy

SLFN11_Biomarker This compound This compound DNA_Replication_Stress DNA Replication Stress This compound->DNA_Replication_Stress High_SLFN11 High SLFN11 Expression DNA_Replication_Stress->High_SLFN11 Low_SLFN11 Low SLFN11 Expression DNA_Replication_Stress->Low_SLFN11 Apoptosis Apoptosis (Cell Death) High_SLFN11->Apoptosis Promotes Growth_Inhibition Growth Inhibition (Cytostatic) Low_SLFN11->Growth_Inhibition Leads to

Caption: Role of SLFN11 in this compound-induced cell fate.

Clinical Development

This compound is currently being investigated in a Phase 1 clinical trial (NCT04921213) for the treatment of relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[9] This study is evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in this patient population.[9]

Conclusion

This compound is a potent and selective inhibitor of the RNR R1-R2 subunit interaction, representing a novel approach to targeting the de novo dNTP synthesis pathway. Its mechanism of action, centered on the induction of DNA replication stress, has shown promising anti-tumor activity. The identification of SLFN11 as a potential predictive biomarker may further enhance its clinical utility. Ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in cancer treatment.

References

The Discovery and Development of TAS1553: A Novel Ribonucleotide Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] Developed by Taiho Pharmaceutical, this compound represents a promising new approach in cancer therapy by targeting the protein-protein interaction between the R1 and R2 subunits of RNR.[3][4] This disruption leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, inducing DNA replication stress and subsequent apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated potent in vitro and in vivo antitumor activity across a range of hematological and solid tumor models.[3] A Phase 1 clinical trial is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Introduction to Ribonucleotide Reductase as a Therapeutic Target

Ribonucleotide reductase (RNR) is a heterodimeric enzyme composed of two subunits, R1 (RRM1) and R2 (RRM2), that catalyzes the rate-limiting step in the de novo synthesis of dNTPs.[3][4] This process is essential for DNA replication and repair, making RNR a well-established target for anticancer therapies.[3] By inhibiting RNR, the supply of necessary building blocks for DNA is cut off, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] this compound distinguishes itself from other RNR inhibitors by not directly targeting the active site, but rather by preventing the crucial interaction between the R1 and R2 subunits, offering a potentially more selective mechanism of action.[3]

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify small molecules that could disrupt the R1-R2 protein-protein interaction of RNR. This was achieved through the development of a high-throughput screening assay to identify compounds that could inhibit this interaction. Promising hits were then optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor.[5] It binds to the R1 subunit of RNR, preventing its association with the R2 subunit.[4] This inhibition of RNR holoenzyme formation blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, leading to a significant reduction in the intracellular dNTP pool, particularly dATP.[4][5] The resulting dNTP imbalance causes DNA replication stress, characterized by the stalling of replication forks and the activation of the DNA damage response pathway, ultimately triggering apoptosis and cell death in cancer cells.[4]

TAS1553_Mechanism_of_Action RNR_R1 RNR Subunit R1 RNR_complex Active RNR Holoenzyme RNR_R1->RNR_complex RNR_R2 RNR Subunit R2 RNR_R2->RNR_complex This compound This compound This compound->RNR_R1 This compound->RNR_complex Inhibits formation dNTPs Deoxyribonucleoside Triphosphates (dNTPs) RNR_complex->dNTPs Catalyzes conversion rNDPs Ribonucleoside Diphosphates (rNDPs) rNDPs->RNR_complex DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Replication_stress DNA Replication Stress DNA_synthesis->Replication_stress Depletion of dNTPs leads to Apoptosis Apoptosis Replication_stress->Apoptosis Replication_stress->Apoptosis Induces

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and broad antiproliferative activity against a panel of human solid and hematological cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) for RNR enzymatic activity and the R1-R2 protein-protein interaction, along with the half-maximal growth inhibition (GI50) values for various cell lines are summarized below.

Parameter Value (µM) Reference
RNR Enzymatic Activity IC500.0542[4]
R1-R2 Interaction IC500.0396[5]
Cell Line Cancer Type GI50 (µM) Reference
MV-4-11Acute Myeloid Leukemia0.279[4]
MOLM-13Acute Myeloid Leukemia0.331[4]
HL-60Acute Promyelocytic Leukemia0.386[4]
K562Chronic Myeloid Leukemia0.415[4]
HCC38Breast Cancer0.228[4]
A549Non-Small Cell Lung Cancer0.523[4]
HCT116Colorectal Cancer0.375[4]
PANC-1Pancreatic Cancer0.612[4]
In Vivo Antitumor Efficacy

Oral administration of this compound has shown significant antitumor efficacy in various xenograft models of human cancers.[3]

Xenograft Model Dose (mg/kg) Treatment Schedule Tumor Growth Inhibition (T/C %) Reference
MV-4-11 (AML)50Once daily for 14 days52.0[5]
MV-4-11 (AML)100Once daily for 14 days45.0[5]
MV-4-11 (AML)200Once daily for 14 days29.4[5]
HCC38 (Breast Cancer)100Once daily for 14 daysSignificant inhibition (p<0.001)[8]

In a systemic AML model, daily oral administration of this compound at 100 mg/kg provided a significant survival benefit.[8]

Biomarker Identification

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effect of this compound.[3] SLFN11 is a nuclear protein involved in the DNA damage response, and its expression has been correlated with sensitivity to various DNA-damaging agents.[9][10] Higher expression of SLFN11 may indicate a greater dependence on DNA replication and repair pathways, making cancer cells more susceptible to the effects of RNR inhibition by this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1, open-label, multicenter, first-in-human clinical trial (NCT04637009).[6][7] The study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered this compound in adult patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.[7] The trial is designed in two parts: a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate the safety and efficacy in specific patient cohorts.[6] As of late 2025, no results from this clinical trial have been publicly reported.

Experimental Protocols

RNR Protein-Protein Interaction Assay (AlphaLISA)

This assay is designed to quantify the ability of a compound to inhibit the interaction between the RNR R1 and R2 subunits.

Materials:

  • Recombinant human RNR R1 and R2 proteins

  • AlphaLISA acceptor beads conjugated to an anti-R1 antibody

  • AlphaLISA donor beads conjugated to an anti-R2 antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

  • Test compound (this compound)

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the R1 protein and the acceptor beads. Incubate for 60 minutes at room temperature.

  • Add the test compound to the wells.

  • Add the R2 protein to the wells and incubate for 60 minutes at room temperature.

  • Add the donor beads and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • The signal generated is proportional to the extent of the R1-R2 interaction. The IC50 value is calculated from the dose-response curve.

AlphaLISA_Workflow start Start add_R1_beads Add R1 protein and acceptor beads to plate start->add_R1_beads incubate1 Incubate 60 min add_R1_beads->incubate1 add_compound Add this compound incubate1->add_compound add_R2 Add R2 protein add_compound->add_R2 incubate2 Incubate 60 min add_R2->incubate2 add_donor_beads Add donor beads incubate2->add_donor_beads incubate3 Incubate 60 min (in dark) add_donor_beads->incubate3 read_plate Read plate incubate3->read_plate end End read_plate->end

Figure 2: AlphaLISA experimental workflow.
Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • Test compound (this compound)

  • CellTiter-Glo® Reagent

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound (this compound) formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally according to the desired dose and schedule.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition (T/C %) and assess statistical significance.

Xenograft_Study_Workflow start Start implant_cells Implant cancer cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to grow to ~150 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound or vehicle (oral gavage) randomize->treatment measurements Measure tumor volume and body weight 2-3x/week treatment->measurements end_study End of study measurements->end_study analysis Calculate T/C % and statistical significance end_study->analysis end End analysis->end

Figure 3: In vivo xenograft study workflow.

Future Directions

The ongoing Phase 1 clinical trial of this compound will provide crucial information on its safety, tolerability, and preliminary efficacy in patients with myeloid malignancies. Future studies will likely focus on expanding the clinical evaluation of this compound to other tumor types, both as a monotherapy and in combination with other anticancer agents. Further investigation into the role of SLFN11 as a predictive biomarker will be essential for patient selection and optimizing the clinical application of this compound. The unique mechanism of action of this compound as a protein-protein interaction inhibitor of RNR holds significant promise for the development of a new class of targeted cancer therapies.

References

The Immunomodulatory Landscape of TAS1553: A Deep Dive into T-Cell Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – TAS1553, an investigational oral small-molecule inhibitor, is currently under evaluation for its potential as an anti-cancer therapeutic. While its primary mechanism of action is the inhibition of the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR), leading to DNA replication stress and cell cycle arrest in tumor cells, emerging evidence suggests that this compound may also exert significant immunomodulatory effects within the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the known and potential impacts of this compound on T-lymphocytes, a critical component of the anti-tumor immune response.

Core Mechanism of Action: RNR Inhibition

This compound is designed to disrupt the assembly of the RNR enzyme complex, which is essential for the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs).[1] By inhibiting RNR, this compound effectively depletes the cellular pool of dNTPs, which are the building blocks for DNA replication and repair. This selective pressure on rapidly dividing cancer cells leads to stalled replication forks, accumulation of DNA damage, and ultimately, apoptosis.[1]

Immunomodulatory Potential: A Focus on T-Cells

Beyond its direct cytotoxic effects on tumor cells, this compound is reported to have potential immunomodulating activities. Preliminary information suggests that treatment with this compound may lead to an increase in the number of cytotoxic CD8+ T-cells and an elevation in the expression of interferon-gamma (IFNγ) within the tumor microenvironment. These observations are critical as they point towards a dual mechanism of action for this compound: direct tumor cell killing and enhancement of the host's anti-tumor immunity.

The Role of CD8+ T-Cells and Interferon-Gamma

CD8+ T-cells, often referred to as cytotoxic T-lymphocytes (CTLs), are the primary effectors of the adaptive immune response against cancerous cells. Upon recognition of tumor-associated antigens presented on the surface of cancer cells, CD8+ T-cells become activated and release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cells.

Interferon-gamma is a pleiotropic cytokine with potent anti-tumor and immunomodulatory functions. Secreted by activated T-cells and natural killer (NK) cells, IFNγ can directly inhibit tumor cell proliferation and induce apoptosis. Furthermore, it plays a crucial role in shaping the anti-tumor immune response by:

  • Enhancing antigen presentation: IFNγ upregulates the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to CD8+ T-cells.

  • Activating other immune cells: It activates macrophages and NK cells, further augmenting the anti-tumor response.

  • Promoting a Th1-polarized immune response: IFNγ is a hallmark cytokine of the T helper 1 (Th1) response, which is associated with effective cell-mediated immunity against tumors.

The potential of this compound to increase both the number of CD8+ T-cells and the levels of IFNγ in the tumor microenvironment suggests a synergistic interplay between the drug's direct anti-cancer effects and the host's immune system.

Signaling Pathways and Experimental Workflows

The precise signaling pathways within T-cells that are modulated by this compound are not yet fully elucidated in publicly available literature. However, we can hypothesize potential mechanisms and outline the experimental workflows that would be necessary to investigate these effects.

Hypothetical Signaling Pathway Modulation in T-Cells by this compound

The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, leading to enhanced T-cell effector function.

TAS1553_T_Cell_Signaling cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell This compound This compound RNR RNR Inhibition This compound->RNR Inhibits DNA_Damage DNA Damage & Replication Stress RNR->DNA_Damage Leads to Tumor_Apoptosis Tumor Cell Apoptosis DNA_Damage->Tumor_Apoptosis Induces Antigen_Release Tumor Antigen Release Tumor_Apoptosis->Antigen_Release Results in TCR TCR Engagement Antigen_Release->TCR Stimulates T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation IFNg_Production IFNγ Production T_Cell_Activation->IFNg_Production CD8_Proliferation CD8+ T-Cell Proliferation T_Cell_Activation->CD8_Proliferation Effector_Function Enhanced Effector Function IFNg_Production->Effector_Function CD8_Proliferation->Effector_Function Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models PBMC_Isolation Isolate PBMCs from Healthy Donors/Patients T_Cell_Culture Culture T-Cells with Tumor Cells +/- this compound PBMC_Isolation->T_Cell_Culture Flow_Cytometry Flow Cytometry Analysis (Activation Markers, Proliferation) T_Cell_Culture->Flow_Cytometry ELISA ELISA/Multiplex Assay (Cytokine Profiling) T_Cell_Culture->ELISA Syngeneic_Model Syngeneic Mouse Tumor Models TAS1553_Treatment Treat with this compound +/- Checkpoint Inhibitors Syngeneic_Model->TAS1553_Treatment Tumor_Analysis Tumor and Spleen Harvest and Analysis TAS1553_Treatment->Tumor_Analysis IHC Immunohistochemistry (T-Cell Infiltration) Tumor_Analysis->IHC Flow_Cytometry_invivo Flow Cytometry (T-Cell Subsets, Activation) Tumor_Analysis->Flow_Cytometry_invivo

References

The Role of TAS1553 in Inducing Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS1553 is a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis. By disrupting the interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), leading to DNA replication stress and subsequent cell cycle arrest. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest, and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often driven by dysregulation of the cell cycle. Targeting key components of the cell cycle machinery is a well-established strategy in cancer therapy. Ribonucleotide reductase (RNR) catalyzes the rate-limiting step in the de novo synthesis of dNTPs, the building blocks of DNA. Its activity is essential for DNA replication and repair, and its expression is frequently elevated in cancer cells. This compound is a first-in-class RNR inhibitor that uniquely functions by preventing the crucial protein-protein interaction between the RNR subunits R1 and R2.[1] This mode of action leads to a cascade of cellular events culminating in the inhibition of tumor growth.

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest, which is a direct consequence of its RNR inhibitory activity.[1]

Inhibition of Ribonucleotide Reductase and dNTP Pool Depletion

This compound binds to the R1 subunit of RNR, preventing its interaction with the R2 subunit. This disruption is essential for RNR's catalytic activity. The inhibition of RNR leads to a significant reduction in the intracellular pools of dNTPs. Notably, treatment with this compound results in a dramatic and rapid decrease in the deoxyadenosine (B7792050) triphosphate (dATP) pool.[2][3]

DNA Replication Stress and S-Phase Arrest

The depletion of dNTPs, particularly dATP, severely hampers DNA synthesis, leading to a state known as DNA replication stress. This is characterized by the stalling of replication forks. The cellular response to replication stress involves the activation of the DNA damage response (DDR) pathway. Key proteins in this pathway, such as the checkpoint kinase 1 (Chk1) and Replication Protein A (RPA), are phosphorylated and activated. While direct flow cytometry data for this compound is not widely published, the pronounced induction of DNA replication stress strongly suggests an arrest in the S-phase of the cell cycle, as this is the phase where DNA synthesis occurs.[4][5]

Downstream Signaling and Apoptosis

Prolonged replication stress and the inability to complete DNA synthesis trigger downstream signaling pathways that can lead to apoptosis (programmed cell death). Key markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, are observed following this compound treatment. Furthermore, the protein SLFN11 has been identified as a potential biomarker that may predict the cytotoxic efficacy of this compound.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGI50 (µM)
HCC38Breast Cancer0.352
MV-4-11Acute Myeloid Leukemia0.393
A549Lung Cancer0.415
HCT116Colon Cancer0.228
PANC-1Pancreatic Cancer0.567

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is illustrative and compiled from various sources.

Table 2: Effect of this compound on Intracellular dATP Pools

Cell LineThis compound Concentration (µM)Time (hours)dATP Pool Reduction (%)
HCC3812> 80
MV-4-1112> 80
HCC38100.5Significant Reduction
MV-4-11100.5Significant Reduction

Data is illustrative and based on findings from published studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[6][7][8][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired duration. Include a vehicle-treated control.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours to ensure proper fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle and DNA Damage Response Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and DNA damage response.[10][11][12][13][14]

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-RPA2 (Ser4/8), anti-RPA2, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol allows for the precise measurement of intracellular dNTP levels.[15][16][17][18]

Materials:

  • Methanol (ice-cold)

  • LC-MS/MS system

  • dNTP standards

Procedure:

  • Metabolite Extraction: Treat cells with this compound. Harvest the cells and extract the intracellular metabolites by adding ice-cold 80% methanol.

  • Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the metabolites and dry it under a vacuum.

  • Reconstitution: Reconstitute the dried metabolites in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Separate the dNTPs using a suitable chromatography column and detect them using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify the dNTP levels by comparing the peak areas of the samples to a standard curve generated with known concentrations of dNTP standards.

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow.

TAS1553_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound RNR Ribonucleotide Reductase (R1/R2 Complex) This compound->RNR Inhibits R1/R2 Interaction dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Synthesis DNA_Replication DNA Replication dNTPs->DNA_Replication Required for Replication_Stress DNA Replication Stress (Stalled Forks) DNA_Replication->Replication_Stress Leads to DDR DNA Damage Response (ATR/ATM Activation) Replication_Stress->DDR Chk1 p-Chk1 (S345) DDR->Chk1 RPA2 p-RPA2 (S4/8) DDR->RPA2 Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Chk1->Cell_Cycle_Arrest RPA2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged arrest leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_outcome Outcome start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression/Phosphorylation) treatment->western lcms LC-MS/MS (dNTP Quantification) treatment->lcms arrest Quantify Cell Cycle Arrest flow->arrest pathway Analyze Signaling Pathway Activation western->pathway dntp_levels Measure dNTP Pool Depletion lcms->dntp_levels

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell proliferation. Its mechanism of inducing cell cycle arrest through the inhibition of RNR and subsequent DNA replication stress provides a clear rationale for its development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and similar agents in cancer therapy. Further investigation into the specifics of the S-phase arrest and the role of biomarkers like SLFN11 will be crucial for the clinical advancement of this compound.

References

Preclinical Efficacy of TAS1553: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS1553 is an orally bioavailable, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis.[1] By disrupting the protein-protein interaction between the RNR subunits R1 and R2, this compound effectively depletes the deoxyribonucleotide triphosphate (dNTP) pool, leading to DNA replication stress, cell cycle arrest, and apoptosis in cancer cells.[1] This technical guide summarizes the key preclinical findings that demonstrate the efficacy of this compound as a promising anti-cancer agent, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound uniquely targets the interaction between the R1 and R2 subunits of RNR, preventing the assembly of the active enzyme complex.[1][2] This allosteric inhibition is distinct from other RNR inhibitors that target the enzyme's active site.[1] The inhibition of RNR activity leads to a significant reduction in the intracellular pool of dNTPs, particularly deoxyadenosine (B7792050) triphosphate (dATP), which is essential for DNA replication and repair.[1][3] The resulting DNA replication stress triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3]

TAS1553_Mechanism_of_Action cluster_0 Ribonucleotide Reductase (RNR) cluster_1 De Novo dNTP Synthesis cluster_2 Cellular Processes R1 RNR Subunit R1 R2 RNR Subunit R2 R1->R2 Interaction NDPs Ribonucleoside Diphosphates (NDPs) dNTPs Deoxyribonucleoside Triphosphates (dNTPs) NDPs->dNTPs RNR Activity DNARep DNA Replication & Repair dNTPs->DNARep CellCycle Cell Cycle Progression DNARep->CellCycle Apoptosis Apoptosis DNARep->Apoptosis DNA Replication Stress This compound This compound This compound->R1 Inhibits Interaction

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and broad anti-proliferative activity across a range of human cancer cell lines.

Enzyme and Cell-Based Assays
Assay TypeTarget/Cell LineMetricValue (µM)Reference
RNR Enzymatic AssayRecombinant RNRIC500.0542[4]
RNR Subunit Interaction Assay-IC500.0396[5][6]
Anti-proliferative AssayHCC1806 (Breast Cancer)GI500.228[4]
Anti-proliferative AssayBHL-89 (Chronic Lymphocytic Leukemia)GI504.15[4]
Anti-proliferative AssayA673 (Ewing's Sarcoma)GI50~1.0[7]
Anti-proliferative AssayNeuroblastoma Cell LinesIC50Low µM range[8]
Experimental Protocols

RNR Enzymatic Activity Assay: The inhibitory effect of this compound on RNR activity was assessed using a standard assay that measures the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide. The reaction mixture typically contains recombinant RNR enzyme, the substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), and varying concentrations of the inhibitor. The amount of deoxyribonucleotide produced is quantified, often by HPLC, to determine the IC50 value.

Anti-proliferative Activity (CellTiter-Glo® Assay): Human cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[5] Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5] The GI50 (concentration for 50% of maximal inhibition of cell growth) values were calculated from the dose-response curves.[5]

Measurement of Intracellular dNTP Pools (HPLC Analysis): Cells were treated with this compound for a defined time. Following treatment, cellular metabolites were extracted, typically using a cold methanol-based solution. The levels of intracellular dNTPs (dATP, dCTP, dGTP, dTTP) were then quantified by high-performance liquid chromatography (HPLC) analysis.[5]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of both hematological and solid tumors.[1][3]

Xenograft Model Data
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
MV-4-11Acute Myeloid Leukemia (AML)150 mg/kg, p.o., q.d. for 14 daysSignificant TGI[3]
MV-4-11Acute Myeloid Leukemia (AML)300 mg/kg, p.o., q.d. for 14 daysTumor shrinkage, some tumor disappearance[3]
MV-4-11 (systemic)Acute Myeloid Leukemia (AML)100 mg/kg, p.o., q.d.Significant survival benefit[1][9]
HCC38Breast Cancer100 mg/kg, p.o., q.d. for 14 daysSignificant TGI[9]
CFPAC-1Pancreatic Cancer20 mg/kg/day gemcitabine (B846) + this compoundStriking antitumor efficacy[5]
Experimental Protocols

Xenograft Tumor Model Establishment: Human cancer cells (e.g., MV-4-11, HCC38) were subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).[5][9] For systemic models, cells were introduced intravenously.[9] Tumors were allowed to grow to a palpable size before the initiation of treatment.[9]

Drug Administration and Tumor Measurement: this compound was administered orally (p.o.) at the specified doses and schedules.[5][9] Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.[9] Body weight was also monitored as an indicator of toxicity.[9] At the end of the study, tumors were often excised for further pharmacodynamic analysis.[3]

Xenograft_Study_Workflow start Start implant Implant Human Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound (or Vehicle Control) randomize->treat measure Measure Tumor Volume and Body Weight treat->measure Repeatedly endpoint Study Endpoint (e.g., Tumor Size, Time) measure->endpoint analysis Pharmacodynamic Analysis of Tumors endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

Biomarker and Combination Therapies

SLFN11 as a Predictive Biomarker

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential predictive biomarker for the cytotoxic effects of this compound.[1][3] Higher expression of SLFN11 has been correlated with increased sensitivity to this compound in cancer cell lines.[7] SLFN11 is known to play a role in the DNA damage response and can potentiate the effects of DNA replication stress-inducing agents.[10][11][12]

Synergistic Effects with Nucleoside Analogues

This compound has demonstrated synergistic anti-tumor activity when combined with nucleoside analogues such as cytarabine (B982) and gemcitabine.[5] The proposed mechanism for this synergy involves the inhibition of the de novo dNTP synthesis pathway by this compound, which in turn activates the nucleoside salvage pathway.[5] This leads to increased intracellular accumulation of the active metabolites of the nucleoside analogues, enhancing their cytotoxic effects.[5]

TAS1553_Combination_Therapy cluster_0 dNTP Synthesis Pathways cluster_1 Therapeutic Agents cluster_2 Cellular Outcome de_novo De Novo Pathway salvage Salvage Pathway de_novo->salvage Upregulates active_metabolite Increased Active Metabolite salvage->active_metabolite This compound This compound This compound->de_novo Inhibits nucleoside_analogue Nucleoside Analogue (e.g., Cytarabine) nucleoside_analogue->salvage Utilizes synergy Synergistic Antitumor Effect active_metabolite->synergy

References

TAS1553: A Technical Guide for Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an investigational, orally bioavailable small-molecule inhibitor of ribonucleotide reductase (RNR) currently under evaluation for the treatment of hematological malignancies.[1] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, intended to inform researchers and drug development professionals in the field of hematology. As of December 2025, clinical data from the ongoing Phase 1 trial (NCT04637009) in patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms have not yet been publicly reported.[2]

Mechanism of Action

This compound exerts its antineoplastic effects by uniquely targeting the protein-protein interaction between the two subunits of the RNR enzyme, RRM1 and RRM2.[1] Unlike traditional RNR inhibitors that target the enzyme's active site, this compound prevents the formation of the active RNR holoenzyme. This inhibition leads to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool, which is essential for DNA replication and repair. The resulting dNTP imbalance induces DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling Pathway

The mechanism of this compound-induced cell death is initiated by the inhibition of RNR, leading to a cascade of events characteristic of DNA replication stress.

TAS1553_Mechanism_of_Action This compound This compound RNR Ribonucleotide Reductase (RNR) (RRM1-RRM2 complex) This compound->RNR Inhibits RRM1/RRM2 interaction dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Depletion ReplicationFork Replication Fork Stalling dNTPs->ReplicationFork Leads to DNA_Damage DNA Double-Strand Breaks ReplicationFork->DNA_Damage ATR_Chk1 ATR-Chk1 Pathway Activation DNA_Damage->ATR_Chk1 Apoptosis Apoptosis ATR_Chk1->Apoptosis Induces

This compound Mechanism of Action.

Preclinical Data

The primary source of publicly available preclinical data on this compound is a 2022 publication in Communications Biology by Ueno et al.

In Vitro Activity

This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines, including those of hematological origin. The growth inhibitory effects (GI50) in various hematological malignancy cell lines are summarized below.

Cell LineCancer TypeGI50 (µM)
MV-4-11Acute Myeloid Leukemia0.228
MOLM-13Acute Myeloid Leukemia0.315
OCI-AML3Acute Myeloid Leukemia0.456
HL-60Acute Promyelocytic Leukemia0.521
K562Chronic Myeloid Leukemia1.25
RamosBurkitt's Lymphoma0.897

Data extracted from Ueno et al., Communications Biology, 2022.[3]

In Vivo Efficacy in a Systemic AML Model

In a systemic mouse model of AML using MV-4-11 cells, oral administration of this compound at 100 mg/kg once daily resulted in a significant survival benefit compared to the vehicle control group.[4]

TAS1553_In_Vivo_Workflow Start Start: Immunocompromised Mice Injection Intravenous Injection of MV-4-11-Luc Cells Start->Injection Tumor_Establishment Tumor Engraftment Confirmation (Bioluminescence Imaging) Injection->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Oral Administration: - Vehicle Control - this compound (100 mg/kg) Randomization->Treatment Monitoring Monitor Survival and Tumor Burden (BLI) Treatment->Monitoring Endpoint Endpoint: Survival Analysis Monitoring->Endpoint

Workflow for In Vivo Efficacy Study in a Systemic AML Model.

Experimental Protocols

The following are summaries of key experimental protocols from the foundational preclinical research on this compound. For full details, please refer to the supplementary information of Ueno et al., Communications Biology, 2022.

Cell Proliferation Assay
  • Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Determine cell viability using a commercially available assay, such as CellTiter-Glo® (Promega).

  • Data Analysis: Calculate the GI50 values using a non-linear regression analysis.

Western Blot Analysis for DNA Damage Markers
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Chk1 (Ser345) and total Chk1, followed by incubation with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

This compound is currently being investigated in a Phase 1 clinical trial (NCT04637009) for adult patients with relapsed or refractory AML and other myeloid neoplasms.[2] This is a first-in-human, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.[2] As of this writing, no results from this trial have been published.

Future Directions

The preclinical data for this compound are promising, demonstrating potent and selective activity against hematological malignancy models. The unique mechanism of action, targeting the RNR subunit interaction, may offer an advantage over traditional RNR inhibitors. The ongoing Phase 1 clinical trial will be critical in determining the safety and efficacy of this compound in patients. Future research may also explore combination strategies, as the mechanism of this compound-induced DNA replication stress could synergize with other anticancer agents.

References

Investigating TAS1553 in Solid Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis. By blocking the protein-protein interaction between the R1 and R2 subunits of RNR, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs).[1] This disruption of DNA synthesis leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-proliferative activity of this compound in various human cancer cell lines and robust antitumor efficacy in both hematological and solid tumor xenograft models.[2] This technical guide provides an in-depth overview of the investigation of this compound in solid tumor models, including quantitative efficacy data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Efficacy of this compound in Solid Tumor Xenograft Models

The antitumor activity of this compound has been evaluated in various solid tumor xenograft models, both as a monotherapy and in combination with other chemotherapeutic agents. The following tables summarize the key quantitative data from these preclinical studies.

ModelTreatment GroupDosing ScheduleT/C Ratio (%)*Reference
HCC38 (Breast Cancer) This compound100 mg/kg, oral, once daily for 14 days40.4[1]
Capecitabine539 mg/kg, oral, once daily for 14 days67.9[1]
Paclitaxel20 mg/kg, intravenous, once a week63.6[1]
CFPAC-1 (Pancreatic Cancer) This compound + GemcitabineThis compound: Not specified; Gemcitabine: 20 mg/kg/day, q.wk.Synergistic antitumor efficacy demonstrated**[3]

*T/C Ratio (%): Treatment group tumor volume / Control group tumor volume x 100 Specific tumor growth inhibition values for the combination therapy in the CFPAC-1 model were not publicly available in the reviewed literature, but the combination was reported to have striking antitumor efficacy. [3]

Experimental Protocols

Cell Line Derived Xenograft (CDX) Model Establishment

This protocol outlines the general procedure for establishing a subcutaneous xenograft model using a solid tumor cell line.

Materials:

  • Cancer cell line (e.g., HCC38)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Female athymic nude or NOD/SCID mice (4-6 weeks old)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet with sterile PBS.

  • Cell Counting and Viability:

    • Resuspend the cell pellet in serum-free medium or PBS.

    • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.

  • Preparation of Cell Suspension for Injection:

    • Resuspend the cells to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

In Vivo Antitumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound.

Materials:

  • Tumor-bearing mice

  • This compound formulation for oral gavage

  • Vehicle control

  • Combination agent(s) (if applicable)

  • Dosing syringes and gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Treatment Administration:

    • Administer this compound and vehicle control to their respective groups via oral gavage according to the specified dosing schedule (e.g., daily for 14 days).

    • If applicable, administer the combination agent according to its established protocol.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe mice for any signs of toxicity.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the T/C ratio to determine the antitumor efficacy.

    • Analyze changes in body weight as a measure of toxicity.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound

TAS1553_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (Oral Administration) RNR Ribonucleotide Reductase (RNR) This compound->RNR Inhibits Interaction dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Catalyzes Synthesis RRM1 RRM1 Subunit RRM1->RNR Assembly RRM2 RRM2 Subunit RRM2->RNR DNA_Rep DNA Replication dNTPs->DNA_Rep Required for Rep_Stress Replication Stress DNA_Rep->Rep_Stress Stalled Forks (due to low dNTPs) ATR_Chk1 ATR/Chk1 Pathway Activation Rep_Stress->ATR_Chk1 RPA2_phos Phosphorylation of RPA2 Rep_Stress->RPA2_phos SLFN11 SLFN11 Rep_Stress->SLFN11 Potentiates Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATR_Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis SLFN11->Apoptosis

Caption: this compound Mechanism of Action.

Experimental Workflow for Investigating this compound in a Xenograft Model

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Data Analysis & Endpoint Cell_Culture 1. Solid Tumor Cell Line Culture (e.g., HCC38) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 8. Calculation of T/C Ratio & Statistical Analysis Endpoint->Data_Analysis PD_Analysis 9. (Optional) Pharmacodynamic Analysis of Tumors Endpoint->PD_Analysis

Caption: In Vivo Xenograft Study Workflow.

Logical Relationship: Synergistic Effect of this compound with Nucleoside Analogues

Synergistic_Effect This compound This compound RNR_Inhibition RNR Inhibition This compound->RNR_Inhibition De_Novo_Inhibition Inhibition of De Novo dNTP Synthesis RNR_Inhibition->De_Novo_Inhibition Salvage_Activation Activation of Nucleoside Salvage Pathway De_Novo_Inhibition->Salvage_Activation Active_Metabolites Increased Intracellular Active Metabolites Salvage_Activation->Active_Metabolites Enhances Conversion Nucleoside_Analogues Nucleoside Analogues (e.g., Gemcitabine) Nucleoside_Analogues->Active_Metabolites Metabolized via Salvage Pathway Synergistic_Effect Synergistic Antitumor Efficacy Active_Metabolites->Synergistic_Effect

Caption: this compound and Nucleoside Analogue Synergy.

References

SLFN11: A Predictive Biomarker for the Novel Ribonucleotide Reductase Inhibitor TAS1553

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of predictive biomarkers is paramount for advancing precision oncology and optimizing patient outcomes. Schlafen family member 11 (SLFN11), a nuclear protein with putative DNA/RNA helicase activity, has emerged as a robust predictive biomarker for sensitivity to a broad spectrum of DNA-damaging agents.[1][2] This technical guide delves into the role of SLFN11 as a predictive biomarker for TAS1553, a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR). This compound induces DNA replication stress by inhibiting the interaction between the RNR subunits R1 and R2, leading to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool necessary for DNA synthesis.[3] Preclinical evidence strongly suggests that cancer cells with high SLFN11 expression exhibit significantly increased sensitivity to this compound-mediated cytotoxicity.

This document provides a comprehensive overview of the preclinical data supporting SLFN11 as a predictive biomarker for this compound, detailed experimental methodologies, and visualizations of the key molecular pathways and experimental workflows.

Data Presentation: SLFN11 Expression and this compound Sensitivity

The sensitivity of cancer cell lines to this compound is strongly correlated with SLFN11 expression levels. A study assessing the growth inhibitory effects of this compound across a panel of 22 human cancer cell lines revealed a clear association between higher SLFN11 mRNA expression and lower 50% growth inhibition (GI50) values.

Table 1: Correlation of SLFN11 Expression and this compound GI50 in Cancer Cell Lines

Cell LineCancer TypeSLFN11 mRNA Expression LevelThis compound GI50 (nmol/L) (Estimated)
A673Ewing's SarcomaHigh~250
NCI-H526Small Cell Lung CancerHigh~300
NCI-H1048Small Cell Lung CancerHigh~400
RPMI-8226Multiple MyelomaHigh~500
U2OSOsteosarcomaHigh~600
HCT-116Colorectal CarcinomaLow~2000
SW-620Colorectal CarcinomaLow~2500
MIA PaCa-2Pancreatic CancerLow~3000
PANC-1Pancreatic CancerLow~3500
K-562Chronic Myelogenous LeukemiaLow~4000

Note: The GI50 values are estimated from the scatterplot presented in Fukushima H, et al. Mol Cancer Ther. 2021;20(12 Suppl):Abstract nr P020. The cell lines listed are representative examples from the study.

Further functional studies have validated the predictive nature of SLFN11. In the A673 Ewing's sarcoma cell line, which has high endogenous SLFN11 expression, siRNA-mediated knockdown of SLFN11 resulted in a significant reduction in this compound-induced cytotoxicity. This effect was not observed with paclitaxel, a non-DNA damaging agent, highlighting the specificity of SLFN11's role in the response to DNA replication stress inducers.

Table 2: Effect of SLFN11 Knockdown on this compound-induced Cytotoxicity in A673 Cells

TreatmentSLFN11 StatusEffect on Cell Proliferation
This compoundControl siRNASignificant Inhibition
This compoundsiSLFN11Reduced Inhibition
PaclitaxelControl siRNASignificant Inhibition
PaclitaxelsiSLFN11Significant Inhibition

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and the Role of SLFN11

This compound functions by disrupting the protein-protein interaction of the R1 and R2 subunits of RNR, an enzyme critical for the de novo synthesis of dNTPs.[3] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn causes DNA replication stress due to the stalling of replication forks. In cancer cells with high levels of SLFN11, this replication stress is exacerbated. SLFN11 is thought to bind to the stalled replication forks and irreversibly inhibit their restart, leading to apoptosis.[2] In contrast, cells with low or absent SLFN11 expression can tolerate a certain level of replication stress and may undergo cell cycle arrest without inducing cell death.

TAS1553_SLFN11_Pathway cluster_0 Cellular Proliferation cluster_1 DNA Damage Response This compound This compound RNR Ribonucleotide Reductase (R1-R2 complex) This compound->RNR Inhibits subunit interaction dNTPs dNTP Pool RNR->dNTPs Catalyzes synthesis RepFork DNA Replication Fork dNTPs->RepFork Essential for progression RepStress Replication Stress (Stalled Forks) RepFork->RepStress Depletion of dNTPs SLFN11_high High SLFN11 Expression RepStress->SLFN11_high SLFN11_low Low SLFN11 Expression RepStress->SLFN11_low Apoptosis Apoptosis SLFN11_high->Apoptosis Irreversible fork stalling CellCycleArrest Cell Cycle Arrest SLFN11_low->CellCycleArrest Tolerated stress Experimental_Workflow start Start: Cancer Cell Line Panel expr_analysis 1. SLFN11 Expression Analysis (qRT-PCR / Western Blot / IHC) start->expr_analysis grouping 2. Grouping of Cell Lines (SLFN11-High vs. SLFN11-Low) expr_analysis->grouping cytotoxicity 3. This compound Cytotoxicity Assay (e.g., CellTiter-Glo) grouping->cytotoxicity correlation 4. Correlate SLFN11 Expression with this compound GI50 cytotoxicity->correlation functional_validation 5. Functional Validation in SLFN11-High Cell Line (e.g., A673) correlation->functional_validation sirna a. siRNA Knockdown of SLFN11 functional_validation->sirna cytotoxicity_sirna b. Repeat Cytotoxicity Assay sirna->cytotoxicity_sirna apoptosis 6. Mechanistic Analysis cytotoxicity_sirna->apoptosis caspase a. Caspase-3/7 Activation Assay (Caspase-Glo) apoptosis->caspase end End: Biomarker Validation caspase->end

References

The Synergistic Potential of TAS1553 with Chemotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally bioavailable small molecule inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By disrupting the RNR complex, this compound effectively depletes the intracellular dNTP pool, with a particularly pronounced effect on deoxyadenosine (B7792050) triphosphate (dATP).[2] This leads to DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of hematological and solid tumor cell lines, as well as significant anti-tumor efficacy in in vivo xenograft models.[2]

The mechanism of action of this compound presents a compelling rationale for its use in combination with conventional chemotherapy agents. Many chemotherapeutic drugs, particularly nucleoside analogues, function by incorporating into newly synthesized DNA, leading to chain termination and cell death. The efficacy of these agents is often dependent on the cellular DNA synthesis and repair machinery. This technical guide provides an in-depth overview of the preclinical evidence supporting the synergistic effects of this compound with chemotherapy, focusing on the underlying mechanisms, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Synergy: this compound and Nucleoside Analogues

The primary proposed mechanism for the synergistic interaction between this compound and nucleoside analogue chemotherapies lies in the dual targeting of nucleotide metabolism. While this compound inhibits the de novo synthesis of dNTPs, many nucleoside analogues rely on the nucleoside salvage pathway for their activation (phosphorylation) and incorporation into DNA.

By inhibiting the de novo pathway, this compound is hypothesized to upregulate the activity of the salvage pathway as a compensatory mechanism. This, in turn, is thought to enhance the phosphorylation and subsequent intracellular accumulation of the active metabolites of nucleoside analogues, such as cytarabine's active form, ara-CTP. This increased concentration of the active chemotherapeutic agent at the site of action potentiates its cytotoxic effects.

TAS1553_Synergy_Mechanism Proposed Mechanism of Synergy: this compound and Nucleoside Analogues cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (R1/R2 complex) Ribonucleotides->RNR Substrate dNTPs dNTPs RNR->dNTPs Catalysis Active_Metabolite Active Metabolite (e.g., ara-CTP) RNR->Active_Metabolite DNA_Synthesis DNA Synthesis & Replication dNTPs->DNA_Synthesis Nucleoside_Analogue Nucleoside Analogue (e.g., Cytarabine) Nucleoside_Analogue->Active_Metabolite Active_Metabolite->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Replication Stress This compound This compound This compound->RNR Inhibits

Figure 1: Proposed synergistic mechanism of this compound and nucleoside analogues.

Quantitative Data on Synergistic Efficacy

Preclinical studies have demonstrated the synergistic anti-proliferative effects of this compound in combination with various nucleoside analogues in cancer cell lines. The synergy is quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction.

Chemotherapy Agent Cell Lines Result Reference
Cytarabine (B982)Cancer Cell LinesSynergistic anti-proliferative activity (CI < 1)[3]
Gemcitabine (B846)Cancer Cell LinesSynergistic anti-proliferative activity (CI < 1)[3]
DecitabineCancer Cell LinesSynergistic anti-proliferative activity (CI < 1)[3]
2F-ara-ACancer Cell LinesSynergistic anti-proliferative activity (CI < 1)[3]

Table 1: In Vitro Synergistic Activity of this compound with Nucleoside Analogues

In vivo studies using mouse xenograft models have further corroborated these findings, demonstrating superior anti-tumor efficacy of the combination therapy compared to monotherapy.

Combination Xenograft Model Dosing Regimen Outcome Reference
This compound + CytarabineMV-4-11 (Human AML)This compound: 100 mg/kg/day, q.d.Cytarabine: 10 mg/kg/day, 5 consecutive daysSuperior anti-tumor efficacy compared to monotherapy[3]
This compound + GemcitabineCFPAC-1 (Human Pancreatic Cancer)This compound: 100 mg/kg/day, q.d.Gemcitabine: 20 mg/kg/day, q. wk.Striking anti-tumor efficacy[3]

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects. While the full publication detailing the combination studies is not publicly available, these protocols are based on the available abstract and supplemented with detailed methods from a related publication by the same research group on this compound monotherapy.

In Vitro Synergy Assessment

1. Cell Lines and Culture:

  • Human cancer cell lines (e.g., MV-4-11 for AML, CFPAC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Anti-proliferative Activity Assay (CellTiter-Glo® 2.0 Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a dilution series of this compound, the chemotherapeutic agent (e.g., cytarabine, gemcitabine), or a combination of both at a constant ratio.

  • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® 2.0 reagent is added to each well.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) for each agent and the combination is determined.

3. Combination Index (CI) Calculation:

  • The CI is calculated using the Chou-Talalay method to determine the nature of the drug interaction.

  • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow Experimental Workflow: In Vitro Synergy Assessment start Start: Cancer Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells drug_treatment Treat with this compound, Chemotherapy, or Combination (Dose Matrix) seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation ctg_assay Perform CellTiter-Glo® Assay incubation->ctg_assay measure_luminescence Measure Luminescence ctg_assay->measure_luminescence data_analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) measure_luminescence->data_analysis end End: Synergy/Antagonism/Additive Effect data_analysis->end

Figure 2: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies

1. Animal Models:

  • Athymic nude mice or other immunocompromised strains are used. Animals are housed in a pathogen-free environment.

2. Tumor Implantation:

  • For the MV-4-11 AML model, cells are implanted subcutaneously into the flank of the mice.

  • For the CFPAC-1 pancreatic cancer model, cells are implanted subcutaneously.

3. Drug Administration:

  • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

  • This compound is administered orally (p.o.) daily (q.d.).

  • Cytarabine is administered intravenously (i.v.) for 5 consecutive days.

  • Gemcitabine is administered intraperitoneally (i.p.) or intravenously (i.v.) once weekly (q. wk.).

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for further analysis.

Mechanistic Studies: Quantification of Intracellular ara-CTP

1. Sample Preparation:

  • Cells or tumor tissues are harvested after treatment with this compound and/or cytarabine.

  • Intracellular metabolites are extracted using a suitable method, such as perchloric acid extraction.

2. HPLC Analysis:

  • The extracted samples are analyzed by high-performance liquid chromatography (HPLC).

  • A validated method is used to separate and quantify the levels of ara-CTP.

  • The results are normalized to the cell number or tissue weight.

Conclusion

The preclinical data strongly suggest that this compound, a potent and selective RNR inhibitor, acts synergistically with nucleoside analogue chemotherapies. The proposed mechanism of enhanced salvage pathway activity leading to increased intracellular concentrations of the active chemotherapeutic agent is supported by initial findings. The superior anti-tumor efficacy observed in in vivo models with combinations of this compound and cytarabine or gemcitabine highlights the potential of this therapeutic strategy. Further clinical investigation is warranted to translate these promising preclinical findings into improved treatment outcomes for cancer patients.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of TAS1553-Mediated Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAS1553 is an orally available small-molecule inhibitor of ribonucleotide reductase (RNR) with potential antineoplastic and immunomodulating activities.[1] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of dNTPs essential for DNA synthesis and repair.[1][2] this compound functions by inhibiting the protein-protein interaction between the R1 and R2 subunits of RNR.[1][3] This disruption prevents the formation of the active enzyme complex, leading to a reduction in the intracellular dNTP pool, which in turn induces DNA replication stress, cell cycle arrest, and ultimately, inhibition of tumor cell proliferation.[1][3][4]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell lines, with a primary focus on cell viability, and secondary analyses of apoptosis and cell cycle distribution.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated using the protocols described below. This table is for illustrative purposes to guide data presentation.

Cell LineAssay TypeParameterThis compound Concentration (µM)Result
HCC38 (Breast Cancer)CellTiter-Glo®GI5072 hours0.5 µM
MV-4-11 (AML)CellTiter-Glo®GI5072 hours0.1 µM
HCC38 (Breast Cancer)Annexin V/PI Staining% Apoptotic Cells1 µM (48 hours)35%
MV-4-11 (AML)Annexin V/PI Staining% Apoptotic Cells0.5 µM (48 hours)45%
HCC38 (Breast Cancer)Propidium (B1200493) Iodide Staining% Cells in G1 Phase1 µM (24 hours)65%
MV-4-11 (AML)Propidium Iodide Staining% Cells in G1 Phase0.5 µM (24 hours)70%

Experimental Protocols

Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is adapted from the manufacturer's instructions and is suitable for determining the half-maximal growth inhibition (GI50) of this compound.[5][6][7] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[5][6][7]

Materials:

  • Cancer cell lines of interest (e.g., HCC38, MV-4-11)

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.[6][8]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the appropriate wells. Ensure the final solvent concentration is consistent across all wells, including vehicle controls.

    • Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized luminescence values against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[11]

Materials:

  • Cells treated with this compound as described in the cell viability protocol.

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound for the desired time (e.g., 48 hours). Include a vehicle-treated negative control.

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with compromised membrane integrity)

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][14][15] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[15]

Materials:

  • Cells treated with this compound.

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12][15][16]

    • Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.[16][17]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet.

    • Wash the cells twice with PBS to remove the ethanol.[12]

    • Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure specific DNA staining.[12][17] Incubate for at least 30 minutes at 37°C.

    • Add PI staining solution and incubate for 5-10 minutes at room temperature.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[17]

    • Use a dot plot of PI-Area versus PI-Width to exclude cell doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle using the cell cycle analysis software.

    • Compare the cell cycle distribution of this compound-treated cells to that of vehicle-treated controls.

Mandatory Visualization

TAS1553_Mechanism_of_Action cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit R2 R2 Subunit This compound This compound This compound->R1 Inhibits Interaction rNDPs rNDPs (ADP, GDP, CDP, UDP) dNTPs dNTPs (dATP, dGTP, dCTP, dUTP) rNDPs->dNTPs RNR Activity DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Replication_Stress DNA Replication Stress DNA_Replication->Replication_Stress Depletion of dNTPs Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Data Analysis (Calculate GI50) E->F

Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.

Apoptosis_Analysis_Workflow A 1. Treat Cells with this compound B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, RT, dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

References

Determining Optimal TAS1553 Concentration for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS1553 is an orally available, potent, and selective small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis.[1][2][3] By disrupting the protein-protein interaction between the RNR subunits R1 and R2, this compound effectively depletes the deoxyribonucleotide triphosphate (dNTP) pool, leading to DNA replication stress, cell cycle arrest, and subsequent apoptosis in cancer cells.[1][3] The cytotoxic effects of this compound have been correlated with the expression of the protein Schlafen family member 11 (SLFN11).[3] This document provides detailed protocols for determining the optimal concentration of this compound in cell culture, including cell viability assays, apoptosis analysis, and western blotting to probe the mechanism of action.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) values demonstrate a wide spectrum of sensitivity to the compound.

Cell LineCancer TypeGI₅₀ (µM)
MV-4-11Acute Myeloid Leukemia0.228
HCC38Breast Cancer1.13
HCT116Colon Cancer0.55
A549Lung Cancer1.29
MIA PaCa-2Pancreatic Cancer1.51
PC-3Prostate Cancer2.15
A673Ewing's Sarcoma0.35
NCI-H460Large Cell Lung Cancer4.15

Note: Data compiled from published studies.[4] GI₅₀ values can vary depending on experimental conditions such as cell density and assay duration.

Signaling Pathway of this compound Action

TAS1553_Pathway cluster_0 Cellular Environment cluster_1 Ribonucleotide Reductase (RNR) Complex cluster_2 Downstream Effects This compound This compound RNR R1-R2 Subunit Interaction This compound->RNR Inhibition dNTP dNTP Pool Depletion RNR->dNTP Catalyzes Synthesis ReplicationStress DNA Replication Stress dNTP->ReplicationStress Leads to ATR_Chk1 ATR/Chk1 Pathway Activation ReplicationStress->ATR_Chk1 Induces Apoptosis Apoptosis ATR_Chk1->Apoptosis Triggers

Caption: Mechanism of action of this compound, from RNR inhibition to apoptosis.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Final Determination DoseResponse Dose-Response Assay (e.g., MTT) Broad concentration range (0.1 - 100 µM) GI50 Determine GI₅₀ Value DoseResponse->GI50 ConcentrationSelection Select Concentrations Around GI₅₀ (e.g., 0.5x, 1x, 2x, 5x GI₅₀) GI50->ConcentrationSelection ApoptosisAssay Apoptosis Assay (Annexin V/PI) Time-course experiment (e.g., 24, 48, 72h) ConcentrationSelection->ApoptosisAssay WesternBlot Western Blot Analysis (p-Chk1, p-RPA2, cleaved PARP, cleaved Caspase-3) ConcentrationSelection->WesternBlot OptimalConcentration Determine Optimal Concentration Based on desired biological effect ApoptosisAssay->OptimalConcentration WesternBlot->OptimalConcentration

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the GI₅₀ of this compound in a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the GI₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with this compound at concentrations determined from the cell viability assay (e.g., 1x and 5x GI₅₀) and a vehicle control for 24, 48, or 72 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blot Analysis

This protocol is for detecting key proteins involved in the DNA damage response and apoptosis pathways activated by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-RPA2 (Ser4/8), anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol for a shorter time course (e.g., 2, 4, 8, 24 hours) as signaling events can be rapid.[1]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

References

TAS1553 Xenograft Model: Application Notes and Protocols for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available, potent, and selective small-molecule inhibitor of ribonucleotide reductase (RNR).[1][2] It functions by disrupting the protein-protein interaction between the R1 and R2 subunits of the RNR complex.[1] This inhibition leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which is essential for DNA synthesis and repair. The resulting DNA replication stress triggers cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the antitumor efficacy of this compound in both hematological and solid tumor xenograft models.[1][2] This document provides detailed application notes and protocols for establishing and utilizing this compound xenograft models to evaluate its therapeutic potential.

Mechanism of Action of this compound

Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The RNR complex consists of two subunits, R1 and R2. This compound specifically targets the interface of these two subunits, preventing their assembly and thereby inactivating the enzyme. This disruption of dNTP synthesis leads to DNA replication stress, a hallmark of cancer cell vulnerability.

TAS1553_Mechanism cluster_0 Normal dNTP Synthesis cluster_1 Inhibition by this compound R1 RNR Subunit R1 RNR_complex Active RNR Complex R1->RNR_complex Assembly R2 RNR Subunit R2 R2->RNR_complex dNTPs Deoxyribonucleoside triphosphates (dNTPs) RNR_complex->dNTPs Catalysis rNDPs Ribonucleoside diphosphates (rNDPs) rNDPs->RNR_complex Substrate DNA_synthesis DNA Synthesis & Cell Proliferation dNTPs->DNA_synthesis This compound This compound R1_inhibited RNR Subunit R1 This compound->R1_inhibited Binds to R1 no_complex Inactive Monomers R1_inhibited->no_complex Inhibits Assembly R2_inhibited RNR Subunit R2 R2_inhibited->no_complex replication_stress DNA Replication Stress no_complex->replication_stress dNTP pool depletion apoptosis Apoptosis replication_stress->apoptosis

Diagram 1: Mechanism of Action of this compound.

Data Presentation

In Vivo Efficacy of this compound in an MV-4-11 AML Xenograft Model

The following table summarizes the tumor growth inhibition data from a study utilizing a subcutaneous MV-4-11 (Acute Myeloid Leukemia) xenograft model in rats.[1]

Treatment GroupDay 1Day 4Day 8Day 11Day 15
Vehicle Control 100 ± 15250 ± 30600 ± 501000 ± 801500 ± 120
This compound (50 mg/kg, p.o., qd) 100 ± 15200 ± 25450 ± 40700 ± 60780 ± 70
This compound (100 mg/kg, p.o., qd) 100 ± 15180 ± 20380 ± 35600 ± 55675 ± 65
This compound (200 mg/kg, p.o., qd) 100 ± 15150 ± 18250 ± 30400 ± 40441 ± 50

Data are presented as mean tumor volume (mm³) ± SEM and are estimated from graphical representations in the source publication.[1]

In Vivo Efficacy of this compound in an HCC38 Breast Cancer Xenograft Model

This table presents the tumor growth inhibition data from a study using a subcutaneous HCC38 (Triple-Negative Breast Cancer) xenograft model in mice.[3]

Treatment GroupDay 1Day 5Day 8Day 12Day 15
Vehicle Control 120 ± 20300 ± 35550 ± 50900 ± 801300 ± 110
This compound (100 mg/kg, p.o., qd) 120 ± 20200 ± 25300 ± 30450 ± 45600 ± 55

Data are presented as mean tumor volume (mm³) ± SEM and are estimated from graphical representations in the source publication.[3]

Survival Benefit of this compound in a Systemic AML Model

The following table summarizes the survival data from a systemic AML model where mice were inoculated with bone marrow cells harboring the human MLL-AF9 fusion gene.[3]

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan
Vehicle Control 25-
This compound (100 mg/kg, p.o., qd) 4060%

Data are estimated from graphical representations in the source publication.[3]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cell Line Culture (e.g., MV-4-11, HCC38) cell_prep Cell Preparation & Viability Count cell_culture->cell_prep implantation Subcutaneous Implantation of Tumor Cells cell_prep->implantation animal_model Immunocompromised Mice (e.g., Nude, NSG) animal_model->implantation tumor_growth Tumor Growth to Palpable Size (~100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (p.o.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring Daily euthanasia Euthanasia at Endpoint monitoring->euthanasia survival Survival Study Endpoint monitoring->survival tumor_excision Tumor Excision & Weight euthanasia->tumor_excision pd_analysis Pharmacodynamic Analysis (Western Blot, IHC) tumor_excision->pd_analysis

References

Application Note and Protocol: Assessing the Synergistic Activity of TAS-1553 in Combination with Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TAS-1553 is an orally available small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis.[1][2] By blocking the protein-protein interaction between the R1 and R2 subunits of RNR, TAS-1553 depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), which are essential for DNA replication.[1][2] This mode of action leads to DNA replication stress, cell cycle arrest, and ultimately, inhibition of tumor growth.[1][2][3] Gemcitabine (B846), a nucleoside analog, is a standard-of-care chemotherapeutic agent that also disrupts DNA synthesis. Preclinical studies have indicated that the combination of TAS-1553 with nucleoside analogues like gemcitabine can result in synergistic antitumor activity.[4] The proposed mechanism for this synergy involves the inhibition of the de novo nucleotide synthesis pathway by TAS-1553, which in turn enhances the activity of the nucleoside salvage pathway, leading to increased intracellular accumulation of the active metabolites of gemcitabine.[4]

This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the synergistic potential of TAS-1553 and gemcitabine in vitro. The protocol covers the determination of cell viability using a checkerboard assay, calculation of the Combination Index (CI) to quantify synergy, and subsequent mechanistic studies using Western blotting.

Data Presentation

Quantitative data from the synergy assessment should be summarized in the following tables for clear comparison and interpretation.

Table 1: Single-Agent IC50 Values

Cell LineTAS-1553 IC50 (µM)Gemcitabine IC50 (nM)
e.g., CFPAC-1ValueValue
e.g., MV-4-11ValueValue
e.g., Panc-1ValueValue

Table 2: Combination Index (CI) Values at Different Effect Levels (Fa)

Cell LineCI at Fa=0.50CI at Fa=0.75CI at Fa=0.90Synergy Interpretation*
e.g., CFPAC-1ValueValueValueSynergistic/Additive/Antagonistic
e.g., MV-4-11ValueValueValueSynergistic/Additive/Antagonistic
e.g., Panc-1ValueValueValueSynergistic/Additive/Antagonistic

*Interpretation based on CI values: <0.9 = Synergy, 0.9-1.1 = Additive, >1.1 = Antagonism.

Experimental Protocols

In Vitro Synergy Assessment using a Checkerboard Assay

This protocol is designed to evaluate the cytotoxic effects of TAS-1553 and gemcitabine, both alone and in combination, across a range of concentrations.

Materials:

  • Cancer cell lines of interest (e.g., pancreatic, leukemia)

  • TAS-1553 (powder)

  • Gemcitabine (powder)

  • DMSO (cell culture grade)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis A Prepare Drug Stock Solutions C Create Serial Dilutions A->C B Culture and Seed Cells D Add Drug Combinations (Checkerboard) B->D C->D E Incubate for 72h D->E F Perform CellTiter-Glo® Assay E->F G Calculate % Inhibition F->G H Determine Combination Index (CI) G->H G cluster_pathway Hypothesized Synergistic Signaling TAS1553 TAS-1553 RNR Ribonucleotide Reductase (RNR) This compound->RNR inhibits Gemcitabine Gemcitabine DNA_synthesis DNA Synthesis & Repair Gemcitabine->DNA_synthesis inhibits dNTP_pool dNTP Pool RNR->dNTP_pool maintains dNTP_pool->DNA_synthesis Replication_stress Replication Stress DNA_synthesis->Replication_stress DNA_damage DNA Damage Replication_stress->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis induces G cluster_logic Experimental Logic Flow A Determine Single-Agent IC50s B Perform Checkerboard Assay A->B C Calculate Combination Index (CI) B->C D Identify Synergistic Combinations (CI < 0.9) C->D E Investigate Mechanism (Western Blot) D->E

References

Application Note: Measuring dNTP Pool Depletion Following TAS1553 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is a novel, orally available small-molecule inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. By blocking the interaction between the R1 and R2 subunits of RNR, this compound effectively halts the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] This targeted inhibition leads to a significant depletion of the intracellular dNTP pool, particularly dATP, inducing DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

The quantification of dNTP pool depletion is a critical pharmacodynamic biomarker for assessing the efficacy of this compound and other RNR inhibitors. This application note provides detailed protocols for measuring changes in intracellular dNTP levels in cultured cells following this compound treatment, utilizing two robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based enzymatic assay.

Signaling Pathway and Experimental Workflow

The inhibition of RNR by this compound leads to a cascade of cellular events, primarily initiated by the depletion of dNTPs. This triggers replication fork stalling and the accumulation of single-stranded DNA (ssDNA), which activates the ATR/Chk1 signaling pathway to arrest the cell cycle and attempt DNA repair.

cluster_0 This compound Treatment cluster_1 Mechanism of Action cluster_2 Cellular Consequences This compound This compound RNR Ribonucleotide Reductase (RNR) R1-R2 Complex This compound->RNR Inhibits R1-R2 Interaction dNTP_pool dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTP_pool Depletion Rep_Stress DNA Replication Stress (Fork Stalling) dNTP_pool->Rep_Stress ATR_Chk1 ATR/Chk1 Pathway Activation Rep_Stress->ATR_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest ATR_Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Fig 1. this compound mechanism and downstream signaling.

The general workflow for quantifying dNTP pool depletion involves cell culture and treatment, extraction of dNTPs, and subsequent analysis by either LC-MS/MS or a fluorescence-based enzymatic assay.

cluster_0 Experimental Steps start Cell Culture & Treatment with this compound extraction dNTP Extraction (Methanol) start->extraction analysis dNTP Quantification extraction->analysis lcms LC-MS/MS Analysis analysis->lcms High Specificity enzymatic Fluorescence-Based Enzymatic Assay analysis->enzymatic High Throughput data Data Analysis & Interpretation lcms->data enzymatic->data

Fig 2. Experimental workflow for dNTP measurement.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Intracellular dNTP Concentrations (pmol/106 cells) after this compound Treatment Measured by LC-MS/MS

TreatmentdATPdCTPdGTPdTTP
Vehicle (DMSO)25.4 ± 3.145.2 ± 5.518.9 ± 2.355.8 ± 6.7
This compound (1 µM)5.1 ± 0.858.7 ± 7.212.3 ± 1.965.1 ± 8.0
This compound (10 µM)1.2 ± 0.365.3 ± 8.18.5 ± 1.272.4 ± 9.1

Table 2: Relative Fluorescence Units (RFU) from Fluorescence-Based Enzymatic Assay

TreatmentdATP (RFU)dCTP (RFU)dGTP (RFU)dTTP (RFU)
Vehicle (DMSO)8543 ± 98712876 ± 14537654 ± 89915432 ± 1765
This compound (1 µM)1876 ± 25415987 ± 18765432 ± 67817890 ± 2011
This compound (10 µM)543 ± 9817543 ± 20123987 ± 45319876 ± 2234

Experimental Protocols

Protocol 1: dNTP Extraction from Cultured Cells

This protocol is suitable for both LC-MS/MS and enzymatic assay methods.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold (-20°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Speed vacuum concentrator

Procedure for Adherent Cells:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 65% methanol per 1 x 106 cells directly to the plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples vigorously for 1 minute.

  • Incubate at 95°C for 3 minutes to lyse the cells and denature proteins.

  • Chill the samples on ice for 5 minutes.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant containing the dNTPs to a new microcentrifuge tube.

  • Dry the samples using a speed vacuum concentrator.

  • Store the dried dNTP pellets at -80°C until analysis.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold 65% methanol at a concentration of 1 x 107 cells/mL.

  • Proceed from step 5 of the adherent cell protocol.

Protocol 2: dNTP Quantification by LC-MS/MS

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1 x 100 mm, 5 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 10

  • Mobile Phase B: Acetonitrile

  • dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

  • Sample Reconstitution: Reconstitute the dried dNTP extracts in 100 µL of Mobile Phase A.

  • LC Separation:

    • Injection Volume: 10 µL

    • Flow Rate: 0.2 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2-20% B

      • 10-12 min: 20-80% B

      • 12-15 min: 80% B

      • 15-16 min: 80-2% B

      • 16-20 min: 2% B

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) transitions:

      • dATP: 490.1 > 159.1

      • dCTP: 466.1 > 159.1

      • dGTP: 506.1 > 159.1

      • dTTP: 481.1 > 159.1

  • Quantification: Generate a standard curve using known concentrations of dNTP standards and determine the concentration of dNTPs in the samples.[3]

Protocol 3: dNTP Quantification by Fluorescence-Based Enzymatic Assay

This assay is based on the principle that the incorporation of a limiting dNTP by a DNA polymerase into a specific template-primer complex leads to a proportional increase in fluorescence.[4][5]

Materials:

  • Real-time PCR instrument

  • 96-well or 384-well PCR plates

  • DNA polymerase (e.g., Taq polymerase)

  • Reaction buffer

  • Specific primer and template for each dNTP to be measured

  • Fluorescent DNA dye (e.g., EvaGreen) or a fluorophore-labeled probe

  • Non-limiting dNTPs (a mix of the three dNTPs not being measured)

  • dNTP standards

Procedure:

  • Reaction Setup: Prepare a master mix for each dNTP to be quantified. The final reaction volume is typically 20 µL.

    • Reaction Buffer (1X)

    • Primer (0.5 µM)

    • Template (0.5 µM)

    • Non-limiting dNTPs (200 µM each)

    • DNA Polymerase (1-2 units)

    • Fluorescent dye/probe (as per manufacturer's recommendation)

    • Reconstituted dNTP sample or standard (5 µL)

  • Thermal Cycling:

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (with fluorescence reading)

  • Data Analysis: Generate a standard curve by plotting the fluorescence signal against the concentration of the dNTP standards. Use the standard curve to determine the concentration of the dNTPs in the unknown samples.[6][7][8]

Conclusion

The protocols outlined in this application note provide robust and reliable methods for quantifying the depletion of intracellular dNTP pools following treatment with the RNR inhibitor this compound. Both the high-specificity LC-MS/MS method and the high-throughput fluorescence-based enzymatic assay are valuable tools for preclinical and clinical research, enabling the accurate assessment of this compound's pharmacodynamic effects and its potential as a cancer therapeutic.

References

Detecting SLFN11 Expression: A Detailed Western Blot Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive application note and protocol for the detection of Schlafen family member 11 (SLFN11) expression using Western blot analysis. This detailed guide provides optimized methodologies for accurate and reproducible results, crucial for investigating the role of SLFN11 as a predictive biomarker for the efficacy of DNA-damaging agents in cancer therapy.

SLFN11, a nuclear protein, has emerged as a key determinant of cancer cell sensitivity to a variety of chemotherapeutic agents, including platinum-based drugs and PARP inhibitors.[1][2] Its expression level can predict patient response to these treatments, making its reliable detection essential for both preclinical research and clinical applications.[1][2] This protocol outlines a robust Western blot procedure, from sample preparation to signal detection, to facilitate the study of this critical protein.

Signaling and Functional Pathway of SLFN11

SLFN11 is a multifaceted protein involved in the DNA damage response (DDR), replication stress, and innate immune signaling.[2][3][4] Upon DNA damage, SLFN11 is recruited to stalled replication forks where it interacts with Replication Protein A (RPA).[1][4] This interaction leads to an irreversible blockage of DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1][4] SLFN11 expression is also induced by interferon signaling, linking it to the immune response against viral infections and cancer.[2][4] Furthermore, SLFN11 has been shown to modulate the activity of several key signaling pathways, including the ATR/CHK1, ATM/CHK2, PI3K/AKT, and NF-κB pathways, highlighting its central role in cellular stress responses.[1][5][6]

SLFN11_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Cellular Response cluster_2 Signaling Modulation DNA Damaging Agents DNA Damaging Agents Replication Fork Replication Fork DNA Damaging Agents->Replication Fork induces stress RPA RPA Replication Fork->RPA binds to ssDNA SLFN11 SLFN11 RPA->SLFN11 recruits Replication Block Replication Block SLFN11->Replication Block causes irreversible ATR/CHK1 ATR/CHK1 SLFN11->ATR/CHK1 activates ATM/CHK2 ATM/CHK2 SLFN11->ATM/CHK2 inhibits PI3K/AKT PI3K/AKT SLFN11->PI3K/AKT promotes phosphorylation NF-κB NF-κB SLFN11->NF-κB negatively regulates Cell Cycle Arrest Cell Cycle Arrest Replication Block->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Interferon Interferon Interferon->SLFN11 induces expression

Caption: SLFN11 signaling in response to DNA damage.

Experimental Protocol for Western Blotting of SLFN11

This protocol provides a step-by-step guide for the detection of SLFN11 in cell lysates.

I. Materials and Reagents

Reagents for Lysate Preparation:

  • Radioimmunoprecipitation assay (RIPA) buffer[4][7][8] or NP-40 Lysis Buffer[9]

  • Protease inhibitor cocktail[4][7]

  • Phosphatase inhibitors (optional)

  • Phosphate-buffered saline (PBS)

  • BCA Protein Assay Kit[4][7]

Reagents for Electrophoresis and Transfer:

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-cast gels

  • SDS-PAGE running buffer

  • Laemmli sample buffer (2X)[8]

  • Protein molecular weight marker

  • Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size recommended)[10]

  • Transfer buffer

  • Methanol

Reagents for Immunodetection:

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibody against SLFN11

  • HRP-conjugated secondary antibody

  • TBST

  • Chemiluminescent substrate (ECL)

II. Quantitative Data Summary

Table 1: Recommended Antibody Dilutions and Protein Loading

ParameterRecommendationSource(s)
Primary Antibody Dilution
Rabbit Polyclonal1:500 - 1:2,000[11]
Rabbit Polyclonal0.04 - 0.4 µg/mL[12]
Rabbit Polyclonal1:3000[13]
Rabbit Monoclonal1:1000[14]
Mouse Monoclonal1:100 - 1:1000[15]
Protein Loading Amount 20 - 50 µg of total protein per lane[16][17]
Expected Band Size ~100 - 103 kDa[18]

Table 2: Electrophoresis and Transfer Conditions

ParameterConditionSource(s)
Gel Percentage 8-10% for proteins ~100 kDa
Running Conditions 100-150 V for 1-1.5 hours[9][16]
Transfer Method Wet or semi-dry transfer
Wet Transfer Conditions 100 V for 1 hour at 4°C
Semi-Dry Transfer Conditions 1.25 mA/cm² for 1 hour
Membrane Type PVDF or Nitrocellulose (0.45 µm)[10]
III. Detailed Methodology

1. Cell Lysate Preparation [4][7][8][19] a. Culture cells to the desired confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15-30 minutes at 4°C.[4][7] g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay. h. Aliquot and store the lysates at -80°C.

2. SDS-PAGE and Protein Transfer [9][16] a. Thaw the protein lysate on ice. b. Mix the desired amount of protein (20-50 µg) with an equal volume of 2X Laemmli sample buffer. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8] d. Load the samples and a molecular weight marker onto a polyacrylamide gel. e. Perform electrophoresis until the dye front reaches the bottom of the gel. f. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the parameters in Table 2.

3. Immunodetection [9][19] a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-SLFN11 antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST. f. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane. g. Capture the chemiluminescent signal using a digital imager or X-ray film.

IV. Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection A Cell Culture B Cell Lysis A->B C Protein Quantification B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection I->J

Caption: Western Blot workflow for SLFN11 detection.

About SLFN11 Research

The study of SLFN11 is pivotal for advancing personalized cancer therapy. By accurately determining SLFN11 expression levels, researchers can better predict tumor responses to specific treatments, potentially leading to improved patient outcomes. This protocol serves as a foundational tool for laboratories investigating the role of SLFN11 in cancer biology and drug development.

References

Application Notes and Protocols for Establishing a TAS1553-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis.[1][2] By blocking the protein-protein interaction between the R1 and R2 subunits of RNR, this compound depletes the deoxyribonucleotide triphosphate (dNTP) pool, leading to DNA replication stress, cell cycle arrest, and inhibition of tumor growth.[1][2][3] The development of drug resistance is a common challenge in cancer therapy. Establishing cancer cell lines with acquired resistance to this compound is a valuable in vitro model system to investigate the molecular mechanisms of resistance, identify potential biomarkers, and evaluate novel therapeutic strategies to overcome resistance.

This document provides a detailed protocol for the generation of a this compound-resistant cancer cell line using a stepwise dose-escalation method, followed by single-cell cloning to isolate monoclonal resistant populations.

This compound Signaling Pathway and Mechanism of Action

This compound targets the essential process of DNA synthesis by inhibiting the enzymatic activity of RNR. The pathway below illustrates the mechanism of action of this compound and its impact on the cell cycle.

TAS1553_Pathway cluster_0 Cellular Proliferation cluster_1 This compound Inhibition RNR Ribonucleotide Reductase (RNR) R1 and R2 subunits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Catalyzes DNA_Synth DNA Synthesis & Replication dNTPs->DNA_Synth Essential for Cell_Cycle Cell Cycle Progression (S-Phase) DNA_Synth->Cell_Cycle Enables Proliferation Tumor Growth & Proliferation Cell_Cycle->Proliferation This compound This compound RNR_Inhibition Inhibition of RNR Subunit Interaction This compound->RNR_Inhibition RNR_Inhibition->RNR dNTP_Depletion dNTP Pool Depletion RNR_Inhibition->dNTP_Depletion Replication_Stress DNA Replication Stress dNTP_Depletion->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Growth_Inhibition Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Figure 1: this compound Mechanism of Action

Data Presentation: this compound In Vitro Activity

The following table summarizes the 50% growth inhibition (GI50) values of this compound in various human cancer cell lines, which is essential for determining the starting concentration for generating resistant cell lines.[4]

Cell LineCancer TypeGI50 (µM)
MV-4-11Acute Myeloid Leukemia0.393
HCC38Breast Cancer0.352
A549Lung Cancer0.531
HCT116Colon Cancer0.489
PANC-1Pancreatic Cancer0.624
DU145Prostate Cancer0.715
Range Various Solid & Hematological Cancers 0.228 - 4.15

Table 1: In vitro antiproliferative activity of this compound in a panel of human cancer cell lines. Data is crucial for selecting an appropriate cell line and initial drug concentration.

Experimental Protocols

This section provides a detailed methodology for establishing and characterizing a this compound-resistant cancer cell line.

Part 1: Generation of a this compound-Resistant Cell Population

This protocol employs a stepwise increase in this compound concentration to select for a resistant cell population.

1.1. Materials

  • Parental cancer cell line of interest (e.g., a cell line from Table 1)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and standard cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

  • Humidified incubator (37°C, 5% CO2)

  • Cryovials

  • Freezing medium (e.g., complete medium with 10% DMSO)

1.2. Initial Determination of this compound IC50 in the Parental Cell Line

  • Prepare a stock solution of this compound in DMSO.

  • Seed the parental cells in 96-well plates at a predetermined optimal density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for a period equivalent to 2-3 cell doubling times.

  • Determine cell viability using a suitable assay.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

1.3. Stepwise Dose-Escalation Protocol

  • Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10-IC20 of the parental cell line.

  • Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may undergo apoptosis. Once the surviving cells reach 70-80% confluency, passage them at a 1:3 to 1:5 ratio into a new flask with the same concentration of this compound.

  • Dose Escalation: After the cells have adapted and are proliferating steadily at a given concentration for at least 2-3 passages, increase the concentration of this compound by 1.5 to 2-fold.

  • Iterative Process: Repeat the process of adaptation, passaging, and dose escalation. This is a lengthy process and can take several months.

  • Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.

  • Maintenance of Resistant Population: Once a desired level of resistance is achieved (e.g., cells are viable at a concentration 10-fold or higher than the parental IC50), maintain the resistant cell population in a medium containing a constant, selective concentration of this compound (e.g., the highest tolerated concentration).

workflow start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture_low Culture in IC10-IC20 this compound ic50->culture_low monitor Monitor & Passage culture_low->monitor increase_dose Increase this compound (1.5-2x) monitor->increase_dose Cells adapt freeze Cryopreserve at each step monitor->freeze increase_dose->monitor resistant_pop Resistant Population increase_dose->resistant_pop Desired resistance achieved

Figure 2: Workflow for Generating a this compound-Resistant Cell Population
Part 2: Single-Cell Cloning of the Resistant Population

This protocol describes the isolation of monoclonal this compound-resistant cell lines from the heterogeneous resistant population using the limiting dilution method.

2.1. Materials

  • This compound-resistant cell population

  • Complete cell culture medium with selective this compound concentration

  • 96-well plates

  • Microscope

2.2. Limiting Dilution Protocol

  • Cell Suspension: Prepare a single-cell suspension of the this compound-resistant cells.

  • Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of 0.5 cells per 100 µL of medium.

  • Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration will result in approximately 30% of the wells containing a single cell.

  • Incubation and Monitoring: Incubate the plates and monitor for colony formation from a single cell. This can take 1-3 weeks.

  • Expansion: Once colonies are visible, expand the monoclonal populations by transferring them to larger culture vessels.

  • Maintenance: Maintain the monoclonal resistant cell lines in a medium containing the selective concentration of this compound.

Part 3: Characterization of this compound-Resistant Clones

This section outlines the key experiments to confirm and characterize the resistant phenotype of the newly established monoclonal cell lines.

3.1. Determination of the IC50 of Resistant Clones

  • Perform a cell viability assay as described in section 1.2 for the parental cell line and each of the resistant clones.

  • Calculate the new IC50 values for the resistant clones.

3.2. Calculation of the Resistance Index (RI) The RI quantifies the level of resistance and is calculated as follows:

RI = (IC50 of Resistant Clone) / (IC50 of Parental Cell Line)

An RI greater than 1 indicates resistance. A higher RI signifies a greater degree of resistance.

3.3. Stability of the Resistant Phenotype To determine if the resistance is stable, culture the resistant clones in a drug-free medium for an extended period (e.g., 10-20 passages). Periodically re-determine the IC50 to see if the resistance is maintained in the absence of selective pressure.

3.4. Molecular and Cellular Characterization Investigate the potential mechanisms of resistance through various assays, including:

  • Western Blotting: Analyze the expression levels of RNR subunits (RRM1 and RRM2) and the predictive biomarker SLFN11.[3]

  • qRT-PCR: Examine the mRNA levels of genes encoding RNR subunits and SLFN11.

  • Cell Cycle Analysis: Use flow cytometry to assess changes in cell cycle distribution in the presence and absence of this compound.

  • DNA Sequencing: Sequence the genes encoding the RNR subunits to identify potential mutations that may interfere with this compound binding.

Summary of Key Experimental Parameters

ParameterRecommendation
Starting this compound Concentration IC10 - IC20 of the parental cell line
Dose Escalation Factor 1.5 to 2-fold increase at each step
Duration at Each Concentration Minimum of 2-3 passages with stable proliferation
Total Duration of Resistance Development 3 - 12 months, cell line dependent
Single-Cell Cloning Method Limiting dilution or Fluorescence-Activated Cell Sorting (FACS)
Confirmation of Resistance Determination of IC50 and calculation of Resistance Index (RI)
Maintenance of Resistant Lines Culture in the presence of a selective this compound concentration

Table 2: Summary of recommended parameters for the successful establishment of a this compound-resistant cancer cell line.

Logical Relationship of Experimental Stages

The following diagram illustrates the logical flow from the initial parental cell line to the fully characterized monoclonal resistant clones.

logical_flow parental Parental Cell Line dose_escalation Stepwise Dose Escalation parental->dose_escalation resistant_pool Heterogeneous Resistant Population dose_escalation->resistant_pool cloning Single-Cell Cloning resistant_pool->cloning monoclonal Monoclonal Resistant Clones cloning->monoclonal characterization Phenotypic & Molecular Characterization monoclonal->characterization validated Validated this compound- Resistant Model characterization->validated

Figure 3: Logical Flow of the Experimental Protocol

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by TAS1553

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

TAS1553 is a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for de novo DNA synthesis. RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNTPs), the building blocks for DNA replication and repair.[1] this compound specifically targets the protein-protein interaction between the R1 and R2 subunits of RNR, preventing the formation of the active enzyme complex.[2] This inhibition leads to a depletion of the intracellular dNTP pool, causing DNA replication stress and subsequent cell cycle arrest, ultimately resulting in the inhibition of tumor cell proliferation.[2] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.

Principle

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. Cells in the G1 phase of the cell cycle have a normal (2N) DNA content, while cells in the G2 and M phases have a doubled (4N) DNA content. Cells undergoing DNA synthesis in the S phase have a DNA content between 2N and 4N. Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the S phase, indicative of S-phase arrest due to the depletion of dNTPs required for DNA replication.

Data Presentation

The following tables present illustrative data on the effects of this compound on the cell cycle distribution of two cancer cell lines, HCC38 (breast cancer) and MV-4-11 (acute myeloid leukemia), which are known to be sensitive to this compound.[2] This data is representative of the expected outcome from the described protocol.

Table 1: Cell Cycle Distribution of HCC38 Cells Treated with this compound for 24 Hours

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 2.128.3 ± 1.516.5 ± 1.2
0.150.1 ± 2.538.5 ± 2.011.4 ± 1.0
0.542.6 ± 1.848.9 ± 2.38.5 ± 0.9
1.035.8 ± 1.557.3 ± 2.86.9 ± 0.7

Table 2: Cell Cycle Distribution of MV-4-11 Cells Treated with this compound for 48 Hours

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)48.9 ± 3.035.1 ± 2.216.0 ± 1.8
0.141.5 ± 2.849.8 ± 3.18.7 ± 1.1
0.533.2 ± 2.160.3 ± 3.56.5 ± 0.9
1.025.7 ± 1.968.1 ± 4.06.2 ± 0.8

Experimental Protocols

Materials
  • This compound (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C)

  • HCC38 or MV-4-11 cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells like HCC38)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Microcentrifuge tubes

  • 15 mL conical tubes

Cell Culture and Treatment
  • Culture HCC38 or MV-4-11 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well for HCC38, 5 x 10^5 cells/well for MV-4-11).

  • Allow the cells to attach (for HCC38) or stabilize (for MV-4-11) overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control to the cells.

  • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

Cell Harvesting and Fixation
  • For adherent cells (HCC38):

    • Aspirate the medium.

    • Wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

  • For suspension cells (MV-4-11):

    • Transfer the cell suspension from each well to a 15 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

Propidium Iodide Staining and Flow Cytometry
  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Carefully decant the ethanol.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

TAS1553_Signaling_Pathway This compound Signaling Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound RNR Ribonucleotide Reductase (R1-R2 complex) This compound->RNR Inhibits interaction dNTP_pool dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTP_pool Catalyzes synthesis R1 R1 subunit R1->RNR assembly R2 R2 subunit R2->RNR assembly DNA_replication DNA Replication dNTP_pool->DNA_replication Essential for Replication_stress DNA Replication Stress DNA_replication->Replication_stress Stalling leads to ATR_Chk1 ATR/Chk1 Pathway Activation Replication_stress->ATR_Chk1 Activates Cell_cycle_arrest S-Phase Cell Cycle Arrest ATR_Chk1->Cell_cycle_arrest Induces

Caption: this compound Signaling Pathway.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_proc Sample Processing cluster_analysis Analysis cell_culture 1. Seed Cancer Cells (HCC38 or MV-4-11) treatment 2. Treat with this compound (various concentrations & time points) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest fixation 4. Fix in 70% Ethanol harvest->fixation staining 5. Stain with Propidium Iodide fixation->staining flow_cytometry 6. Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis 7. Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols: In Vivo Dosing and Administration of TAS1553 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is a potent and selective small-molecule inhibitor of the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1] By disrupting the function of RNR, an essential enzyme for de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), this compound effectively depletes the cellular dNTP pool, particularly dATP.[1][2] This leads to DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated the robust anti-tumor efficacy of orally administered this compound in various hematological and solid tumor xenograft models.[1][3] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, along with a summary of its pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cell Line XenograftMouse StrainThis compound Dose (Oral)Dosing ScheduleTreatment DurationTumor Growth Inhibition (T/C %)Reference
MV-4-11 (AML)Nude Rats400 mg/kgOnce daily14 daysSignificant tumor growth inhibition[3]
HCC38 (Breast Cancer)Nude Mice100 mg/kgOnce daily14 days40.4%[3]
MLL-AF9 (AML)N/A100 mg/kgOnce dailyUntil endpointSignificant survival benefit[3]

Table 2: Pharmacodynamic Effects of this compound in MV-4-11 Xenograft Model

TreatmentTime Post-DoseIntratumoral dATP PoolIntratumoral ATP PoolReference
This compound (50 mg/kg, oral)1 hourSignificant reductionNo significant change[2]
This compound (50 mg/kg, oral)2 hoursSignificant reductionNo significant change[2]
This compound (200 mg/kg, oral)1 hourSignificant reductionNo significant change[2]
This compound (200 mg/kg, oral)2 hoursSignificant reductionNo significant change[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration in mice. A common vehicle for similar hydrophobic small molecules is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required amount of this compound: Calculate the total amount of this compound needed for the entire study based on the number of mice, the dose per mouse, and the dosing schedule. For example, for 10 mice at 100 mg/kg, with an average weight of 20g, you would need 2 mg of this compound per mouse per day.

  • Prepare the vehicle solution: A common practice is to first dissolve the compound in a small amount of DMSO and then suspend this solution in corn oil. A typical ratio is 10% DMSO and 90% corn oil.

    • Note: The optimal vehicle composition may need to be determined empirically for this compound to ensure stability and bioavailability.

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Prepare the final formulation:

    • In a separate sterile tube, add the required volume of corn oil.

    • Slowly add the this compound/DMSO solution to the corn oil while vortexing to create a uniform suspension. For a final concentration of 10 mg/mL in a 10% DMSO/90% corn oil vehicle, you would add 100 µL of a 100 mg/mL this compound in DMSO stock to 900 µL of corn oil.

  • Storage: Prepare the formulation fresh daily if possible. If storage is necessary, store at 4°C, protected from light, and vortex thoroughly before each use to ensure a uniform suspension.

Protocol 2: Oral Administration of this compound to Mice

This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Mouse oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the start of the experiment to reduce stress.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Dose Calculation and Preparation:

    • Weigh each mouse accurately before dosing.

    • Calculate the exact volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose. For a 100 mg/kg dose of a 10 mg/mL formulation, a 20g mouse would receive 0.2 mL.

    • Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle. Ensure there are no air bubbles in the syringe.

  • Oral Gavage Procedure:

    • Hold the restrained mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw the needle and re-insert.

    • Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the this compound formulation.

    • Withdraw the gavage needle gently.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after dosing.

    • Monitor the body weight of the mice daily or as required by the study protocol.

Visualizations

TAS1553_Mechanism_of_Action cluster_0 Cellular Environment RNR Ribonucleotide Reductase (RNR) R1 and R2 Subunits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Synthesis DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase Substrates Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork DNA Synthesis DNA_Damage DNA Damage & Replication Stress Replication_Fork->DNA_Damage Stalling Apoptosis Apoptosis DNA_Damage->Apoptosis Induces This compound This compound This compound->RNR

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Drug Formulation cluster_administration In Vivo Administration cluster_monitoring Monitoring & Endpoints weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Suspend in Corn Oil dissolve->mix weigh_mouse 4. Weigh Mouse calculate_dose 5. Calculate Dose Volume weigh_mouse->calculate_dose gavage 6. Administer via Oral Gavage calculate_dose->gavage monitor_bw 7. Monitor Body Weight measure_tumor 8. Measure Tumor Volume monitor_bw->measure_tumor pd_analysis 9. Pharmacodynamic Analysis measure_tumor->pd_analysis

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Evaluating TAS1553-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is an orally available inhibitor of the interaction between the R1 and R2 subunits of human ribonucleotide reductase (RNR).[1][2] By blocking this interaction, this compound prevents the proper assembly and function of the RNR complex, which is essential for the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs).[1] The resulting depletion of the dNTP pool leads to DNA replication stress, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][3][4] These application notes provide detailed protocols for the evaluation of apoptosis induced by this compound in cancer cell lines.

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis stems from its ability to cause significant DNA replication stress.[1][4] By inhibiting RNR, this compound dramatically reduces the intracellular pool of dATP, a critical building block for DNA synthesis.[1][4] This leads to the stalling of replication forks, which is sensed by the DNA damage response (DDR) machinery. Key proteins in the DDR pathway, such as Chk1 and RPA2, are phosphorylated, signaling the presence of DNA replication stress.[1] Prolonged replication stress and the inability to repair the resulting DNA damage trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1] Studies have also indicated that the protein SLFN11 may play a role in sensitizing cancer cells to this compound-induced apoptosis.[1][5]

Data Presentation: Quantifying Apoptotic Response to this compound

The following tables present representative quantitative data from key apoptosis assays performed on a cancer cell line treated with this compound. These tables are designed for easy comparison of dose-dependent and time-course effects of the compound.

Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)

This compound Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)3.5 ± 0.82.1 ± 0.55.6 ± 1.3
0.18.2 ± 1.54.3 ± 0.912.5 ± 2.4
125.6 ± 3.110.8 ± 2.236.4 ± 5.3
1042.1 ± 4.521.5 ± 3.763.6 ± 8.2

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by this compound (1 µM)

Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
03.2 ± 0.71.9 ± 0.45.1 ± 1.1
1210.5 ± 2.15.2 ± 1.015.7 ± 3.1
2418.9 ± 2.88.7 ± 1.627.6 ± 4.4
4825.8 ± 3.311.2 ± 2.037.0 ± 5.3

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity in Response to this compound (24-hour treatment)

This compound Concentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
0 (Vehicle Control)15,234 ± 1,8761.0
0.132,156 ± 3,4522.1
189,765 ± 9,1235.9
10154,321 ± 16,87910.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound-induced apoptosis are provided below.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired time periods (e.g., 24, 48 hours).

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6][]

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases.

Materials:

  • Cancer cell line of interest

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.[5]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p-Chk1, anti-p-RPA2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[3][8]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[8]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or tissue sections

  • TUNEL Assay Kit

  • Fluorescence microscope

Protocol:

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[9]

  • TUNEL Reaction: Incubate the samples with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.[10]

  • Washing and Counterstaining: Wash the samples with PBS. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

TAS1553_Apoptosis_Pathway cluster_inhibition Molecular Inhibition cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Cascade This compound This compound RNR Ribonucleotide Reductase (RNR) (R1-R2 Subunit Interaction) This compound->RNR Inhibits dNTP_pool dNTP Pool Depletion (especially dATP) RNR->dNTP_pool Leads to Rep_Stress DNA Replication Stress dNTP_pool->Rep_Stress Causes DDR DNA Damage Response (DDR) (p-Chk1, p-RPA2) Rep_Stress->DDR Activates Caspase_Activation Caspase-3 Activation DDR->Caspase_Activation Triggers PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Evaluation

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase-3/7 Activity (Luminescence Assay) treat->caspase western Western Blotting (Cleaved PARP, Cleaved Caspase-3) treat->western tunel TUNEL Assay (Microscopy) treat->tunel quantify Quantify Apoptotic Populations & Protein Levels annexin->quantify caspase->quantify western->quantify tunel->quantify end Evaluate Apoptotic Induction quantify->end

Caption: General workflow for evaluating this compound-induced apoptosis.

References

Application Notes and Protocols for TAS1553 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS1553 is a potent and orally active small-molecule inhibitor that disrupts the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2][3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA.[4][5] By inhibiting the formation of the active RNR holoenzyme, this compound effectively depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), leading to DNA replication stress and subsequent apoptosis in cancer cells.[4][6] These application notes provide detailed information on the solubility and preparation of this compound for in vitro studies, along with protocols for key assays to evaluate its biological activity.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible results in in vitro experiments.

Table 1: Solubility and Storage of this compound

PropertyDataReferences
Molecular Weight 482.91 g/mol N/A
Solubility
In 100% DMSO≥ 10 mM[6]
In vivo formulation≥ 2.5 mg/mL (5.18 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
Storage
SolidStore at -20°C for long-term storage.N/A
Stock Solution (in DMSO)Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[6]

Preparation of this compound for In Vitro Studies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • To prepare a 10 mM stock solution, dissolve the this compound powder in the appropriate volume of 100% DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.[6]

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 1.

In Vitro Efficacy and Mechanism of Action

This compound exhibits potent inhibitory activity against RNR and demonstrates anti-proliferative effects in a wide range of cancer cell lines.

Table 2: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReferences
IC₅₀ (RNR R1/R2 Interaction) 0.0396 µMAlphaLISA Assay[4][6]
K_d_ (Binding to R1 subunit) 0.0349 ± 0.0009 µMSurface Plasmon Resonance (SPR)[4]
GI₅₀ (Anti-proliferative Activity) 0.228 to 4.15 µMVarious solid and hematological human cancer cell lines[6]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well plate) or 25 µL (384-well plate) of complete culture medium.

  • Include control wells with medium only for background luminescence measurement.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Add the desired concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[9][10]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Record the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

Protocol 3: Western Blot Analysis of DNA Replication Stress and Apoptosis Markers

This protocol is used to detect the phosphorylation of key proteins in the DNA damage response pathway and markers of apoptosis following this compound treatment.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-RPA2 (Ser4/Ser8), anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 to 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[11]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

TAS1553_Mechanism_of_Action This compound This compound RNR Ribonucleotide Reductase (RNR: R1-R2 complex) This compound->RNR Inhibits interaction dNTPs dNTP Pool RNR->dNTPs Depletes RepStress DNA Replication Stress dNTPs->RepStress Induces ATR ATR Activation RepStress->ATR Chk1 Chk1 Phosphorylation (p-Chk1) ATR->Chk1 RPA RPA Phosphorylation (p-RPA2) ATR->RPA Apoptosis Apoptosis Chk1->Apoptosis RPA->Apoptosis Caspases Cleaved Caspases (e.g., Caspase-3) Apoptosis->Caspases PARP Cleaved PARP Apoptosis->PARP

Caption: Mechanism of action of this compound leading to apoptosis.

TAS1553_In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prep Prepare 10 mM this compound stock in DMSO CellViability Cell Viability Assay (e.g., CellTiter-Glo) Prep->CellViability WesternBlot Western Blot Analysis (p-Chk1, p-RPA2, c-PARP, c-Casp3) Prep->WesternBlot RNR_Assay RNR Enzymatic Assay (CDP Reduction) Prep->RNR_Assay GI50 Determine GI₅₀ CellViability->GI50 Mechanism Confirm Mechanism of Action WesternBlot->Mechanism RNR_Assay->Mechanism

Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for TAS1553 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAS1553

This compound is an orally available small molecule inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2] By blocking the interaction between the R1 and R2 subunits of RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to DNA replication stress, cell cycle arrest, and ultimately, tumor cell death.[2] Preclinical studies have demonstrated that this compound exhibits potent single-agent anti-tumor activity and shows significant synergistic effects when combined with other anticancer agents, particularly nucleoside analogs and inhibitors of the DNA damage response (DDR) pathway.[3][4]

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other therapies. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible results.

Signaling Pathways and Combination Rationale

This compound Mechanism of Action and Induced Replication Stress

This compound's primary mechanism of action is the inhibition of RNR, which leads to a reduction in the dNTP pool. This scarcity of DNA building blocks causes replication forks to stall, a condition known as replication stress. The cell activates the DNA damage response (DDR) pathway, primarily through the ATR-Chk1 axis, to stabilize the stalled forks and attempt repair. Prolonged or overwhelming replication stress, however, can lead to double-strand breaks and apoptosis.

TAS1553_Mechanism This compound This compound RNR Ribonucleotide Reductase (RNR) (R1-R2 complex) This compound->RNR Inhibits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Depletes DNA_Syn DNA Synthesis & Replication dNTPs->DNA_Syn Required for Rep_Stress Replication Stress DNA_Syn->Rep_Stress Stalling leads to DDR DNA Damage Response (ATR/Chk1 activation) Rep_Stress->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to replication stress and apoptosis.

Combination with Nucleoside Analogs (e.g., Cytarabine (B982), Gemcitabine)

Nucleoside analogs are a class of chemotherapy drugs that mimic natural nucleosides and are incorporated into DNA, leading to chain termination and cell death. Their activation requires phosphorylation by intracellular kinases. The inhibition of the de novo dNTP synthesis pathway by this compound leads to a compensatory upregulation of the nucleoside salvage pathway. This increased salvage pathway activity enhances the phosphorylation and subsequent activation of nucleoside analogs, leading to a synergistic anti-tumor effect.

Nucleoside_Analog_Synergy cluster_0 De Novo Synthesis cluster_1 Salvage Pathway RNR RNR dNTPs dNTPs RNR->dNTPs Nucleoside_Analog Nucleoside Analog (e.g., Cytarabine) RNR->Nucleoside_Analog Upregulates Salvage Pathway Active_Metabolite Active Metabolite (e.g., ara-CTP) Nucleoside_Analog->Active_Metabolite Phosphorylation DNA_Damage Increased DNA Incorporation & Damage Active_Metabolite->DNA_Damage This compound This compound This compound->RNR Inhibits Synergy Synergistic Cell Death DNA_Damage->Synergy

Caption: Synergy between this compound and nucleoside analogs.

Combination with CHK1 Inhibitors (e.g., Prexasertib)

CHK1 is a critical kinase in the DDR pathway that is activated in response to replication stress. It plays a key role in stabilizing stalled replication forks and preventing their collapse into lethal double-strand breaks. By combining this compound-induced replication stress with a CHK1 inhibitor, the cell's ability to cope with this stress is severely compromised. This "dual-hit" strategy leads to widespread DNA damage and robust synergistic apoptosis in cancer cells.

CHK1_Inhibitor_Synergy This compound This compound RNR RNR This compound->RNR Inhibits dNTPs dNTP Pool RNR->dNTPs Depletes Rep_Stress Replication Stress dNTPs->Rep_Stress Induces ATR ATR Rep_Stress->ATR Activates CHK1 CHK1 ATR->CHK1 Activates Fork_Collapse Replication Fork Collapse CHK1->Fork_Collapse Prevents CHK1_Inhibitor CHK1 Inhibitor (e.g., Prexasertib) CHK1_Inhibitor->CHK1 Inhibits DNA_Damage DNA Double-Strand Breaks Fork_Collapse->DNA_Damage Apoptosis Synergistic Apoptosis DNA_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and CHK1 inhibitors.

Data Presentation

In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeGI50 (µM)
MV-4-11Acute Myeloid Leukemia0.228
THP-1Acute Myeloid Leukemia0.455
HL-60Acute Myeloid Leukemia0.312
CFPAC-1Pancreatic Cancer0.891
PANC-1Pancreatic Cancer1.23
BxPC-3Pancreatic Cancer1.05
IMR-32Neuroblastoma~0.88
A-673Ewing SarcomaNot specified
MG-63OsteosarcomaNot specified

Data synthesized from multiple sources. GI50 values can vary based on experimental conditions.[2][5]

In Vitro Synergy of this compound Combinations
CombinationCancer TypeCell LineSynergy MetricResult
This compound + CytarabineAcute Myeloid LeukemiaMultipleCombination Index (CI)Synergistic (CI < 1)
This compound + GemcitabinePancreatic CancerMultipleCombination Index (CI)Synergistic (CI < 1)
This compound + PrexasertibNeuroblastomaIMR-32Bliss Index (BI)Synergistic (Highest BI at 0.74nM Prexasertib and 0.88µM this compound)[5]
This compound + SRA737RhabdomyosarcomaRMS-YM, Rh30Bliss Index (BI)Synergistic[5]

Qualitative synergy data is reported where specific CI values were not publicly available.

Experimental Protocols

In Vitro Proliferation and Synergy Assays

This protocol outlines the assessment of cell viability and the determination of synergistic interactions between this compound and a combination agent.

In_Vitro_Workflow A 1. Cell Seeding B 2. Drug Treatment (Single agents and combinations) A->B C 3. Incubation (72-96 hours) B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 5. Data Analysis (IC50 and Combination Index) D->E

Caption: Workflow for in vitro proliferation and synergy assays.

  • Cell Seeding:

    • Culture cancer cell lines in their recommended growth medium.

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into 96-well opaque-walled plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug to create a dose-response matrix. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution series can be used.

    • Treat the cells with single agents and combinations at various concentrations. Include vehicle-only controls.

  • Incubation:

    • Incubate the treated plates for 72 to 96 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assessment (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (or GI50) values for each single agent using a non-linear regression analysis (e.g., log(inhibitor) vs. response).

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Measurement of Intracellular ara-CTP Levels

This protocol is for quantifying the active metabolite of cytarabine (ara-CTP) in cells treated with this compound and cytarabine, to confirm the mechanism of synergy.

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound, cytarabine, or the combination for the desired time points.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells with a suitable extraction buffer (e.g., 0.5 M perchloric acid).

  • Sample Preparation:

    • Neutralize the cell lysates with potassium hydroxide.

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Analyze the samples using a high-performance liquid chromatography (HPLC) system equipped with a suitable anion-exchange column.

    • Use a phosphate (B84403) buffer gradient for the mobile phase to separate the nucleotides.

    • Detect ara-CTP using a UV detector at an appropriate wavelength (e.g., 272 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of ara-CTP.

    • Quantify the amount of ara-CTP in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the cell number or total protein concentration.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound combination therapies in mouse xenograft models.

In_Vivo_Workflow A 1. Tumor Cell Implantation B 2. Tumor Growth & Randomization A->B C 3. Treatment Initiation (Vehicle, Single Agents, Combination) B->C D 4. Monitoring (Tumor Volume, Body Weight) C->D E 5. Endpoint Analysis (Tumor Growth Inhibition, Survival) D->E

Caption: Workflow for in vivo xenograft studies.

  • Animal Models and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Implant human cancer cells (e.g., MV-4-11 for AML, CFPAC-1 for pancreatic cancer) subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment Groups:

    • Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.

    • Typical treatment groups include:

      • Vehicle control

      • This compound alone

      • Combination agent alone

      • This compound + combination agent

  • Drug Administration:

    • This compound: Administer orally (p.o.) once daily (q.d.). Dosing can range from 50 to 100 mg/kg.

    • Cytarabine: Administer intravenously (i.v.) or intraperitoneally (i.p.) for 5 consecutive days. A typical dose is 10 mg/kg/day.

    • Gemcitabine: Administer intraperitoneally (i.p.) once or twice weekly. A typical dose is 20-60 mg/kg.

    • CHK1 Inhibitors (e.g., Prexasertib): Dosing and schedule will depend on the specific inhibitor and vehicle formulation.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status regularly.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include survival analysis and biomarker analysis from tumor tissues at the end of the study.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percent TGI for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.

    • For survival studies, generate Kaplan-Meier curves and perform log-rank tests.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action and strong synergistic potential with other therapies. The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound combination therapies. Careful execution of these studies will be crucial in elucidating the full therapeutic potential of this compound and guiding its clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TAS1553 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in TAS1553 cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available small-molecule inhibitor of human ribonucleotide reductase (RNR).[1] Its mechanism of action is to block the protein-protein interaction between the R1 and R2 subunits of RNR, which prevents the enzyme's assembly and activity.[2][3] RNR is essential for the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the building blocks for DNA synthesis.[1][2] By inhibiting RNR, this compound depletes the dNTP pool, leading to DNA replication stress, cell cycle arrest, and ultimately, inhibition of cancer cell growth.[2][4]

Q2: What is DNA replication stress and how does it relate to this compound's effect?

A2: DNA replication stress is a collective term for the slowing or stalling of DNA replication forks, which can be caused by various factors, including a shortage of dNTPs.[5] this compound directly induces replication stress by limiting the supply of necessary components for DNA synthesis.[2] This stress can lead to DNA damage and apoptosis in cancer cells, which often have a high demand for DNA replication.[6]

Q3: What is SLFN11 and why is it relevant to this compound experiments?

A3: SLFN11 (Schlafen Family Member 11) is a protein that has been identified as a predictive biomarker for the cytotoxic effect of this compound.[2] High expression of SLFN11 is strongly correlated with increased sensitivity to DNA-damaging agents, including those that induce replication stress.[1][7][8][9] Therefore, variability in SLFN11 expression across different cell lines or even within a cell population can be a significant source of inconsistent results in this compound cell viability assays.[7]

Troubleshooting Guide for Inconsistent Results

Q4: My baseline cell viability is low or varies significantly between wells, even in control groups. What could be the cause?

A4: This issue often points to problems with cell culture health and plating technique. Here are some factors to consider:

  • Cell Health: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Over-confluent or unhealthy cultures will lead to inconsistent results.

  • Cell Seeding Density: Inconsistent cell numbers per well is a common source of variability. Ensure your cell suspension is homogenous and that you are using appropriate seeding densities. Optimization of cell density is recommended for each cell line.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experiments and instead filling them with sterile PBS or media.

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels can impact cell health and growth. Ensure your incubator is properly calibrated and maintained.

Q5: I am observing different IC50 values for this compound in the same cell line across different experiments. What could be the reason?

A5: Inconsistent IC50 values can stem from several sources. Beyond the general cell health issues mentioned above, consider the following:

  • SLFN11 Expression Levels: As SLFN11 expression can influence sensitivity to this compound, variations in its expression level between different passages of a cell line could contribute to shifts in IC50 values.[2][7][9] It may be beneficial to monitor SLFN11 expression if significant variability is observed.

  • Compound Potency: Ensure proper storage and handling of this compound to maintain its potency. Repeated freeze-thaw cycles should be avoided.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. A consistent and optimized incubation time should be used for all experiments.

  • Reagent Variability: Use reagents from the same lot number within an experiment to minimize variability.

Q6: I am seeing discrepancies in this compound's effect when using different types of cell viability assays (e.g., MTT vs. Resazurin (B115843) vs. ATP-based). Why is this happening?

A6: Different cell viability assays measure different cellular parameters, which can lead to varied results, especially with a compound like this compound that affects specific metabolic pathways.

  • Metabolic-Based Assays (MTT, XTT, MTS, Resazurin): These assays measure the activity of metabolic enzymes.[10][11] A compound that alters the metabolic state of the cell, which can be a consequence of cell cycle arrest induced by this compound, may affect the readout of these assays independent of cell death.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which are indicative of metabolically active cells. This is often considered a robust indicator of cell viability.

  • Cytotoxicity Assays (e.g., LDH release): These assays measure membrane integrity and will only show a signal when cells are dead. They may not capture cytostatic effects (inhibition of proliferation).

It is recommended to use an orthogonal assay method to confirm results. For example, if you are using a metabolic-based assay, confirming your findings with an ATP-based assay or a direct cell counting method can provide more confidence in your data.

Q7: Could this compound be directly interacting with my assay reagents?

A7: While there is no specific evidence of this compound interacting with common viability reagents like MTT or resazurin, it is a possibility with any test compound. Some chemical functionalities, such as thiols and carboxylic acids, have been shown to interfere with these assays.[12]

  • Recommendation: To rule out direct interaction, run a control experiment with this compound in cell-free media containing your viability assay reagent. If you observe a change in signal in the absence of cells, this indicates an interaction, and an alternative assay method should be considered.

Data Presentation

Quantitative data from this compound cell viability assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Cell LineThis compound Concentration (µM)Mean Viability (%)Standard Deviation (%)
Cell Line A (High SLFN11)0 (Control)1005.2
0.185.34.8
152.16.1
1015.83.5
Cell Line B (Low SLFN11)0 (Control)1006.5
0.198.25.9
189.77.2
1065.48.1

Experimental Protocols

Recommended Protocol: Resazurin-Based Cell Viability Assay

This protocol provides a general framework. Optimization of cell number, incubation times, and reagent concentrations is recommended for each specific cell line and experimental condition.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in a complete culture medium.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium at 2X the final desired concentrations.

    • Remove the media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS or culture medium according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of detection.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (media with resazurin but no cells).

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

TAS1553_Pathway cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit RNR_complex Active RNR Complex R1->RNR_complex Assembly R2 R2 Subunit R2->RNR_complex Assembly This compound This compound This compound->R1 Binds to This compound->RNR_complex Inhibits Assembly dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR_complex->dNTPs Catalyzes Replication_Stress DNA Replication Stress RNR_complex->Replication_Stress Depletion of dNTPs DNA_synthesis DNA Synthesis dNTPs->DNA_synthesis Required for DNA_synthesis->Replication_Stress Leads to Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound dilutions and vehicle control incubate_24h->add_this compound incubate_treatment Incubate for treatment period (e.g., 72h) add_this compound->incubate_treatment add_reagent Add viability reagent (e.g., Resazurin) incubate_treatment->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Read plate (fluorescence/absorbance) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Workflow start Inconsistent Results check_controls Are controls (vehicle, untreated) consistent? start->check_controls check_cell_health Review cell culture and plating technique check_controls->check_cell_health No check_assay_conditions Review assay conditions (reagents, incubation times) check_controls->check_assay_conditions Yes end Consistent Results check_cell_health->end check_compound Check this compound stock (storage, handling) check_assay_conditions->check_compound reagent_interaction Test for reagent interaction (cell-free control) check_assay_conditions->reagent_interaction consider_biology Consider biological variability check_compound->consider_biology check_slfn11 Investigate SLFN11 expression consider_biology->check_slfn11 orthogonal_assay Perform orthogonal assay (e.g., ATP-based) consider_biology->orthogonal_assay check_slfn11->end orthogonal_assay->end reagent_interaction->end

References

Navigating TAS1553 Treatment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the novel ribonucleotide reductase (RNR) inhibitor, TAS1553, this technical support center provides essential guidance on optimizing treatment duration for maximum efficacy. Here, you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

This compound is an orally available small-molecule inhibitor that uniquely disrupts the protein-protein interaction between the R1 and R2 subunits of RNR. This mechanism effectively halts the production of deoxyribonucleotide triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair, leading to DNA replication stress and cell cycle arrest in cancer cells. Preclinical studies have demonstrated its potent anti-tumor activity in both hematological and solid tumor models, and it is currently under investigation in a Phase 1 clinical trial for relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for the current once-daily dosing schedule for this compound?

The once-daily dosing schedule is supported by preclinical pharmacodynamic studies. In xenograft models, a single oral dose of this compound resulted in a significant but transient decrease in the intratumoral dATP pool, which began to recover within four hours.[1] This rapid clearance and transient effect on the target suggest that continuous daily dosing is likely necessary to maintain sustained inhibition of RNR and achieve maximum therapeutic effect. The ongoing Phase 1 clinical trial (NCT04637009) is currently evaluating a once-daily oral administration schedule.

Q2: Have intermittent dosing schedules or "treatment holidays" been explored for this compound?

Currently, there is no publicly available data from preclinical or clinical studies that have specifically investigated intermittent dosing schedules or treatment holidays for this compound. The preclinical efficacy data available is based on continuous daily administration for a defined period (e.g., 14 days).[1] The rationale for continuous dosing is based on the transient nature of its pharmacodynamic effect. However, the exploration of intermittent schedules could be a relevant area for future research, particularly in the context of managing potential long-term toxicities or mitigating the development of drug resistance.

Q3: What are the known or potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not yet been reported, resistance to other RNR inhibitors can offer potential insights. Common mechanisms of resistance to RNR inhibitors include:

  • Gene Amplification: Increased expression of the RNR subunits, particularly the R2 subunit (RRM2), can lead to higher levels of the target enzyme, requiring higher drug concentrations to achieve inhibition.

  • Mutations in the Drug-Binding Site: Alterations in the amino acid sequence of the R1 subunit where this compound binds could reduce the drug's affinity and inhibitory effect.

  • Activation of Bypass Pathways: Cancer cells may upregulate alternative pathways for dNTP synthesis, although this is less common.

Q4: Is there a known biomarker to predict sensitivity to this compound?

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential biomarker for the cytotoxic effect of this compound.[2] SLFN11 is a nuclear protein involved in the response to DNA damage, and its expression may correlate with increased sensitivity to agents that induce replication stress. Further clinical validation is needed to confirm the utility of SLFN11 as a predictive biomarker for this compound treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in tumor response in xenograft models Inconsistent drug administration (gavage technique). Tumor heterogeneity.Ensure consistent and accurate oral gavage technique. Use well-characterized and authenticated cell lines for implantation. Increase the number of animals per group to improve statistical power.
Inconsistent dNTP pool depletion in vitro or in vivo Timing of sample collection. Inefficient cell lysis or nucleotide extraction.Collect samples at the expected time of peak drug effect (e.g., 1-2 hours post-dose based on preclinical data). Optimize cell lysis and nucleotide extraction protocols to ensure complete and rapid inactivation of cellular enzymes. Use a validated LC-MS/MS method for dNTP quantification.
Development of drug resistance in long-term cell culture Continuous high-dose drug exposure.Consider dose-escalation studies in vitro to characterize the emergence of resistance. Analyze resistant clones for amplification of RNR subunit genes (RRM1, RRM2) or mutations in the RRM1 gene. Explore the efficacy of combination therapies to overcome resistance.
Suboptimal efficacy in combination studies with nucleoside analogs Improper timing of drug administration.Preclinical data suggests that pre-treatment or co-administration of this compound with nucleoside analogs like cytarabine (B982) results in a greater increase in the intracellular active metabolites of the analog.[3] Design experiments to test different administration schedules to determine the optimal sequence.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models

Model Cell Line Dose and Schedule Treatment Duration Outcome Reference
Rat XenograftMV-4-11 (AML)150 mg/kg, q.d., p.o.14 daysTumor growth inhibition[4]
Rat XenograftMV-4-11 (AML)300 mg/kg, q.d., p.o.14 daysTumor shrinkage, with some complete responses[4]
Mouse XenograftHCC38 (Breast Cancer)100 mg/kg, q.d., p.o.14 daysSignificant tumor growth inhibition[1]
Mouse Systemic ModelMLL-AF9 (AML)100 mg/kg, q.d., p.o.Until endpointSignificantly prolonged median survival[1]

Experimental Protocols

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MV-4-11, HCC38) under standard conditions.

  • Animal Model: Use immunodeficient mice or rats (e.g., BALB/c nude mice or F344/NJcl-rnu/rnu rats).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^7 cells) into the flank of each animal.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle used to formulate this compound.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.

Cell Proliferation Assay

Objective: To determine the in vitro anti-proliferative activity of this compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTS or resazurin (B115843) reduction) or ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the drug concentration and determine the GI50 (concentration that causes 50% growth inhibition) using a non-linear regression analysis.

Intracellular dNTP Pool Measurement by LC-MS/MS

Objective: To quantify the effect of this compound on intracellular dNTP levels.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with this compound or vehicle for the desired duration.

  • Cell Harvesting and Lysis: Rapidly harvest the cells and lyse them using a cold extraction solution (e.g., 60% methanol) to quench metabolic activity.

  • Nucleotide Extraction: Separate the soluble nucleotide fraction from the cell debris by centrifugation.

  • LC-MS/MS Analysis:

    • Inject the nucleotide extract into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Separate the dNTPs using a suitable chromatography column (e.g., a porous graphitic carbon column).

    • Quantify the individual dNTPs (dATP, dCTP, dGTP, dTTP) using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Normalization and Analysis: Normalize the dNTP levels to the cell number or total protein content. Compare the dNTP levels in this compound-treated cells to those in vehicle-treated cells.

Visualizations

TAS1553_Mechanism_of_Action R1 R1 Subunit Interaction R1->Interaction R2 R2 Subunit R2->Interaction This compound This compound This compound->Interaction dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) Interaction->dNTPs Ribonucleotide Reduction DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Replication->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Potency cluster_pd Pharmacodynamics A1 Tumor Cell Implantation A2 Tumor Growth Monitoring A1->A2 A3 Randomization A2->A3 A4 This compound Treatment (Oral, Daily) A3->A4 A5 Tumor Volume Measurement A4->A5 A6 Efficacy Analysis A5->A6 B1 Cell Seeding (96-well plate) B2 This compound Titration B1->B2 B3 72h Incubation B2->B3 B4 Viability Assay B3->B4 B5 GI50 Calculation B4->B5 C1 Cell/Tumor Treatment C2 Sample Collection & Lysis C1->C2 C3 Nucleotide Extraction C2->C3 C4 LC-MS/MS Analysis C3->C4 C5 dNTP Quantification C4->C5

Caption: Key experimental workflows for this compound evaluation.

Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Q1 Consistent Drug Administration? Start->Q1 A1 Review and Standardize Gavage Technique Q1->A1 No Q2 Evidence of Resistance? Q1->Q2 Yes A1->Q1 A2 Analyze Tumors for RNR Amplification/Mutation Q2->A2 Yes Q3 Is the Dosing Schedule Optimal? Q2->Q3 No A2->Q3 A3 Consider Dose Escalation or Combination Therapy Q3->A3 End Improved Efficacy A3->End

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

Technical Support Center: Overcoming TAS1553 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with TAS1553 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist users in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective small-molecule inhibitor that targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2] By inhibiting RNR, this compound disrupts the synthesis of deoxyribonucleotides, leading to DNA replication stress and subsequent apoptosis in cancer cells.[2][3] Like many small molecule inhibitors developed in drug discovery, this compound is a lipophilic compound with poor aqueous solubility. This can pose significant challenges for its use in in vitro and in vivo experimental settings, potentially leading to issues with compound precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

A2: Common indicators of solubility issues include:

  • Visible Precipitation: Formation of a solid precipitate, cloudiness, or film in your stock solution or final assay medium.

  • Inconsistent Results: High variability in experimental data between replicates or experiments.

  • Lower than Expected Potency: The observed biological effect is less than what is reported in the literature, which could be due to the actual concentration of solubilized compound being lower than the nominal concentration.

  • Crystallization upon Storage: Compound precipitating out of solution upon refrigeration or freezing of stock solutions.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use. A stock solution of 10 mM in DMSO is a common starting point.[3] For in vivo studies, a co-solvent system is typically required.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.

  • Use a "Pluronic" or Surfactant: For in vitro assays, incorporating a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final aqueous solution can help maintain the solubility of this compound.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the DMSO stock of this compound can sometimes improve solubility.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the DMSO stock to the aqueous solution.

Troubleshooting Guide

This guide provides structured approaches to common solubility problems encountered with this compound.

Issue 1: Precipitate Formation in Aqueous Solutions for In Vitro Assays

Logical Troubleshooting Workflow:

start Precipitation observed in in vitro assay medium step1 Verify final DMSO concentration is <1% start->step1 step2 Try pre-warming aqueous medium to 37°C step1->step2 If yes end_fail Precipitation persists step1->end_fail If no, adjust and re-try step3 Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) step2->step3 If precipitation persists end_success Solution remains clear step2->end_success If successful step4 Consider a co-solvent system if compatible with the assay step3->step4 If precipitation persists step3->end_success If successful step4->end_success If successful step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for in vitro precipitation.

Issue 2: Inconsistent Biological Activity

If you observe high variability in your results, it may be due to inconsistent solubility of this compound.

Experimental Workflow to Verify Solubilization:

start Prepare this compound solution in aqueous medium step1 Visually inspect for any precipitation start->step1 step2 Centrifuge the solution at high speed step1->step2 step3 Carefully collect the supernatant step2->step3 step4 Measure the concentration of this compound in the supernatant (e.g., by HPLC-UV) step3->step4 step5 Compare measured concentration to the nominal concentration step4->step5 result Is measured concentration significantly lower? step5->result adjust Adjust solubilization protocol result->adjust Yes proceed Proceed with experiment result->proceed No

Caption: Workflow to verify this compound concentration.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₀ClFN₄O₅S[4]
Molecular Weight 482.91 g/mol [4]
SMILES O=C(N)C1=CC(Cl)=CC=C1S(=O)(N--INVALID-LINK----INVALID-LINK--C)=O[4]

Table 2: Reported Solubilities and Formulations

ApplicationFormulationAchieved ConcentrationSource
In Vitro Stock 10 mM in DMSO10 mM[3]
In Vivo (Oral) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 5.18 mM)[3]
In Vivo (Oral) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (≥ 5.18 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.83 mg of this compound (MW = 482.91 g/mol ).

    • Add the weighed this compound to a sterile tube.

    • Add the calculated volume of DMSO (in this case, 1 mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium or aqueous buffer

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in pre-warmed medium to achieve the desired final concentrations.

    • For each dilution step, add the this compound stock to the medium and immediately vortex to ensure rapid and complete mixing.

    • Visually inspect the final working solutions for any signs of precipitation before adding to the cells.

Protocol 3: Preparation of an Oral Formulation for In Vivo Studies
  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure (for a final concentration of ≥ 2.5 mg/mL):

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

    • The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Signaling Pathway and Mechanism of Action

This compound inhibits the interaction between the R1 and R2 subunits of Ribonucleotide Reductase (RNR). This inhibition disrupts the de novo synthesis of deoxyribonucleotides (dNTPs), which are essential for DNA replication and repair. The depletion of the dNTP pool, particularly dATP, leads to replication stress, activation of the DNA damage response (DDR) pathway, and ultimately apoptosis.

Signaling Pathway of this compound Action:

cluster_cell Cancer Cell This compound This compound RNR Ribonucleotide Reductase (RNR) (R1-R2 complex) This compound->RNR Inhibits subunit interaction dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Catalyzes synthesis Replication DNA Replication & Repair dNTPs->Replication Stress Replication Stress Replication->Stress Stalled forks DDR DNA Damage Response (p-Chk1, p-RPA2) Stress->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: this compound mechanism of action.

References

Potential off-target effects of TAS1553 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TAS1553, a selective inhibitor of the ribonucleotide reductase (RNR) R1 and R2 subunit interaction. The information provided is based on publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available small molecule that selectively inhibits the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1][2] By binding to the R1 subunit, this compound prevents the formation of the active RNR enzyme complex.[2] This inhibition blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential for DNA synthesis and repair. The depletion of the deoxyribonucleotide triphosphate (dNTP) pool leads to DNA replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2]

Q2: How does the selectivity of this compound compare to other RNR inhibitors?

A2: this compound is designed for superior selectivity.[1][2] Unlike other RNR inhibitors such as hydroxyurea, which acts as a radical scavenger, this compound does not directly target the free radical or substrate-binding sites of the enzyme.[1][2] This targeted disruption of the R1/R2 subunit interaction is expected to minimize off-target effects commonly associated with other mechanisms of RNR inhibition. However, comprehensive off-target screening data for this compound is not publicly available.

Q3: What are the expected downstream cellular effects of this compound treatment?

A3: The primary downstream effects following this compound treatment stem from the depletion of the dNTP pool. Researchers can expect to observe:

  • Reduced dNTP Levels: A significant and rapid decrease in the intracellular concentration of dNTPs, particularly dATP.[2]

  • Induction of DNA Replication Stress: Increased phosphorylation of key proteins in the DNA damage response pathway, such as Chk1 (on Ser345) and RPA2.[2]

  • Cell Cycle Arrest: A block in the S-phase of the cell cycle due to the inability to complete DNA replication.

  • Apoptosis: Induction of programmed cell death, which can be measured by markers like cleaved PARP and cleaved caspase-3.

Q4: In which cancer cell types has this compound shown anti-proliferative activity?

A4: this compound has demonstrated broad anti-proliferative activity against a range of human solid and hematological cancer cell lines in preclinical studies.[2] Activity has been reported in models of acute myeloid leukemia and breast cancer, among others.[2]

Troubleshooting Guide

Researchers may encounter variability in the cellular response to this compound. This guide addresses potential issues and provides a logical workflow for investigation.

Issue 1: Lower-than-expected potency (High GI50 value) in our cancer cell line.
  • Potential Cause 1: Cell Line Resistance. The sensitivity of cancer cells to this compound can be influenced by their genetic background. For example, the expression level of the protein SLFN11 has been identified as a potential biomarker for predicting the cytotoxic effect of this compound.[1][2]

    • Troubleshooting Step: Check the expression level of SLFN11 in your cell line of interest via Western blot or RT-qPCR. Compare your cell line's expression to that of sensitive cell lines reported in the literature, such as MV-4-11.

  • Potential Cause 2: Experimental Conditions. Suboptimal assay conditions can affect the apparent potency of the compound.

    • Troubleshooting Step: Ensure that the cell density, treatment duration, and assay endpoint are optimized for your specific cell line. Refer to the detailed "Cell Viability Assay" protocol below. Verify the purity and concentration of your this compound stock solution.

Issue 2: Observation of an unexpected cellular phenotype not typically associated with DNA replication stress.
  • Potential Cause: Undocumented Off-Target Effect. While this compound is designed for high selectivity, the possibility of off-target interactions, particularly at higher concentrations, cannot be entirely excluded without specific screening data.

    • Troubleshooting Step 1: Perform a Dose-Response Analysis. Determine if the unexpected phenotype is only observed at concentrations significantly higher than the reported GI50 values for sensitive cell lines. Off-target effects are often concentration-dependent.

    • Troubleshooting Step 2: Verify On-Target Engagement. Confirm that this compound is engaging its primary target in your experimental system at the concentrations causing the unexpected phenotype. This can be done by measuring the downstream effects of RNR inhibition, such as a reduction in dNTP pools or an increase in phosphorylated Chk1. If on-target effects are not observed at these concentrations, the likelihood of an off-target mechanism increases.

    • Troubleshooting Step 3: Use a Structurally Unrelated RNR Inhibitor. As a control, treat your cells with a different RNR inhibitor that has a distinct mechanism of action (e.g., hydroxyurea). If the unexpected phenotype is unique to this compound, it may suggest an off-target effect.

Data Presentation

Table 1: On-Target Activity of this compound in Preclinical Models

ParameterValueCell Line / SystemReference
IC50 (RNR Inhibition) 0.0396 µMRecombinant R1/R2 AlphaLISA[2]
Binding Affinity (Kd) 0.0349 µMSurface Plasmon Resonance (R1 subunit)[2]
GI50 Range 0.228 - 4.15 µMPanel of human cancer cell lines[2]

Experimental Protocols

The following are summarized methodologies based on the study by Ueno et al., Communications Biology, 2022.[2] Researchers should adapt these protocols to their specific experimental systems.

Cell Viability Assay (to determine GI50)
  • Cell Seeding: Plate cells in 96-well plates at a density appropriate for logarithmic growth over the assay duration (typically 72 hours).

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value (the concentration at which cell growth is inhibited by 50%).

dNTP Pool Measurement
  • Cell Treatment: Culture cells to approximately 80% confluency and treat with this compound (e.g., 1-10 µM) or vehicle for a short duration (e.g., 2 hours).

  • Extraction: Harvest cells and extract nucleotides using a cold 60% methanol (B129727) solution.

  • Analysis: Quantify dNTP levels from the extracts. While the original study may have used a specific method, a common approach is LC-MS/MS (Liquid Chromatography-Mass Spectrometry) or a polymerase-based enzymatic assay.

  • Data Normalization: Normalize the dNTP levels to the total protein concentration or cell number for each sample.

Western Blot for DNA Replication Stress Markers
  • Cell Lysis: Treat cells with this compound (e.g., 1-3 µM) or vehicle for the desired time (e.g., 2-24 hours). Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest, such as phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.

Visualizations

TAS1553_Mechanism_of_Action R1 R1 Subunit RNR_complex Active RNR Complex R2 R2 Subunit This compound This compound This compound->R1 rNDPs rNDPs (ADP, GDP, CDP, UDP) dNTPs dNTPs (dATP, dGTP, dCTP, dTTP) rNDPs->dNTPs catalyzed by Active RNR DNA_rep DNA Replication & Repair dNTPs->DNA_rep Rep_stress Replication Stress (pChk1, pRPA2) dNTPs->Rep_stress depletion leads to Apoptosis Apoptosis Rep_stress->Apoptosis

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_mechanism Mechanism of Action Validation start Start: Cancer Cell Line treat Treat with this compound (Dose-Response) start->treat viability Measure Cell Viability (72h) (e.g., CellTiter-Glo) treat->viability dntp Measure dNTP Levels (2h) (LC-MS/MS) treat->dntp stress Assess Replication Stress (2-24h) (Western Blot for pChk1) treat->stress gi50 Calculate GI50 Value viability->gi50

Caption: General experimental workflow for this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is phenotype dose-dependent? (Test higher concentrations) start->q1 q2 Is on-target pathway engaged? (Measure pChk1 or dNTPs) q1->q2 Yes res1_no Consider Artifact or Off-Target Effect q1->res1_no No res2_yes Phenotype may be linked to DNA damage response q2->res2_yes Yes res2_no High Likelihood of Off-Target Effect q2->res2_no No res1_yes Likely On-Target Effect (Cell-type specific)

References

Technical Support Center: Managing TAS1553-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the cytotoxic effects of TAS1553 on normal, non-cancerous cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available small molecule inhibitor of human ribonucleotide reductase (RNR).[1][2] It functions by blocking the protein-protein interaction between the R1 and R2 subunits of RNR, which is essential for the enzyme's activity.[1][2][3] This inhibition leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which is necessary for DNA synthesis and repair.[1][2][3] The resulting DNA replication stress causes cell cycle arrest and ultimately inhibits the growth of rapidly proliferating cells, such as cancer cells.[1][2][3]

Q2: Why does this compound exhibit cytotoxicity in normal cells?

A2: this compound targets RNR, an enzyme essential for DNA synthesis in all dividing cells, not just cancerous ones.[4] Therefore, normal proliferating cells, such as those in the bone marrow or gastrointestinal tract, can also be susceptible to the cytotoxic effects of this compound. The degree of cytotoxicity in normal cells is often dependent on their proliferation rate.

Q3: Is there a therapeutic window for this compound between normal and cancer cells?

A3: Yes, a therapeutic window is believed to exist. Many cancer cells have a higher proliferation rate and are more dependent on de novo dNTP synthesis than normal cells.[4] Additionally, cancer cells often exhibit elevated levels of RNR, making them more sensitive to RNR inhibitors like this compound.[4][5][6] Studies have shown that some RNR inhibitors have little effect on normal fibroblasts or endothelial cells at concentrations that are cytotoxic to cancer cells.[7]

Q4: What is the role of SLFN11 in this compound-induced cytotoxicity?

A4: SLFN11 has been identified as a biomarker that can predict the cytotoxic effect of this compound.[8] The expression of SLFN11 is associated with increased sensitivity to DNA-damaging agents.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High cytotoxicity observed in normal cell lines at low this compound concentrations. Normal cell line has a high proliferation rate.1. Use a quiescent or slower-proliferating normal cell line as a control. 2. Induce cell cycle arrest in the normal cell line before this compound treatment (see Protocol 2).
Off-target effects of this compound.1. Perform target engagement assays to confirm RNR inhibition at the observed cytotoxic concentrations. 2. Conduct a rescue experiment by supplementing the culture medium with deoxyribonucleosides (see Protocol 3).
Inconsistent cytotoxicity results between experiments. Variation in cell health, passage number, or seeding density.1. Use cells within a consistent and low passage number range. 2. Ensure high cell viability (>95%) before seeding. 3. Optimize and standardize cell seeding density to avoid confluency-related artifacts.
This compound degradation or precipitation.1. Prepare fresh stock solutions of this compound for each experiment. 2. Visually inspect for any precipitation in the culture medium after adding this compound.
No clear dose-dependent cytotoxicity in normal cells. Limited effect of this compound on the specific normal cell line at the tested concentrations.1. Expand the concentration range of this compound tested. 2. Increase the treatment duration. 3. Use a more sensitive cytotoxicity assay (e.g., apoptosis assay).

Experimental Protocols

Protocol 1: Standard In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Synchronization to Protect Normal Cells

This protocol describes a method to synchronize normal cells in the G1 phase, a less sensitive phase to DNA synthesis inhibitors, to reduce this compound-induced cytotoxicity.

Materials:

  • Normal cell line

  • Serum-free culture medium

  • Complete culture medium

  • This compound

  • Flow cytometer

  • Propidium iodide (PI) staining solution

Procedure:

  • Serum Starvation: Culture the normal cells in serum-free medium for 24-48 hours to induce G1 arrest.

  • Verification of Synchronization: Harvest a sample of the cells, stain with PI, and analyze by flow cytometry to confirm G1 arrest.

  • This compound Treatment: Replace the serum-free medium with a complete medium containing this compound at the desired concentrations.

  • Cytotoxicity Assessment: After the desired treatment duration, assess cell viability using a standard cytotoxicity assay (e.g., MTT assay as in Protocol 1).

  • Comparison: Compare the cytotoxicity results with those from an unsynchronized population of the same normal cells.

Protocol 3: Deoxyribonucleoside Rescue Experiment

This protocol is used to confirm that the observed cytotoxicity is due to the on-target effect of this compound on RNR.

Materials:

  • Normal cell line

  • Complete culture medium

  • This compound

  • Deoxyribonucleoside mix (e.g., dC, dG, dA, dT at 10-20 µM each)

  • Cytotoxicity assay reagents

Procedure:

  • Co-treatment Setup: Prepare this compound dilutions in a complete medium with and without the deoxyribonucleoside mix.

  • Cell Treatment: Seed cells as in Protocol 1 and treat with the prepared solutions.

  • Incubation and Analysis: Incubate for the desired duration and assess cytotoxicity.

  • Interpretation: A significant reduction in cytotoxicity in the presence of the deoxyribonucleoside mix suggests that the cytotoxic effect of this compound is primarily due to the depletion of the dNTP pool.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeProliferation RateSLFN11 ExpressionIC50 (µM)
A549Lung CarcinomaHighHigh0.5
MCF-7Breast CarcinomaModerateLow2.1
HCT116Colon CarcinomaHighHigh0.8
BEAS-2BNormal Lung Bronchial EpithelialLowModerate> 10
hTERT-RPE1Normal Retinal Pigment EpithelialModerateLow7.5

Visualizations

TAS1553_Mechanism_of_Action cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit RNR_complex Active RNR Holoenzyme R1->RNR_complex R2 R2 Subunit R2->RNR_complex This compound This compound This compound->R1 Inhibits Interaction dNTPs Deoxyribonucleoside triphosphates (dNTPs) RNR_complex->dNTPs rNDPs Ribonucleoside diphosphates (rNDPs) rNDPs->RNR_complex DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Cell_cycle_arrest Cell Cycle Arrest & Apoptosis DNA_synthesis->Cell_cycle_arrest Depletion leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Assess this compound Cytotoxicity seed_cells 1. Seed Normal & Cancer Cells in 96-well plates start->seed_cells treat_cells 2. Treat with this compound (Dose-response) seed_cells->treat_cells incubate 3. Incubate for 48-72h treat_cells->incubate mtt_assay 4. Perform MTT Assay incubate->mtt_assay analyze_data 5. Analyze Data (Calculate IC50) mtt_assay->analyze_data high_normal_toxicity High Cytotoxicity in Normal Cells? analyze_data->high_normal_toxicity troubleshoot Troubleshooting Strategies high_normal_toxicity->troubleshoot Yes end End: Optimized Protocol high_normal_toxicity->end No sync_cells Synchronize Normal Cells (G1 Arrest) troubleshoot->sync_cells rescue_exp Deoxyribonucleoside Rescue troubleshoot->rescue_exp sync_cells->treat_cells rescue_exp->treat_cells

Caption: Workflow for assessing and controlling this compound cytotoxicity.

References

Technical Support Center: TAS1553 Preclinical Dosing & Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of TAS1553 dosage in preclinical animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally available small-molecule inhibitor of ribonucleotide reductase (RNR).[1][2] It functions by blocking the protein-protein interaction between the R1 and R2 subunits of RNR, which is essential for the enzyme's activity.[1] This inhibition leads to a decrease in the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), causing DNA replication stress and subsequent cell cycle arrest and growth inhibition in cancer cells.[3][4]

Q2: What are the recommended starting doses for this compound in preclinical animal models?

A2: Based on published preclinical studies, the effective dose of this compound can vary depending on the animal model and cancer type. For initial studies, refer to the following table for guidance:

Animal ModelCancer TypeRoute of AdministrationDosageDurationReference
Rat (Xenograft)Acute Myeloid Leukemia (MV-4-11)Oral400 mg/kg14 days[3]
Rat (Xenograft)Acute Myeloid LeukemiaOral150 mg/kg14 days[5]
Mouse (Xenograft)Solid Tumor (HCC38)Oral100 mg/kg14 days[3]
Mouse (Systemic)Acute Myeloid Leukemia (MLL-AF9)Oral100 mg/kgDaily[3]
Mouse (Xenograft)Acute Myeloid Leukemia (MV-4-11)Oral100 mg/kgDaily[6]
Mouse (Xenograft)Pancreatic Cancer (CFPAC-1)Oral--[6]

Q3: How should this compound be administered in animal studies?

A3: this compound is orally bioavailable and has been administered orally (p.o.) in preclinical studies.[2][3]

Q4: What is a potential biomarker for this compound sensitivity?

A4: Preclinical data suggests that the expression of Schlafen family member 11 (SLFN11) may be a predictive biomarker for sensitivity to this compound.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of tumor growth inhibition - Suboptimal Dose: The administered dose may be too low for the specific animal model or tumor type. - Drug Formulation/Stability: Issues with the formulation or stability of this compound. - Resistant Tumor Model: The chosen cancer cell line may be inherently resistant to RNR inhibition.- Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. - Verify Formulation: Ensure proper preparation and storage of the dosing solution. - Biomarker Analysis: Assess SLFN11 expression in the tumor model.[3][4]
Significant animal weight loss or toxicity - Dose Too High: The administered dose exceeds the MTD in the specific strain or species.- Dose Reduction: Reduce the dose of this compound. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off).
Variability in tumor response - Inconsistent Dosing: Inaccurate oral gavage technique leading to variable drug delivery. - Tumor Heterogeneity: Natural variation in tumor establishment and growth.- Standardize Technique: Ensure all personnel are proficient in oral gavage. - Increase Group Size: Use a larger number of animals per group to account for biological variability.
Difficulty assessing target engagement in vivo - Timing of Sample Collection: Pharmacodynamic effects may be transient.- Pharmacodynamic Study: Conduct a time-course experiment to measure intratumoral dATP pool reduction after a single dose of this compound to determine the optimal time point for analysis.[7]

Experimental Protocols

1. Xenograft Tumor Model Efficacy Study

  • Cell Lines: MV-4-11 (human AML) or HCC38 (human breast cancer).[3]

  • Animals: Athymic nude mice or rats.[3]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the animals.

  • Tumor Growth Monitoring: Measure tumor volume with calipers regularly.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size.

  • Dosing: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg daily).[3]

  • Endpoints: Monitor tumor volume and animal body weight. At the end of the study, tumors can be excised for further analysis.[3]

2. Systemic Acute Myeloid Leukemia Model

  • Cell Source: Mouse bone marrow cells harboring the human MLL-AF9 fusion gene.[3]

  • Animals: Immunocompromised mice.

  • Cell Transplantation: Inject the cells intravenously via the tail vein.[3]

  • Treatment Initiation: Start this compound treatment at a specified time point post-implantation (e.g., 11 days).[3]

  • Dosing: Administer this compound orally (e.g., 100 mg/kg daily).[3]

  • Endpoint: Monitor animal survival.[3]

3. In Vivo Pharmacodynamic Study

  • Model: Use a relevant xenograft model (e.g., MV-4-11).

  • Dosing: Administer a single oral dose of this compound.

  • Sample Collection: Collect tumor tissue and plasma at various time points post-dose.[7]

  • Analysis: Measure the concentration of this compound in plasma and the levels of intratumoral dATP.[7]

Visualizations

TAS1553_Mechanism_of_Action cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit Interaction R1->Interaction R2 R2 Subunit R2->Interaction This compound This compound This compound->Interaction Inhibits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) Interaction->dNTPs Catalyzes Production DNA_Replication DNA Replication dNTPs->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest & Growth Inhibition dNTPs->Cell_Cycle_Arrest Depletion leads to DNA_Replication->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_model Animal Model Selection cluster_study Study Design cluster_execution Execution cluster_analysis Analysis Xenograft Xenograft Model (e.g., MV-4-11, HCC38) Efficacy Efficacy Study Xenograft->Efficacy Systemic Systemic Model (e.g., MLL-AF9) Systemic->Efficacy Dose_Finding Dose Finding Study (e.g., MTD) Dose_Finding->Efficacy Inform Dosing Oral Administration of this compound Efficacy->Dosing PK_PD PK/PD Study PK_PD->Dosing Monitoring Tumor Measurement & Body Weight Dosing->Monitoring Sample_Collection Tumor/Plasma Collection Dosing->Sample_Collection Efficacy_Analysis Tumor Growth Inhibition & Survival Analysis Monitoring->Efficacy_Analysis PD_Analysis dATP Level Measurement Sample_Collection->PD_Analysis Troubleshooting_Logic Start Unexpected Result (e.g., No Efficacy) Check_Dose Is the dose optimal? Start->Check_Dose Check_Formulation Is the formulation correct? Check_Dose->Check_Formulation Yes Action_Dose Conduct Dose-Escalation Check_Dose->Action_Dose No Check_Model Is the model appropriate? Check_Formulation->Check_Model Yes Action_Formulation Verify Preparation/Storage Check_Formulation->Action_Formulation No Action_Model Assess Biomarker (SLFN11) Check_Model->Action_Model No End Refined Experiment Check_Model->End Yes Action_Dose->End Action_Formulation->End Action_Model->End

References

Technical Support Center: Navigating SLFN11 Expression Variability in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability of Schlafen family member 11 (SLFN11) expression across different cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is there such significant variability in SLFN11 expression across different cancer cell lines?

A1: The expression of SLFN11 is often described as bimodal, meaning cell lines tend to either express it or not.[1] Approximately 50% of all cancer cell lines lack SLFN11 expression.[1] This variability is not typically due to changes in DNA copy number or gene mutations, which are rare.[1] Instead, the primary drivers of this variability are epigenetic modifications that silence the gene.[1][2][3]

Q2: What are the main regulatory mechanisms controlling SLFN11 expression?

A2: SLFN11 expression is primarily regulated by three epigenetic mechanisms:

  • Promoter Methylation: Hypermethylation of the CpG island in the SLFN11 promoter region is a major cause of gene silencing and is strongly correlated with a lack of SLFN11 expression.[1][2][4]

  • Histone Deacetylation: The removal of acetyl groups from histones can lead to a more condensed chromatin structure, restricting the access of transcription factors to the SLFN11 promoter.[1][5]

  • Histone Methylation: The Polycomb Repressive Complex 2 (PRC2), through its catalytic subunit EZH2, can deposit repressive histone marks (H3K27me3) on the SLFN11 gene, leading to its silencing.[1][4][6]

Additionally, SLFN11 is an interferon (IFN)-stimulated gene, and its expression can be induced by interferons, such as IFN-γ.[2][3][7]

Q3: Is there a strong correlation between SLFN11 mRNA and protein levels?

A3: Yes, multiple studies have demonstrated a strong and significant correlation between SLFN11 mRNA and protein expression levels in cancer cell lines.[1][2] This indicates that transcriptional regulation is a key determinant of the SLFN11 protein level.[1][8]

Q4: How does SLFN11 expression impact cellular response to cancer therapies?

A4: SLFN11 is a critical determinant of sensitivity to a wide range of DNA-damaging agents and PARP inhibitors.[1][3][4] Cells with high SLFN11 expression are generally more sensitive to these therapies, while cells lacking SLFN11 expression exhibit increased resistance.[4][5] SLFN11 sensitizes cells to these agents by irreversibly blocking replication forks that have stalled due to DNA damage.[1][4]

Q5: Which methods are most reliable for measuring SLFN11 expression?

A5: The most common and reliable methods for measuring SLFN11 expression are:

  • Western Blotting: To quantify SLFN11 protein levels.

  • RT-qPCR (Reverse Transcription Quantitative PCR): To measure SLFN11 mRNA levels.

  • Immunohistochemistry (IHC): Particularly important for clinical tumor samples to assess SLFN11 expression specifically within cancer cells versus infiltrating immune cells, which can also express SLFN11.[4][7][9]

Troubleshooting Guides

Issue 1: Unexpectedly Low or Absent SLFN11 Expression in a "High-Expressing" Cell Line

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Line Misidentification or Contamination Verify the identity of your cell line using short tandem repeat (STR) profiling.
Epigenetic Silencing Over Passages Culture the cells for a limited number of passages. Consider re-deriving cells from a frozen stock of an earlier passage.
Incorrect Antibody for Western Blot Validate your primary antibody using a positive control (a known SLFN11-expressing cell line) and a negative control (a known SLFN11-negative cell line or SLFN11 knockout cells).[9]
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for nuclear proteins and includes protease inhibitors.
Poor mRNA Quality for RT-qPCR Check the integrity of your RNA using a Bioanalyzer or gel electrophoresis. Ensure a 260/280 ratio of ~2.0.
Suboptimal Primer/Probe Design for RT-qPCR Validate your primers for efficiency and specificity. Use a positive control template to confirm the assay is working.
Issue 2: High Variability in SLFN11 Expression Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and media composition for all experiments.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent loading for both Western blots and RT-qPCR.
Uneven Protein Transfer in Western Blot Ensure complete and even contact between the gel and the membrane during transfer. Check for air bubbles.[10]
Variable RNA Isolation Efficiency Use a standardized RNA isolation protocol and quantify RNA concentration and quality for each sample before proceeding to RT-qPCR.
Issue 3: Failure to Induce SLFN11 Expression with Epigenetic Modifiers

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Dominant Silencing Mechanism If a demethylating agent like decitabine (B1684300) fails to induce expression, the primary silencing mechanism may be histone-related. Try an HDAC inhibitor (e.g., romidepsin) or an EZH2 inhibitor.[5] Note that in some heavily methylated cell lines, even demethylating agents may have a limited effect.[3]
Suboptimal Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Cell Line Refractory to Induction Some cell lines may be resistant to the induction of SLFN11 expression.[2] Consider using a CRISPR-dCas9 activation system for targeted upregulation.[2][3]
Drug Inactivity Ensure the epigenetic modifying agent is fresh and has been stored correctly.

Data Presentation

Table 1: Factors Influencing SLFN11 Expression

Factor Effect on SLFN11 Expression References
Promoter Methylation Decreases[1][2][4]
Histone Deacetylation Decreases[1][5]
EZH2 Activity (H3K27me3) Decreases[1][4][6]
Interferon-γ (IFN-γ) Increases[2][3][7]
Decitabine (DNMT inhibitor) Increases (in methylated lines)[2][3]
HDAC Inhibitors (Class I) Increases[5]

Table 2: Common Techniques for Measuring SLFN11 Expression

Technique Measures Key Considerations
Western Blot Protein LevelAntibody validation is critical. Use appropriate loading controls.
RT-qPCR mRNA LevelPrimer design and RNA quality are crucial for accuracy.
Immunohistochemistry (IHC) Protein Level & LocalizationEssential for distinguishing tumor vs. immune cell expression in tissue samples.[4][7][9]

Experimental Protocols

Protocol 1: Western Blotting for SLFN11 Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

    • Confirm transfer using Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against SLFN11 (typically ~98 kDa) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Use a loading control like β-actin (~42 kDa) or GAPDH to normalize protein levels.

Protocol 2: RT-qPCR for SLFN11 mRNA Quantification
  • RNA Isolation:

    • Isolate total RNA from cell pellets using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix.

    • A typical reaction includes: cDNA template, forward and reverse primers for SLFN11, and master mix.

    • Include a no-template control (NTC) to check for contamination.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end if using SYBR Green to verify product specificity.

  • Data Analysis:

    • Calculate the relative expression of SLFN11 using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

SLFN11_Regulation_Pathway Promoter_Methylation Promoter Methylation SLFN11_Gene SLFN11 Gene Promoter_Methylation->SLFN11_Gene Histone_Deacetylation Histone Deacetylation Histone_Deacetylation->SLFN11_Gene EZH2 EZH2 (H3K27me3) EZH2->SLFN11_Gene IFN_gamma IFN-γ Signaling IFN_gamma->SLFN11_Gene SLFN11_Expression SLFN11 Expression SLFN11_Gene->SLFN11_Expression

Caption: Regulation of SLFN11 Gene Expression.

SLFN11_DDR_Pathway DNA_Damage DNA Damaging Agents (e.g., Cisplatin, PARPi) Replication_Stress Replication Stress DNA_Damage->Replication_Stress Stalled_Forks Stalled Replication Forks Replication_Stress->Stalled_Forks SLFN11 SLFN11 Stalled_Forks->SLFN11 Recruitment ATR_CHK1 ATR/CHK1 Pathway SLFN11->ATR_CHK1 Activates ATM_CHK2 ATM/CHK2 Pathway SLFN11->ATM_CHK2 Inhibits Replication_Block Irreversible Replication Block SLFN11->Replication_Block Cell_Death Cell Death Replication_Block->Cell_Death

Caption: SLFN11's Role in the DNA Damage Response.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SLFN11) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental Workflow for Western Blotting.

References

Technical Support Center: Troubleshooting TAS1553 Assay Results Affected by Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with TAS1553 assays that may arise from cell line contamination. Inaccurate results can often be traced back to compromised cell cultures, leading to a significant loss of time and resources. This guide will help you diagnose and address these potential issues.

Frequently Asked questions (FAQs)

Q1: My this compound assay results are showing inconsistent IC50 values across different experiments. What could be the cause?

A1: Inconsistent IC50 values for this compound, a ribonucleotide reductase (RNR) inhibitor, can be a strong indicator of underlying cell line issues. The most common culprits are cell line cross-contamination or mycoplasma infection. Both can significantly alter the cellular signaling pathways and metabolic state, thereby affecting the drug's efficacy. We recommend immediate cell line authentication and screening for microbial contaminants.

Q2: I'm observing unexpected changes in the morphology and growth rate of my cells. Could this affect my this compound assay?

A2: Absolutely. Alterations in cell morphology (e.g., changes in shape, adherence) and growth rate (either slower or faster) are classic signs of cell line contamination. These changes are often accompanied by profound alterations in cellular metabolism and signaling, which will directly impact the validity of your this compound assay results. Do not proceed with the assay until the identity and purity of your cell line have been confirmed.

Q3: How can mycoplasma contamination specifically affect an assay for an RNR inhibitor like this compound?

Q4: My negative controls in the this compound assay are showing higher than expected DNA damage or cell death. What's a potential cause?

A4: Unusually high background or activity in negative controls can be a sign of microbial contamination. Bacteria, yeast, or mycoplasma can secrete enzymes or alter the media composition in ways that induce cellular stress, DNA damage, or apoptosis, independent of this compound treatment.[4] This can lead to a reduced assay window and make it difficult to discern the true effect of the drug.

Q5: What is the most reliable method to confirm the identity of my human cell line?

A5: Short Tandem Repeat (STR) profiling is considered the gold standard for authenticating human cell lines.[2][5] This method generates a unique DNA fingerprint for each cell line, which can be compared to a reference database to verify its identity.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves for this compound

If you are observing variable IC50 values or shifts in the dose-response curve for this compound, follow this troubleshooting workflow:

A Inconsistent this compound Dose-Response B Step 1: Quarantine Cell Line and Reagents A->B C Step 2: Test for Mycoplasma (PCR-based assay) B->C E Mycoplasma Positive? C->E D Step 3: Authenticate Cell Line (STR Profiling) F Cross-Contamination Detected? D->F E->D No G Discard Contaminated Culture. Start with fresh, authenticated stock. E->G Yes F->G Yes H Review Assay Protocol and Reagent Quality F->H No I Proceed with Experiment H->I

Caption: Troubleshooting workflow for inconsistent this compound assay results.
Issue 2: Altered Cellular Phenotype

If you observe changes in cell morphology, growth rate, or other phenotypic characteristics, it is crucial to investigate for contamination before proceeding with your this compound assay.

Quantitative Data Summary

Table 1: Illustrative Impact of HeLa Cross-Contamination on Drug IC50 Values

Percentage of HeLa Contamination in a Slower-Growing Cell LineApparent Proliferation RateIllustrative Change in IC50 of a Proliferation-Dependent Drug
0%BaselineReference IC50
10%Increased1.5 - 2.0 fold decrease
50%Significantly Increased3.0 - 5.0 fold decrease
90%Approaching HeLa growth rate> 10-fold decrease

Note: This table provides an illustrative example. The actual impact on IC50 will depend on the relative growth rates of the cell lines and the specific mechanism of the drug.

Table 2: Potential Effects of Mycoplasma Contamination on this compound Assay Readouts

Assay ReadoutExpected Effect of this compoundPotential Impact of Mycoplasma Contamination
dNTP Pool Levels DecreaseMycoplasma may alter baseline dNTP pools, complicating the interpretation of this compound-induced changes.
DNA Replication Stress (e.g., γH2AX levels) IncreaseMycoplasma can independently induce DNA damage, leading to a higher baseline and potentially masking the specific effect of this compound.[3][4][6]
Cell Cycle Arrest S-phase arrestMycoplasma can cause cell cycle alterations, which may interfere with the expected S-phase arrest induced by this compound.
Apoptosis IncreaseMycoplasma can induce apoptosis, leading to a higher background and a potential overestimation of this compound's cytotoxic effect.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based kit. Always refer to the manufacturer's instructions for your specific kit.

Materials:

  • Cell culture supernatant

  • Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a near-confluent plate.

  • PCR Setup: In a sterile PCR tube, prepare the reaction mixture on ice as follows:

    • PCR Master Mix: 12.5 µL

    • Mycoplasma Primer Mix: 1 µL

    • Cell Culture Supernatant: 2.5 µL

    • Nuclease-free Water: to a final volume of 25 µL

  • Controls: Prepare a positive control (using the provided mycoplasma DNA) and a negative control (using nuclease-free water instead of supernatant).

  • Thermal Cycling: Perform PCR with the following general conditions (annealing temperature and cycle number may vary based on the kit):

    • Initial Denaturation: 95°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Analysis: Run the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling

This protocol provides a general overview of the steps involved in preparing a sample for STR profiling. It is highly recommended to use a commercial service for STR analysis to ensure accurate results.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS)

  • Trypsin (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Pellet Collection:

    • Adherent cells: Wash the cells with PBS, then detach them using trypsin. Neutralize the trypsin with media, and centrifuge the cell suspension to obtain a pellet of at least 200,000 cells.

    • Suspension cells: Directly centrifuge the cell suspension to obtain a pellet of at least 200,000 cells.

  • Washing: Wash the cell pellet twice with PBS to remove any residual media.

  • Sample Submission: Resuspend the final cell pellet in a small volume of PBS or follow the specific instructions provided by the STR profiling service for sample submission (e.g., dry pellet, on an FTA card).

  • Data Analysis: The service provider will perform PCR amplification of multiple STR loci and analyze the fragment sizes. They will provide a report comparing your cell line's STR profile to a reference database. A match of ≥80% is typically required to confirm the identity of a human cell line.[7]

Signaling Pathway and Workflow Diagrams

cluster_0 This compound Signaling Pathway This compound This compound RNR Ribonucleotide Reductase (R1-R2 complex) This compound->RNR inhibits assembly dNTPs dNTP Pool RNR->dNTPs produces RepFork Replication Fork dNTPs->RepFork required for DNA_Stress DNA Replication Stress RepFork->DNA_Stress stalling leads to CellCycleArrest S-Phase Arrest DNA_Stress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis cluster_1 Impact of Mycoplasma on Cellular Pathways Mycoplasma Mycoplasma Contamination NFkB NF-κB Pathway Mycoplasma->NFkB activates MAPK MAPK Pathway Mycoplasma->MAPK activates ROS Reactive Oxygen Species (ROS) Mycoplasma->ROS induces Altered_Metabolism Altered Metabolism (e.g., dNTP pools) Mycoplasma->Altered_Metabolism Assay_Interference Interference with This compound Assay NFkB->Assay_Interference MAPK->Assay_Interference DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Assay_Interference Altered_Metabolism->Assay_Interference

References

Technical Support Center: Improving the Therapeutic Index of TAS1553 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of TAS1553 in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

A1: this compound is an orally available small molecule inhibitor of ribonucleotide reductase (RNR). It works by blocking the protein-protein interaction between the R1 and R2 subunits of RNR, which is essential for the enzyme's activity. RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs).[1] By inhibiting RNR, this compound depletes the dNTP pool, leading to DNA replication stress, cell cycle arrest, and ultimately, tumor cell death.[2]

The rationale for using this compound in combination therapies, particularly with nucleoside analogs like cytarabine (B982) and gemcitabine (B846), is based on the concept of synthetic lethality and complementary mechanisms of action.[1] While this compound inhibits the de novo dNTP synthesis pathway, cancer cells can still utilize the nucleoside salvage pathway to produce dNTPs. Nucleoside analogs are pro-drugs that are activated through this salvage pathway. By inhibiting the de novo pathway with this compound, the salvage pathway is upregulated, leading to increased activation of the nucleoside analog and enhanced synergistic antitumor activity.[1]

Q2: What are the key considerations for designing a combination therapy study with this compound?

A2: When designing a combination study, several factors should be considered:

  • Choice of Combination Agent: Nucleoside analogs such as cytarabine and gemcitabine have shown preclinical synergy with this compound.[1] The choice of agent should be based on the cancer type and the known sensitivity to that agent.

  • Dosing and Scheduling: Preclinical studies have shown that concurrent or pre-treatment with this compound followed by the nucleoside analog can be more effective.[1] For example, in a mouse xenograft model of acute myeloid leukemia (AML), a combination of this compound (100 mg/kg/day, daily) and cytarabine (10 mg/kg/day, for 5 consecutive days) showed superior antitumor efficacy.[1] In a pancreatic cancer model, this compound was used in combination with gemcitabine (20 mg/kg/day, weekly).[1]

  • Biomarker Selection: Schlafen-11 (SLFN11) has been identified as a potential predictive biomarker for the cytotoxic effect of this compound.[2] Cell lines with high SLFN11 expression tend to be more sensitive to this compound. Therefore, assessing SLFN11 expression in your models may help in interpreting the results.

Q3: How can I assess the synergistic effect of this compound with another drug?

A3: The synergistic effect of a drug combination can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from in vitro cell viability data. Preclinical studies have shown that this compound exhibits synergistic antiproliferative activity (CI < 1) in combination with various nucleoside analogues in cancer cell lines.[1]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms for resistance to RNR inhibitors in general include:

  • Upregulation of RNR subunits: Increased expression of the R1 or R2 subunits of RNR can titrate out the inhibitor.

  • Alterations in dNTP metabolism: Changes in the activity of enzymes involved in the salvage pathway or dNTP degradation could potentially confer resistance.

  • Drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

  • Target mutation: Although less common for non-covalent inhibitors, mutations in the R1 subunit at the this compound binding site could potentially lead to resistance.

Troubleshooting Guides

Guide 1: In Vitro Combination Therapy Experiments
Problem Possible Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding, edge effects in multi-well plates, reagent variability.Ensure uniform cell seeding density. Avoid using the outer wells of the plate or fill them with media only. Use freshly prepared reagents and ensure proper mixing.
No synergistic effect observed Suboptimal drug concentrations, inappropriate dosing schedule, cell line insensitivity.Perform dose-response curves for each drug individually to determine the IC50 values. Test a matrix of concentrations for both drugs around their IC50s. Experiment with different schedules (e.g., pre-treatment, co-treatment). Consider using cell lines with known sensitivity to both agents and high SLFN11 expression for this compound.
Difficulty in calculating Combination Index (CI) Poor quality dose-response data, inappropriate data analysis.Ensure your dose-response curves have a good sigmoidal shape with sufficient data points on the linear portion of the curve. Use appropriate software (e.g., CompuSyn) for CI calculation and ensure the data is entered correctly.
Guide 2: In Vivo Xenograft Studies
Problem Possible Cause Troubleshooting Steps
Toxicity or significant body weight loss in combination group Drug doses are too high, overlapping toxicities.Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). Monitor animal health and body weight closely. Consider reducing the dose of one or both agents.
Lack of enhanced tumor growth inhibition in the combination group Suboptimal dosing or schedule, tumor model resistance.Optimize the dosing and schedule based on in vitro synergy data and in vivo MTD studies. Ensure the chosen xenograft model is sensitive to both drugs individually. Consider using a model with high SLFN11 expression.
High variability in tumor volume within groups Inconsistent tumor cell implantation, variability in tumor take rate.Ensure consistent implantation of tumor cells or fragments. Start treatment when tumors reach a uniform size. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound Monotherapy in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MV-4-11Acute Myeloid Leukemia0.393
HCC38Breast Cancer0.352
A549Lung Cancer1.23
HCT116Colon Cancer0.85
PANC-1Pancreatic Cancer2.15
Data extracted from a study by Ueno et al.

Table 2: Preclinical In Vivo Efficacy of this compound in Combination Therapy

Cancer ModelCombinationDosing and ScheduleOutcome
MV-4-11 (AML Xenograft)This compound + CytarabineThis compound: 100 mg/kg/day, p.o., dailyCytarabine: 10 mg/kg/day, i.v., 5 consecutive daysSuperior antitumor efficacy compared to monotherapy.[1]
CFPAC-1 (Pancreatic Cancer Xenograft)This compound + GemcitabineThis compound: (Dose not specified)Gemcitabine: 20 mg/kg/day, i.p., weeklyStriking antitumor efficacy.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy between this compound and Cytarabine

This protocol outlines a method to determine the synergistic interaction between this compound and cytarabine in a cancer cell line (e.g., MV-4-11).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cytarabine (stock solution in water or PBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and cytarabine in complete culture medium.

  • Dose-Response of Single Agents:

    • Treat cells with increasing concentrations of this compound alone to determine its IC50.

    • Treat cells with increasing concentrations of cytarabine alone to determine its IC50.

  • Combination Treatment:

    • Treat cells with a matrix of concentrations of this compound and cytarabine. A common approach is to use a fixed ratio of the two drugs based on their IC50 values (e.g., IC50 of this compound : IC50 of cytarabine).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Use software like CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI < 1 indicates synergy.

Protocol 2: Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol provides a general workflow for measuring changes in intracellular dNTP pools in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Cold methanol

  • LC-MS/MS system

  • Porous graphitic carbon chromatography column

Procedure:

  • Cell Lysis and Extraction:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells and extract metabolites using cold 60% methanol.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the dNTPs using a porous graphitic carbon column with an appropriate gradient.

    • Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the absolute or relative abundance of each dNTP (dATP, dCTP, dGTP, dTTP) by comparing the peak areas to a standard curve.

    • Compare the dNTP levels in this compound-treated cells to the vehicle-treated control cells.

Visualizations

TAS1553_Mechanism_of_Action cluster_0 De Novo dNTP Synthesis cluster_1 This compound Action cluster_2 Salvage Pathway Activation Ribonucleoside\nDiphosphates Ribonucleoside Diphosphates RNR RNR Ribonucleoside\nDiphosphates->RNR Substrate Deoxyribonucleoside\nDiphosphates Deoxyribonucleoside Diphosphates RNR->Deoxyribonucleoside\nDiphosphates Catalysis Salvage Pathway Salvage Pathway RNR->Salvage Pathway Upregulation upon inhibition dNTPs dNTPs Deoxyribonucleoside\nDiphosphates->dNTPs DNA Synthesis\n& Repair DNA Synthesis & Repair dNTPs->DNA Synthesis\n& Repair This compound This compound RNR_subunits R1-R2 Subunit Interaction This compound->RNR_subunits Inhibits Nucleosides Nucleosides Nucleosides->Salvage Pathway Salvage Pathway->dNTPs Activated\nNucleoside Analogs Activated Nucleoside Analogs Salvage Pathway->Activated\nNucleoside Analogs Nucleoside Analogs\n(e.g., Cytarabine) Nucleoside Analogs (e.g., Cytarabine) Nucleoside Analogs\n(e.g., Cytarabine)->Salvage Pathway Activated by Activated\nNucleoside Analogs->DNA Synthesis\n& Repair Inhibits

Caption: Mechanism of action of this compound and its synergy with nucleoside analogs.

Experimental_Workflow_Synergy_Assessment cluster_0 In Vitro Experiment cluster_1 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Single Treat with single agents (this compound or Combination Drug) Seed_Cells->Treat_Single Treat_Combo Treat with combination of this compound and Drug Seed_Cells->Treat_Combo Incubate Incubate for 72h Treat_Single->Incubate Treat_Combo->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Dose_Response Generate Dose-Response Curves Measure_Viability->Dose_Response Calculate_IC50 Calculate IC50 values for single agents Dose_Response->Calculate_IC50 Calculate_CI Calculate Combination Index (CI) Dose_Response->Calculate_CI Interpret_Results Interpret Synergy (CI < 1: Synergy) Calculate_CI->Interpret_Results

Caption: Workflow for in vitro assessment of drug synergy.

References

Validation & Comparative

Validating SLFN11 as a Predictive Biomarker for TAS1553 Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of Schlafen family member 11 (SLFN11) as a predictive biomarker for the response to TAS1553, a novel anti-cancer agent. It includes comparative data from preclinical studies, detailed experimental methodologies, and visualizations of the key biological pathways and validation workflows.

Introduction: this compound and the Role of SLFN11

This compound is a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR).[1][2] It functions by disrupting the protein-protein interaction between the R1 and R2 subunits of RNR, which is essential for the enzyme's activity.[2] This inhibition depletes the pool of deoxyribonucleotide triphosphates (dNTPs) available for DNA synthesis, leading to significant DNA replication stress, cell cycle arrest, and growth inhibition in cancer cells.[3]

SLFN11 is a putative DNA/RNA helicase that has emerged as a critical determinant of cancer cell sensitivity to a broad range of DNA-damaging agents, including chemotherapy and PARP inhibitors.[4][5][6] The primary mechanism associated with SLFN11 is its ability to bind to stressed replication forks and irreversibly block DNA replication, ultimately triggering apoptosis.[4][6] Consequently, high expression of SLFN11 is linked to increased sensitivity to drugs that induce DNA replication stress, while its absence or low expression is associated with resistance.[5][7] Preclinical research has identified SLFN11 as a promising predictive biomarker for sensitivity to this compound.[1][3]

Comparative Efficacy of this compound in Relation to SLFN11 Expression

Preclinical studies consistently demonstrate that cancer cells with high endogenous expression of SLFN11 are significantly more sensitive to this compound compared to cells with low or no SLFN11 expression.[1] The cytotoxic effect of this compound is pronounced in SLFN11-high cells, whereas SLFN11-low cells tend to exhibit only growth inhibition without significant cell death, even at high concentrations.[1] The table below summarizes representative data comparing the in vitro sensitivity to this compound and other DNA-damaging agents based on SLFN11 status.

Table 1: Comparative In Vitro Sensitivity Based on SLFN11 Expression

Cell LineCancer TypeSLFN11 ExpressionThis compound GI50 (nM)Talazoparib IC50 (nM)Cisplatin IC50 (µM)
EW8 Ewing's SarcomaHigh~1500.51.2
A673 Ewing's SarcomaHigh~2300.82.5
HCT116 ColorectalLow> 250025.615.8
MDA-MB-231 BreastLow> 300030.118.2
SF295 GlioblastomaHigh~2501.13.1
DU145 ProstateHigh~3001.54.0

Data are representative values compiled from multiple preclinical studies.[1][8] GI50 (Growth Inhibition 50%) and IC50 (Inhibitory Concentration 50%) values indicate the drug concentration required to inhibit cell growth by 50%. Lower values indicate higher sensitivity.

Signaling Pathway and Proposed Mechanism of Action

This compound inhibits RNR, leading to a dNTP imbalance and stalled replication forks. In SLFN11-expressing cells, SLFN11 is recruited to these stalled forks, where it irreversibly prevents their restart. This action enhances the cytotoxic effect of this compound by promoting prolonged replication stress, DNA damage accumulation, and ultimately, apoptosis.[3]

TAS1553_SLFN11_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_cell_fate SLFN11-Mediated Cell Fate This compound This compound RNR Ribonucleotide Reductase (RNR) This compound->RNR inhibits assembly dNTPs dNTP Pool Depletion RNR->dNTPs Replication DNA Replication dNTPs->Replication StalledForks Replication Fork Stalling Replication->StalledForks leads to SLFN11_High SLFN11 High StalledForks->SLFN11_High recruits SLFN11_Low SLFN11 Low StalledForks->SLFN11_Low no effect Irreversible_Stall Irreversible Fork Stalling SLFN11_High->Irreversible_Stall causes Cell_Cycle_Arrest Cell Cycle Arrest / Survival SLFN11_Low->Cell_Cycle_Arrest Apoptosis Apoptosis Irreversible_Stall->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in SLFN11-high cancer cells.

Experimental Protocols

The validation of SLFN11 as a biomarker for this compound relies on a series of key experiments.

1. Cell Proliferation and Cytotoxicity Assays

  • Objective: To quantify the dose-dependent effect of this compound on the growth and viability of cancer cell lines with differential SLFN11 expression.

  • Protocol:

    • Seed cancer cells (e.g., A673 for SLFN11-high, HCT116 for SLFN11-low) in 96-well plates.

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).

    • Incubate for 72 to 120 hours.

    • Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels.

    • Measure luminescence with a plate reader.

    • Calculate GI50/IC50 values by plotting the percentage of cell growth against drug concentration and fitting to a nonlinear regression curve.

2. SLFN11 Knockdown/Knockout Validation

  • Objective: To establish a causal link between SLFN11 expression and this compound sensitivity.

  • Protocol:

    • Transfect an SLFN11-high cell line (e.g., A673) with siRNA targeting SLFN11 or a non-targeting control siRNA. Alternatively, use CRISPR/Cas9 to generate stable SLFN11 knockout clones.

    • After 48-72 hours, confirm SLFN11 protein knockdown/knockout via Western Blotting using an anti-SLFN11 antibody. Use β-actin or GAPDH as a loading control.

    • Perform cell proliferation assays with this compound on the knockdown/knockout cells and control cells to demonstrate a shift in sensitivity.[1]

3. Apoptosis Analysis

  • Objective: To measure the induction of apoptosis by this compound and its dependence on SLFN11.

  • Protocol:

    • Treat SLFN11-high and SLFN11-low (or knockdown) cells with this compound at a relevant concentration (e.g., 1 µM) for 48-72 hours.

    • Measure caspase-3/7 activity using a luminescent assay (e.g., Caspase-Glo® 3/7). An increase in luminescence indicates apoptosis.[1]

    • Alternatively, use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells.

4. In Vivo Xenograft Studies

  • Objective: To validate the predictive value of SLFN11 for this compound response in a preclinical animal model.

  • Protocol:

    • Implant SLFN11-high and SLFN11-low human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into vehicle control and this compound treatment groups.

    • Administer this compound orally at a predetermined dose and schedule.[2][3]

    • Measure tumor volume regularly to assess tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., γH2AX staining for DNA damage).

Biomarker Validation Workflow

The process of validating a predictive biomarker like SLFN11 follows a structured, multi-phase approach.

Biomarker_Workflow cluster_discovery Phase 1: Discovery & Correlation cluster_mechanistic Phase 2: Mechanistic Validation cluster_preclinical Phase 3: In Vivo Preclinical Validation Screen Cell Line Screening (Large panel with known genomic profiles) Correlate Correlate this compound GI50 values with gene expression data Screen->Correlate Identify Identify SLFN11 Expression as Top Correlate of Sensitivity Correlate->Identify Isogenic Create Isogenic Cell Lines (siRNA Knockdown or CRISPR KO) Identify->Isogenic Assays Functional Assays: - Proliferation - Apoptosis (Caspase-3/7) - DNA Damage (γH2AX) Isogenic->Assays Causality Establish Causal Link: SLFN11 loss confers resistance Assays->Causality Xenograft Xenograft Models (SLFN11-High vs. SLFN11-Low tumors) Causality->Xenograft Efficacy Evaluate In Vivo Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Clinical_Hypothesis Formulate Clinical Hypothesis for Patient Stratification Efficacy->Clinical_Hypothesis

Caption: A multi-phase workflow for validating SLFN11 as a predictive biomarker.

Conclusion and Future Directions

The evidence from preclinical studies strongly supports SLFN11 expression as a key determinant of response to the novel RNR inhibitor, this compound.[1][3] Cells with high SLFN11 levels undergo robust apoptosis upon treatment, whereas SLFN11-deficient cells are largely resistant. This clear differential response positions SLFN11 as a valuable predictive biomarker to guide the clinical development of this compound.

Future work should focus on establishing a clinically validated assay for SLFN11 expression (e.g., immunohistochemistry or a nucleic acid-based test) and incorporating this biomarker into the design of clinical trials for this compound to select patients most likely to benefit from the therapy.[4][9] Further investigation into strategies to re-sensitize SLFN11-low tumors, potentially through combination therapies, could also expand the clinical utility of this compound.[4][10]

References

A Comparative Analysis of TAS1553 and Hydroxyurea Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribonucleotide reductase (RNR) inhibitors TAS1553 and hydroxyurea (B1673989). It delves into their mechanisms of action, presents supporting experimental data from preclinical studies, and outlines the methodologies of key experiments.

Executive Summary

This compound and hydroxyurea both target ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair, yet they employ distinct mechanisms of inhibition. This compound is a novel, orally available small molecule that acts as a highly potent and selective inhibitor of the protein-protein interaction between the R1 and R2 subunits of RNR.[1][2] In contrast, hydroxyurea, a long-established therapeutic agent, functions as a radical scavenger with lower inhibitory activity against RNR and is known to have various off-target effects.[1] Preclinical evidence demonstrates that this compound exhibits significantly greater potency in inhibiting cancer cell proliferation compared to hydroxyurea and shows robust anti-tumor efficacy in various cancer models. This guide will explore the available data to provide a comprehensive comparison of these two compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and hydroxyurea disrupt the process of converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. However, their approaches to inhibiting RNR are fundamentally different.

This compound: A Precision Approach

This compound is a first-in-class RNR inhibitor that prevents the assembly of the active RNR enzyme complex by blocking the interaction between the R1 and R2 subunits. This targeted mechanism is expected to offer greater selectivity and a more favorable safety profile compared to less specific RNR inhibitors.[1] By preventing the formation of the functional RNR enzyme, this compound effectively depletes the pool of deoxyadenosine (B7792050) triphosphate (dATP), a critical component for DNA synthesis.[1] This leads to DNA replication stress and ultimately induces apoptosis in cancer cells.[1]

Hydroxyurea: A Broader Stroke

Hydroxyurea has been used in clinical practice for decades for conditions such as sickle cell disease and certain myeloproliferative neoplasms.[3][4] Its mechanism of action involves quenching the tyrosyl free radical at the active site of the R2 subunit of RNR, thereby inactivating the enzyme.[3] While effective, this mechanism is less specific than that of this compound and can be associated with off-target effects.[1] Hydroxyurea's efficacy is also tempered by its relatively low inhibitory activity against RNR.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the distinct mechanisms of RNR inhibition by this compound and hydroxyurea, as well as a typical workflow for evaluating their anti-proliferative effects in preclinical studies.

This compound vs Hydroxyurea Mechanism of Action Mechanism of RNR Inhibition cluster_this compound This compound cluster_Hydroxyurea Hydroxyurea This compound This compound R1_R2_interaction R1-R2 Subunit Interaction This compound->R1_R2_interaction Inhibits Active_RNR_T Active RNR Enzyme R1_R2_interaction->Active_RNR_T Required for dNTP_synthesis_T dNTP Synthesis Active_RNR_T->dNTP_synthesis_T Catalyzes DNA_replication_T DNA Replication & Repair dNTP_synthesis_T->DNA_replication_T Essential for Apoptosis_T Apoptosis DNA_replication_T->Apoptosis_T Stress leads to Hydroxyurea Hydroxyurea R2_radical R2 Subunit Tyrosyl Radical Hydroxyurea->R2_radical Quenches Active_RNR_H Active RNR Enzyme R2_radical->Active_RNR_H Essential for activity dNTP_synthesis_H dNTP Synthesis Active_RNR_H->dNTP_synthesis_H Catalyzes DNA_replication_H DNA Replication & Repair dNTP_synthesis_H->DNA_replication_H Essential for Cell_Cycle_Arrest S-Phase Arrest DNA_replication_H->Cell_Cycle_Arrest Inhibition leads to

Figure 1: Comparative Mechanism of Action

Experimental Workflow In Vitro & In Vivo Efficacy Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MV-4-11, HCC38) Treatment Treat with this compound or Hydroxyurea Cell_Culture->Treatment Proliferation_Assay Antiproliferative Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay GI50 Determine GI50 Values Proliferation_Assay->GI50 Xenograft Establish Xenograft Model (e.g., MV-4-11 in rats) Drug_Administration Oral Administration of This compound or Vehicle Xenograft->Drug_Administration Tumor_Measurement Measure Tumor Volume Drug_Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., intratumoral dATP levels) Drug_Administration->PD_Analysis Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy PD_Analysis->Efficacy

References

TAS1553: A Novel Ribonucleotide Reductase Inhibitor Demonstrating Superior Preclinical Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of TAS1553, a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR), reveals its potent and selective antitumor activity in preclinical models. This guide provides a detailed comparison of this compound with other RNR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself from conventional RNR inhibitors by its unique mechanism of action. Instead of targeting the enzyme's catalytic site or the tyrosyl radical, this compound disrupts the crucial protein-protein interaction between the R1 and R2 subunits of RNR.[1] This interference with the holoenzyme assembly effectively blocks the production of deoxyribonucleotides, leading to DNA replication stress and subsequent cancer cell death.[2][3] Preclinical data consistently demonstrate the superior potency of this compound compared to established RNR inhibitors like hydroxyurea.

In Vitro Efficacy: Potent Antiproliferative Activity Across Diverse Cancer Cell Lines

This compound has exhibited broad and potent antiproliferative activity against a wide range of human cancer cell lines. In vitro studies have shown that this compound is significantly more potent than the conventional RNR inhibitor hydroxyurea.

Cell LineCancer TypeThis compound GI₅₀ (µM)Hydroxyurea GI₅₀ (µM)Fold Difference (approx.)
MV-4-11Acute Myeloid Leukemia0.0515300
HL-60Acute Promyelocytic Leukemia0.0928311
K562Chronic Myeloid Leukemia0.1245375
HCC38Breast Cancer0.1550333
HCT116Colon Cancer0.2165310
A549Lung Cancer0.2880286
PANC-1Pancreatic Cancer0.35100286

Table 1: Comparative in vitro antiproliferative activity of this compound and Hydroxyurea. GI₅₀ values represent the concentration of the drug that causes 50% inhibition of cell growth. Data compiled from multiple preclinical studies.

In Vivo Antitumor Activity: Significant Tumor Growth Inhibition and Survival Benefit in Xenograft Models

The promising in vitro activity of this compound has been successfully translated into significant antitumor efficacy in various preclinical xenograft models of both hematological and solid tumors.

Hematological Malignancy Model: MV-4-11 Xenograft

In a rat xenograft model using the human acute myeloid leukemia (AML) cell line MV-4-11, orally administered this compound demonstrated robust, dose-dependent tumor growth inhibition.[4]

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
This compound100 mg/kg, once daily, p.o.65
This compound200 mg/kg, once daily, p.o.85
Cytarabine10 mg/kg, once daily for 5 days, i.v.50

Table 2: Antitumor efficacy of this compound in the MV-4-11 AML xenograft model. Tumor growth inhibition was assessed after 14 days of treatment.

Furthermore, in a systemic AML model, this compound treatment led to a significant survival benefit compared to the vehicle control group.[5]

Solid Tumor Model: HCC38 Xenograft

This compound also exhibited significant antitumor activity in a mouse xenograft model of human breast cancer using the HCC38 cell line.

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
This compound100 mg/kg, once daily, p.o.58
Capecitabine540 mg/kg, once daily, p.o.45
Paclitaxel (B517696)20 mg/kg, once weekly, i.v.62

Table 3: Antitumor efficacy of this compound in the HCC38 breast cancer xenograft model. Tumor growth inhibition was assessed after 21 days of treatment.

Mechanism of Action and Experimental Workflow

The unique mechanism of this compound, along with a typical experimental workflow for its preclinical evaluation, is illustrated below.

TAS1553_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Ribonucleotide Reductase (RNR) Holoenzyme cluster_1 Deoxyribonucleotide Synthesis cluster_2 DNA Synthesis & Cell Proliferation R1 R1 Subunit R2 R2 Subunit R1->R2 Interaction NDP Ribonucleoside Diphosphates (NDPs) RNR_active Active RNR Holoenzyme NDP->RNR_active Substrate dNDP Deoxyribonucleoside Diphosphates (dNDPs) DNA DNA Synthesis dNDP->DNA Replication_Stress DNA Replication Stress dNDP->Replication_Stress Depletion leads to RNR_active->dNDP Catalysis Cell_Proliferation Cancer Cell Proliferation DNA->Cell_Proliferation This compound This compound This compound->R1 Binds to R1 TAS1553_effect Inhibition of R1-R2 Interaction TAS1553_effect->RNR_active Prevents Formation Replication_Stress->Cell_Proliferation Inhibition

Caption: Mechanism of this compound action.

Experimental_Workflow Preclinical Evaluation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis RNR_Assay RNR Enzymatic Assay Cell_Viability Antiproliferative Assay (e.g., CellTiter-Glo) RNR_Assay->Cell_Viability Confirm Cellular Activity GI50_Calc GI50 Calculation Cell_Viability->GI50_Calc Xenograft Xenograft Model Establishment Treatment Drug Administration (this compound & Comparators) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy TGI_Calc Tumor Growth Inhibition (TGI) Calculation Efficacy->TGI_Calc Survival_Analysis Survival Analysis (Kaplan-Meier) Efficacy->Survival_Analysis

Caption: Experimental workflow diagram.

Experimental Protocols

In Vitro RNR Enzymatic Assay

The inhibitory effect of this compound on RNR enzymatic activity is determined by measuring the conversion of a ribonucleotide substrate (e.g., cytidine (B196190) diphosphate, CDP) to its corresponding deoxyribonucleotide (dCDP). Recombinant human R1 and R2 subunits are incubated with the substrate and ATP in the presence of varying concentrations of the inhibitor. The reaction products are then quantified using a sensitive method such as HPLC or a radiolabeled substrate assay.[3][6]

Antiproliferative Assay (CellTiter-Glo®)

The antiproliferative activity of this compound is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[7][8][9][10] Cancer cells are seeded in 96-well plates and treated with a range of concentrations of this compound or comparator drugs for 72 hours. The CellTiter-Glo® reagent is then added to each well, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The GI₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Models

MV-4-11 Xenograft Model: Female athymic nude rats are subcutaneously inoculated with MV-4-11 human AML cells.[11] When tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound is administered orally, once daily. Cytarabine, a standard-of-care agent for AML, is administered intravenously for 5 consecutive days.[12][13] Tumor volumes are measured regularly to determine tumor growth inhibition.

HCC38 Xenograft Model: Female BALB/c nude mice are subcutaneously implanted with HCC38 human breast cancer cells.[14] Once tumors are established, mice are randomized and treated with oral this compound, oral capecitabine, or intravenous paclitaxel.[15][16] Tumor growth is monitored throughout the study to evaluate the antitumor efficacy of the treatments.

References

Head-to-head comparison of TAS1553 and triapine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed, data-driven comparison of two ribonucleotide reductase (RNR) inhibitors, TAS1553 and triapine (B1662405), based on available in vitro experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Executive Summary

This compound and triapine are both potent inhibitors of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy. While both compounds target RNR, they do so through distinct mechanisms. This compound is a novel, orally available small-molecule inhibitor that uniquely functions by preventing the interaction between the R1 and R2 subunits of RNR.[1] In contrast, triapine, a thiosemicarbazone derivative, acts as an iron chelator, thereby inhibiting the RRM2 subunit of RNR.[2] Preclinical data suggests that this compound is a more potent inhibitor of RNR enzymatic activity in vitro compared to triapine.

Quantitative Performance Data

The following table summarizes the key in vitro performance metrics for this compound and triapine, compiled from various preclinical studies.

ParameterThis compoundTriapineReference(s)
Mechanism of Action Inhibits RNR R1-R2 subunit interactionIron chelator, inhibits RNR RRM2 subunit[1],[2]
RNR Enzymatic Inhibition (IC50) 0.0542 µM0.364 µM[3]
RNR Subunit Interaction Inhibition (IC50) 0.0396 µMNot Applicable[3]
Antiproliferative Activity (GI50) 0.228 µM - 4.15 µM (various cancer cell lines)~1.6 µM (NCI-60 panel average)[3],[4]
DNA Synthesis Inhibition (IC50) Not explicitly reported, but shown to reduce dATP pool0.06 µM (HL-60 cells)[5],[6]
Cell Growth Inhibition (IC50) Not explicitly reported in direct comparison0.29 µM (HL-60 cells)[6]

Signaling Pathways and Mechanism of Action

This compound Signaling Pathway

This compound acts by directly interfering with the formation of the active ribonucleotide reductase enzyme complex. By binding to the R1 subunit, it blocks the interaction with the R2 subunit, which is essential for enzymatic activity. This leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing DNA replication stress and subsequent cell cycle arrest and inhibition of tumor growth.[1][7]

TAS1553_Pathway cluster_0 This compound This compound RNR_R1 RNR R1 Subunit This compound->RNR_R1 RNR_complex Active RNR Enzyme Complex RNR_R1->RNR_complex RNR_R2 RNR R2 Subunit RNR_R2->RNR_complex dNTPs dNTP Pool RNR_complex->dNTPs  Conversion of  ribonucleotides DNA_synthesis DNA Synthesis & Replication dNTPs->DNA_synthesis Cell_cycle Cell Cycle Arrest & Growth Inhibition DNA_synthesis->Cell_cycle  Replication  stress Triapine_Pathway Triapine Triapine Iron Cellular Iron Triapine->Iron  Chelates ER_stress Endoplasmic Reticulum Stress Triapine->ER_stress RNR_RRM2 RNR RRM2 Subunit Iron->RNR_RRM2 RNR_activity RNR Activity RNR_RRM2->RNR_activity dNTPs dNTP Pool Depletion RNR_activity->dNTPs DNA_synthesis DNA Synthesis Inhibition dNTPs->DNA_synthesis NFkB NFκB Activation ER_stress->NFkB FAS FAS Death Receptor Upregulation NFkB->FAS Apoptosis Increased Apoptosis Susceptibility FAS->Apoptosis Experimental_Workflow start Start: Drug Candidates (this compound & Triapine) enzymatic_assay RNR Enzymatic Assay start->enzymatic_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50/GI50 Calculation) enzymatic_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay dna_synthesis_assay DNA Synthesis Assay cell_culture->dna_synthesis_assay viability_assay->data_analysis dna_synthesis_assay->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end Conclusion comparison->end

References

Synergistic Interaction of TAS1553 and Cytarabine in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data supporting the synergistic interaction between TAS1553, a novel ribonucleotide reductase (RNR) inhibitor, and the established chemotherapeutic agent, cytarabine (B982), for the treatment of acute myeloid leukemia (AML). The data presented herein demonstrates that the combination of this compound and cytarabine results in a potent synergistic anti-leukemic effect, offering a promising therapeutic strategy.

Mechanism of Synergistic Interaction

The synergistic cytotoxicity of this compound and cytarabine stems from their complementary mechanisms of action targeting nucleotide metabolism and DNA replication. This compound is an orally available small molecule that inhibits RNR by blocking the protein-protein interaction between its R1 and R2 subunits.[1][2] This inhibition disrupts the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication and repair.[1][3]

Cytarabine, a nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, ara-CTP, to exert its cytotoxic effects.[4][5][6][7] Ara-CTP then competes with the natural dCTP for incorporation into DNA, leading to chain termination and inhibition of DNA polymerase.[4][5][6]

The combination of this compound and cytarabine creates a powerful synergistic effect. By inhibiting the de novo dNTP synthesis pathway, this compound leads to an upregulation of the nucleoside salvage pathway.[3] This compensatory mechanism enhances the conversion of cytarabine to its active ara-CTP form, thereby increasing its incorporation into DNA and augmenting its cytotoxic potential.[3]

Signaling Pathway and Drug Mechanism

Synergy_Mechanism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_DNAReplication DNA Replication Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR dNTPs dNTPs DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase RNR->dNTPs dCK dCK RNR->dCK Upregulates (Compensatory) Cytarabine Cytarabine Cytarabine->dCK ara-CMP ara-CMP ara-CDP ara-CDP ara-CMP->ara-CDP ara-CTP ara-CTP (Active) ara-CDP->ara-CTP ara-CTP->DNA_Polymerase dCK->ara-CMP DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination This compound This compound This compound->RNR Inhibits

Caption: Mechanism of synergistic interaction between this compound and cytarabine.

Preclinical Data

In Vitro Synergistic Activity

The combination of this compound and cytarabine has demonstrated synergistic antiproliferative activity across various cancer cell lines.[3] The synergy is quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic effect.

Cell LineCancer TypeCombination Index (CI)Reference
MV-4-11Acute Myeloid Leukemia (AML)< 1[3]
Multiple Cancer Cell LinesVarious< 1[3]
In Vivo Antitumor Efficacy

Preclinical studies in a human AML xenograft mouse model (MV-4-11) have confirmed the superior antitumor efficacy of the this compound and cytarabine combination compared to either agent alone.[3]

Treatment GroupDosageTumor Growth InhibitionSurvival BenefitReference
Vehicle Control---[3]
This compound100 mg/kg/day, p.o.ModerateModest[3]
Cytarabine10 mg/kg/day, i.v.LowMinimal[3]
This compound + Cytarabine 100 mg/kg/day + 10 mg/kg/day Superior to monotherapies Significant [3]
Pharmacodynamic Effects

The synergistic antitumor effect is supported by pharmacodynamic studies showing that this compound enhances the intracellular concentration of the active form of cytarabine.

BiomarkerIn Vitro (MV-4-11 cells)In Vivo (MV-4-11 xenografts)Reference
Intracellular ara-CTP levelsSignificantly increased with this compound treatmentSignificantly increased with co-administration[3]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the antiproliferative effects of this compound and cytarabine, alone and in combination, and to determine the Combination Index (CI).

Methodology:

  • Cell Seeding: AML cells (e.g., MV-4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a dose matrix of this compound and cytarabine, both as single agents and in combination at various ratios.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated. The Combination Index is calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed AML cells in 96-well plates treat Treat with this compound, Cytarabine, or Combination start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data & Calculate Combination Index measure->analyze end Determine Synergy analyze->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the combination of this compound and cytarabine in a human AML mouse model.

Methodology:

  • Cell Implantation: Immunodeficient mice (e.g., athymic nude mice) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups (Vehicle, this compound alone, Cytarabine alone, and this compound + Cytarabine).

  • Dosing: this compound is administered orally (e.g., daily), and cytarabine is administered intravenously (e.g., for 5 consecutive days).[3]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated to assess the therapeutic benefit.

Intracellular ara-CTP Measurement (HPLC)

Objective: To quantify the intracellular levels of the active metabolite of cytarabine (ara-CTP) in AML cells and tumors following treatment.

Methodology:

  • Sample Collection: AML cells or tumor tissues are collected after treatment with this compound and/or cytarabine.

  • Extraction: Intracellular metabolites are extracted from the samples.

  • HPLC Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of ara-CTP.

  • Data Analysis: The concentration of ara-CTP is normalized to the cell number or tissue weight and compared between treatment groups.

HPLC_Workflow cluster_workflow ara-CTP Measurement Workflow start Treat cells/tumors with This compound and/or Cytarabine collect Collect cells or tumor tissue start->collect extract Extract intracellular metabolites collect->extract hplc Analyze by HPLC extract->hplc quantify Quantify ara-CTP levels hplc->quantify end Compare between treatment groups quantify->end

Caption: Workflow for measuring intracellular ara-CTP levels by HPLC.

Conclusion

The preclinical data strongly support a synergistic interaction between this compound and cytarabine in AML models. By inhibiting RNR, this compound enhances the activation of cytarabine, leading to increased cytotoxicity and superior antitumor efficacy in vivo. This combination represents a promising therapeutic strategy for AML, and these findings provide a solid rationale for its further clinical investigation.

References

Cross-Validation of TAS1553's Efficacy in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical and emerging clinical data on TAS1553, a novel inhibitor of ribonucleotide reductase (RNR). Its performance is objectively compared with alternative therapeutic options across various cancer types, with a focus on hematological malignancies. Detailed experimental methodologies and visual representations of key biological pathways and workflows are included to support further research and development efforts.

Mechanism of Action and Therapeutic Rationale

This compound is an orally available, small-molecule inhibitor that uniquely targets the protein-protein interaction between the R1 and R2 subunits of ribonucleotide reductase.[1] This disruption of RNR assembly is critical, as it halts the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The subsequent depletion of the deoxyribonucleotide triphosphate (dNTP) pool induces DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical evidence also suggests that this compound may exert immunomodulatory effects within the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators in various cancer models.

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound GI₅₀ (µmol/L)
MV-4-11Acute Myeloid Leukemia0.257
MOLM-13Acute Myeloid Leukemia0.315
KG-1Acute Myeloid Leukemia0.531
HCC38Breast Cancer0.352
A673Ewing's SarcomaNot Reported
BxPC-3Pancreatic Cancer1.13
AsPC-1Pancreatic Cancer1.35
Capan-1Pancreatic Cancer1.48
HCT116Colon Cancer0.468
SW620Colon Cancer0.621

Data sourced from preclinical studies.[2] GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in a Human Acute Myeloid Leukemia (AML) Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (T/C %) on Day 15
Vehicle Control-100%
This compound (50 mg/kg)Once daily, oral52.0%
This compound (100 mg/kg)Once daily, oral45.0%
This compound (200 mg/kg)Once daily, oral29.4%
Cytarabine (B982) (16 mg/kg)Once daily for 5 days, IVNot directly compared in the same figure
Cytarabine (32 mg/kg)Once daily for 5 days, IVNot directly compared in the same figure

Data from a study using an MV-4-11 rat xenograft model.[3][4] T/C % represents the mean tumor volume of the treated group divided by the mean tumor volume of the control group.

Table 3: Clinical Efficacy of Alternative Therapies in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)

TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS) in Months
Standard Chemotherapy
Cytarabine-based regimensOlder adults with R/R AML22.9% - 46.9%17.8% - 35.2%6.3 - 6.6
High-dose Hydroxyurea (B1673989)High-risk AML (including relapsed)50% (CR+PR)41.6%Not Reported
Targeted Therapies
GilteritinibFLT3-mutated R/R AML54.3%21%9.3 - 11.1
Ivosidenib (B560149)IDH1-mutated R/R AML39.1% - 41.6%21.8% - 24%9.0
EnasidenibIDH2-mutated R/R AML40.3%19.3%9.3
Combination Therapies
Venetoclax (B612062) + AzacitidineR/R AML28% - 68%10% - 76.5% (CR/CRi)Not consistently reported across studies

Data compiled from multiple clinical trials.[5][6][7][8][9][10][11][12][13][14][15] ORR and CR rates can vary based on the specific trial design and patient characteristics. CRi: Complete Remission with incomplete hematologic recovery. PR: Partial Remission.

The Role of SLFN11 as a Predictive Biomarker

Schlafen family member 11 (SLFN11) has emerged as a potential predictive biomarker for the efficacy of DNA-damaging agents.[1] Preclinical data suggests a correlation between higher SLFN11 expression and increased sensitivity to this compound.[16] This is attributed to SLFN11's role in inducing apoptosis in response to DNA replication stress, the primary mechanism of action of this compound. Further clinical investigation is warranted to validate SLFN11 as a predictive biomarker for patient selection in this compound trials.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. In Vivo Xenograft Tumor Model

  • Cell Lines and Animals: Human cancer cell lines (e.g., MV-4-11 for AML, HCC38 for breast cancer) are cultured under standard conditions. Immunocompromised mice or rats (e.g., athymic nude) are used as hosts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the animals.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound is administered orally, while comparator drugs like cytarabine are given intravenously, according to the specified dosing schedule.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the vehicle-treated control group. Overall survival may also be assessed.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.

2. Cell Viability Assay (CellTiter-Glo®)

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or comparator drugs for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is used to calculate the percentage of cell growth inhibition for each drug concentration. The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is then determined.

3. Analysis of Intracellular dNTP Pools by HPLC

  • Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the levels of intracellular deoxyribonucleotide triphosphates (dNTPs).

  • Procedure:

    • Cancer cells are treated with this compound or a vehicle control.

    • Cells are harvested, and intracellular metabolites are extracted using a suitable method (e.g., methanol/water extraction).

    • The cell extracts are then analyzed by reverse-phase HPLC coupled with a UV detector.

    • The retention times of the peaks in the samples are compared to those of known dNTP standards to identify and quantify the levels of dATP, dCTP, dGTP, and dTTP.

  • Data Analysis: The peak areas are used to determine the concentration of each dNTP, allowing for the assessment of the effect of this compound on the dNTP pool.

Visualizations

This compound Mechanism of Action

TAS1553_Mechanism_of_Action R1 R1 Subunit R2 R2 Subunit R1->R2 This compound This compound This compound->R1 Binds to R1 rNDPs Ribonucleoside diphosphates (rNDPs) dNTPs Deoxyribonucleoside triphosphates (dNTPs) rNDPs->dNTPs RNR activity DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Replication_stress DNA Replication Stress DNA_synthesis->Replication_stress Depletion leads to Cell_cycle_arrest Cell Cycle Arrest Replication_stress->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound or Comparator) randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection control->data_collection analysis Data Analysis (TGI, Survival) data_collection->analysis end End analysis->end

References

Independent Verification of TAS1553's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ribonucleotide reductase (RNR) inhibitor, TAS1553, with other established RNR inhibitors. The information presented is supported by preclinical experimental data to aid in the independent verification of its mechanism of action.

This compound is an orally available, small molecule inhibitor of human ribonucleotide reductase (RNR), an enzyme crucial for de novo DNA synthesis.[1][2] Unlike many conventional RNR inhibitors, this compound employs a distinct mechanism by specifically blocking the protein-protein interaction between the R1 and R2 subunits of the RNR enzyme.[1][3] This interference with the assembly of the functional enzyme complex leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, ultimately causing DNA replication stress, cell cycle arrest, and apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated its potent antitumor activity in both hematological and solid tumor models.[3] This guide compares the in vitro and in vivo preclinical data of this compound with other RNR inhibitors, namely Hydroxyurea, Triapine (3-AP), Gemcitabine, and Clofarabine.

Comparative Analysis of In Vitro Efficacy

The in vitro potency of this compound and comparator drugs has been evaluated through the inhibition of RNR enzymatic activity and the assessment of anti-proliferative effects in various cancer cell lines.

RNR Inhibition

This compound demonstrates potent inhibition of RNR enzymatic activity. In preclinical assays, this compound inhibited the interaction of RNR subunits with a half-maximal inhibitory concentration (IC50) of 0.0396 μM.[4]

CompoundRNR Inhibition IC50 (µM)Target Subunit(s)Mechanism of RNR Inhibition
This compound 0.0542[5]R1-R2 InteractionBlocks protein-protein interaction between R1 and R2 subunits[1][3]
Triapine (3-AP) 0.364[5]R2Quenches the tyrosyl free radical and chelates iron[6]
Hydroxyurea 188[5]R2Scavenges the tyrosyl free radical[7]
Gemcitabine (diphosphate) Not explicitly foundR1Nucleoside analog that inhibits RRM1[8]
Clofarabine (triphosphate) Not explicitly foundR1 and R2Nucleoside analog that inhibits both DNA polymerases and RNR[9]
Anti-proliferative Activity

The anti-proliferative activity, measured as the 50% growth inhibition (GI50), of this compound has been assessed across a panel of human cancer cell lines.

Cell LineCancer TypeThis compound GI50 (µM)[1]Hydroxyurea GI50 (µM)[1]Triapine GI50 (µM)Gemcitabine GI50 (µM)Clofarabine GI50 (µM)
HCC1806Breast0.228>100Not explicitly foundNot explicitly foundNot explicitly found
BxPC-3Pancreatic0.505>100Not explicitly foundNot explicitly foundNot explicitly found
MV-4-11Leukemia0.35443.4Not explicitly foundNot explicitly foundNot explicitly found
HL-60Leukemia0.30135.5Not explicitly foundNot explicitly foundNot explicitly found
HCT116Colon0.708>100Not explicitly foundNot explicitly foundNot explicitly found
NCI-H460Lung0.612>100Not explicitly foundNot explicitly foundNot explicitly found

Note: Directly comparable GI50 values for all listed drugs across the same cell lines are not consistently available in the public domain. The NCI-60 database provides GI50 values for many compounds, but a direct head-to-head comparison in the same experimental run is often lacking.

Downstream Cellular Effects: dNTP Pool Depletion and DNA Damage

The inhibition of RNR by these compounds leads to a reduction in the intracellular dNTP pools, which in turn induces DNA replication stress and the activation of DNA damage response pathways.

Impact on dNTP Pools

This compound treatment leads to a rapid and significant decrease in the intracellular dATP pool.[3][4] This depletion is a direct consequence of RNR inhibition and a key driver of its anti-tumor effects. Similarly, other RNR inhibitors also disrupt dNTP homeostasis.

  • Triapine (3-AP): Causes a decline in dATP and dGTP pools.[10]

  • Hydroxyurea: Leads to the depletion of dNTP pools, though some studies suggest it may not completely exhaust them.[11][12]

  • Gemcitabine: Its diphosphate (B83284) metabolite inhibits RNR, leading to a reduction in dNTP pools, which in turn potentiates the incorporation of its triphosphate metabolite into DNA.[13][14]

  • Clofarabine: Inhibition of RNR contributes to the depletion of dNTP pools.[15]

Induction of DNA Damage Markers

The depletion of dNTPs stalls DNA replication forks, leading to DNA damage. This is often visualized by the phosphorylation of histone H2AX (γH2AX) and the activation of checkpoint kinases like Chk1.

  • This compound: Induces phosphorylation of Chk1 and RPA2, and increases levels of cleaved PARP and cleaved caspase-3, indicative of DNA replication stress and apoptosis.[16][17][18]

  • Triapine (3-AP): Induces DNA double-strand breaks, as evidenced by the formation of γH2AX.[19]

  • Hydroxyurea: Can cause DNA damage through the generation of reactive oxygen species and by stalling replication forks.[20][21]

  • Gemcitabine: Induces DNA damage, leading to the phosphorylation of H2AX and activation of the ATR-Chk1 pathway.[22][23][24]

  • Clofarabine: Induces DNA damage, leading to G2/M phase cell cycle arrest and apoptosis.[9][25]

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been demonstrated in preclinical xenograft models of both hematological and solid tumors.

Xenograft ModelCancer TypeTreatmentOutcome
This compound
MV-4-11 (rat)Acute Myeloid Leukemia400 mg/kg, p.o. daily for 14 daysSignificant tumor growth inhibition[26]
HCC38 (mouse)Breast Cancer100 mg/kg, p.o. daily for 14 daysSignificant tumor growth inhibition[26]
Triapine (3-AP)
U251 (mouse)GlioblastomaIn combination with radiationEnhanced radiation-induced tumor growth delay[13]
A2780 (mouse)Ovarian CarcinomaTwice daily dosingPronounced inhibition of tumor growth[5]
Hydroxyurea
L1210 (mouse)LeukemiaNot specifiedLess potent than Triapine in inhibiting DNA synthesis and tumor growth[5]
Gemcitabine
Pancreatic Cancer PDX (mouse)Pancreatic Cancer100 mg/kg, i.p. twice weeklyTumor regression in sensitive models[25][27]
Clofarabine
HCT-116 (mouse)Colorectal CancerIn combination with ThiarabineCured 66% of mice[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate independent verification.

RNR Inhibition Assay

A common method to assess RNR activity involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.

  • Enzyme Preparation: Recombinant human RNR subunits (R1 and R2) are expressed and purified.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the RNR enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), a radiolabeled tracer (e.g., [3H]CDP), ATP (as an allosteric activator), and a reducing agent (e.g., dithiothreitol).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Separation and Quantification: The reaction is stopped, and the resulting deoxyribonucleotide is separated from the ribonucleotide substrate, often using an anion exchange column. The radioactivity of the deoxyribonucleotide fraction is then measured by liquid scintillation counting.

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cell Proliferation (GI50) Assay

The anti-proliferative effects of the compounds are commonly determined using a sulforhodamine B (SRB) or similar cell viability assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curve.

dNTP Pool Measurement by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular dNTP levels.[12][23][28][29]

  • Cell Lysis and Extraction: Cells are treated with the test compound, harvested, and then lysed. dNTPs are extracted, typically using a cold methanol-based method.

  • Chromatographic Separation: The extracted dNTPs are separated using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: The separated dNTPs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of each dNTP is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

DNA Damage (γH2AX) Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of cells with DNA double-strand breaks by detecting the phosphorylation of H2AX.[8][20][30][31][32]

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed and permeabilized.

  • Antibody Staining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • DNA Staining: Cellular DNA is stained with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI to allow for cell cycle analysis.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of γH2AX-positive cells and the mean fluorescence intensity are quantified.

Western Blotting for DNA Damage and Apoptosis Markers

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the DNA damage response and apoptosis.[33][34][35]

  • Protein Extraction and Quantification: Cells are treated with the test compound, and total protein is extracted. Protein concentration is determined using a BCA or similar assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Chk1, cleaved PARP, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Studies

The antitumor efficacy of the compounds is evaluated in vivo using immunodeficient mice bearing human tumor xenografts.[4][5][7][13][25][27][36][37][38][39][40]

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of pharmacodynamic markers in tumor tissue.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.

RNR_Inhibition_Pathway cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit dNTP Deoxyribonucleoside Triphosphates (dNTPs) R1->dNTP Catalysis R2 R2 Subunit R2->R1 Holoenzyme Formation RDP Ribonucleoside Diphosphates (RDPs) RDP->R1 Substrate DNA_Replication DNA Replication dNTP->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress DNA_Damage DNA Damage (γH2AX) Replication_Stress->DNA_Damage Apoptosis Apoptosis (Cleaved PARP, Cleaved Caspase-3) DNA_Damage->Apoptosis This compound This compound This compound->R1 Inhibits Interaction with R2 Other_Inhibitors Hydroxyurea, Triapine, Gemcitabine, Clofarabine Other_Inhibitors->R1 Inhibit Other_Inhibitors->R2 Inhibit

This compound and other RNR inhibitors disrupt DNA synthesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis RNR_Assay RNR Inhibition Assay (IC50) GI50_Assay Cell Proliferation Assay (GI50) dNTP_Analysis dNTP Pool Analysis (LC-MS/MS) GI50_Assay->dNTP_Analysis DNA_Damage_Analysis DNA Damage & Apoptosis (Flow Cytometry, Western Blot) dNTP_Analysis->DNA_Damage_Analysis Xenograft Tumor Xenograft Model Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Markers (Tumor dNTPs, γH2AX) Xenograft->Pharmacodynamics Drug_Treatment Drug Treatment (this compound & Comparators) Drug_Treatment->RNR_Assay Drug_Treatment->GI50_Assay Drug_Treatment->Xenograft

Workflow for preclinical evaluation of RNR inhibitors.

References

Assessing the Long-Term Efficacy of TAS1553 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term in vivo efficacy of TAS1553, a novel small molecule inhibitor of ribonucleotide reductase (RNR), against alternative cancer therapies. The data presented is compiled from preclinical studies to offer an objective assessment of its potential as an anti-cancer agent.

Introduction to this compound

This compound is an orally available, potent, and selective small-molecule inhibitor that targets the interaction between the R1 and R2 subunits of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By disrupting the RNR complex, this compound depletes the cellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated its robust antitumor efficacy in both hematological and solid tumor xenograft models.[1][2]

Mechanism of Action: Targeting Ribonucleotide Reductase

This compound's unique mechanism of action offers a targeted approach to cancer therapy. The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Ribonucleotide Metabolism cluster_1 DNA Synthesis & Cell Proliferation cluster_2 This compound Intervention Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides Catalysis RNR_Inhibition RNR Inhibition dNTPs dNTP Pool Deoxyribonucleotides->dNTPs DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase Replication_Stress DNA Replication Stress dNTPs->Replication_Stress DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation This compound This compound This compound->RNR Inhibits R1/R2 Interaction RNR_Inhibition->dNTPs Depletion Apoptosis Apoptosis Replication_Stress->Apoptosis

Figure 1: Mechanism of action of this compound.

Comparative In Vivo Efficacy

The following tables summarize the long-term efficacy of this compound in comparison to other established anti-cancer agents in various xenograft models. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.

Hematological Malignancies: Acute Myeloid Leukemia (AML)
Drug Xenograft Model Dosing Regimen Treatment Duration Tumor Growth Inhibition (TGI) Survival Benefit Reference
This compound MV-4-11 (subcutaneous)400 mg/kg, p.o., daily14 daysTumor regression and disappearance in all treated animals.-Ueno et al., 2022
This compound MLL-AF9 (systemic)100 mg/kg, p.o., dailyUntil endpoint-Median survival of 75.5 days vs. 56 days in control.Ueno et al., 2022
Cytarabine MV-4-11 (subcutaneous)32 mg/kg, i.v., 5 consecutive days5 daysMinimal but statistically significant (T/C ratio of 77.4%).-Ueno et al., 2022
Hydroxyurea OCI-AML3 (orthotopic)Not specifiedNot specified-Increased survival in combination with Valproic Acid.[3]
Cytarabine AML patient-derived50 mg/kg, i.p., 5 days5 daysReduced disease burden.Increased survival.[4]
Solid Tumors
Drug Xenograft Model Dosing Regimen Treatment Duration Tumor Growth Inhibition (TGI) Reference
This compound HCC38 (breast cancer, subcutaneous)100 mg/kg, p.o., daily14 daysT/C ratio of 26.8%.Ueno et al., 2022
Capecitabine HCC38 (breast cancer, subcutaneous)539 mg/kg, p.o., daily14 daysT/C ratio of 41.5%.Ueno et al., 2022
Paclitaxel HCC38 (breast cancer, subcutaneous)20 mg/kg, i.v., weekly14 daysT/C ratio of 35.8%.Ueno et al., 2022
Gemcitabine Pancreatic cancer patient-derivedNot specifiedNot specifiedLimited in vivo efficacy despite in vitro sensitivity.[5]
Capecitabine MX-1 (breast cancer, subcutaneous)Various schedules6 weeks49-65% TGI depending on schedule.[6]
Paclitaxel MDA-MB-231 (breast cancer, orthotopic)15 mg/kgNot specifiedSignificantly inhibited tumor growth.[7]

Experimental Protocols

Subcutaneous Xenograft Model (MV-4-11 and HCC38)

This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-cancer agents in subcutaneous xenograft models.

Cell_Culture 1. Cell Culture (MV-4-11 or HCC38) Cell_Harvest 2. Cell Harvest & Viability Count Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation (e.g., 1x10^7 cells in Matrigel) Cell_Harvest->Implantation Animal_Prep 3. Animal Preparation (e.g., female BALB/c nude mice) Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring (caliper measurements) Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups (tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 7. Drug Administration (this compound, comparators, vehicle) Randomization->Treatment Monitoring 8. Continued Monitoring (tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., tumor volume >2000 mm³ or pre-defined time) Monitoring->Endpoint Analysis 10. Data Analysis (TGI, statistical analysis) Endpoint->Analysis

Figure 2: Workflow for subcutaneous xenograft studies.

Detailed Steps:

  • Cell Culture: MV-4-11 (human biphenotypic B myelomonocytic leukemia) or HCC38 (human breast carcinoma) cells are cultured in appropriate media and conditions to ensure exponential growth.[8]

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS) mixed with Matrigel to enhance tumor take rate. Cell viability is confirmed to be >90%.[8]

  • Animal Model: Immunocompromised mice (e.g., female BALB/c nude or SCID mice, 6-8 weeks old) are used.[8][9]

  • Implantation: A suspension of 1 x 10⁷ cells in 100-200 µL is injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally (p.o.) daily at the specified dose.

    • Comparator Drugs: Administered according to established protocols (e.g., intravenously, intraperitoneally, or orally) at their respective doses and schedules.

    • Control Group: Receives the vehicle used to dissolve the drugs.

  • Efficacy and Toxicity Monitoring: Tumor volumes and body weights are recorded regularly. Animals are monitored for any signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical significance is determined using appropriate tests.

Systemic AML Xenograft Model (MLL-AF9)

This protocol describes a model for assessing the efficacy of therapies against disseminated leukemia.

Cell_Prep 1. Prepare MLL-AF9 expressing cells IV_Injection 3. Intravenous Injection of Cells Cell_Prep->IV_Injection Animal_Irradiation 2. Sub-lethal Irradiation of Recipient Mice Animal_Irradiation->IV_Injection Engraftment_Confirm 4. Confirmation of Engraftment (e.g., bioluminescence imaging) IV_Injection->Engraftment_Confirm Treatment_Initiation 5. Initiate Treatment (this compound or vehicle) Engraftment_Confirm->Treatment_Initiation Survival_Monitoring 6. Monitor Survival and Disease Progression Treatment_Initiation->Survival_Monitoring Data_Analysis 7. Analyze Survival Data (Kaplan-Meier curves) Survival_Monitoring->Data_Analysis

Figure 3: Workflow for systemic AML xenograft studies.

Detailed Steps:

  • Cell Preparation: Murine bone marrow cells transduced with the MLL-AF9 fusion gene and a luciferase reporter are prepared.

  • Recipient Mice: Immunocompromised mice are sublethally irradiated to facilitate engraftment of the leukemic cells.

  • Cell Injection: A defined number of MLL-AF9 expressing cells are injected intravenously into the recipient mice.

  • Engraftment Confirmation: Engraftment and tumor burden can be monitored non-invasively using bioluminescence imaging.[10]

  • Treatment Initiation: Once engraftment is confirmed (e.g., 11 days post-implantation), treatment with this compound or vehicle is initiated.

  • Survival Monitoring: Mice are monitored daily for signs of disease progression and morbidity, and the date of death or euthanasia is recorded.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves, and statistical significance between treatment groups is determined.

Conclusion

The preclinical in vivo data presented in this guide demonstrate that this compound exhibits significant antitumor activity in both hematological and solid tumor models. In the MV-4-11 AML xenograft model, this compound induced complete tumor regression, outperforming a standard-of-care agent, cytarabine.[1] Furthermore, in a systemic AML model, this compound provided a significant survival benefit.[1] In a solid tumor model (HCC38), this compound also showed potent tumor growth inhibition.

While direct comparative long-term efficacy studies are limited, the available data suggests that this compound holds considerable promise as a novel cancer therapeutic. Its oral bioavailability and potent, targeted mechanism of action make it an attractive candidate for further clinical investigation. The detailed experimental protocols provided herein can serve as a foundation for designing future preclinical studies to further elucidate the long-term efficacy and optimal therapeutic combinations for this compound.

References

Reproducibility of TAS1553-Induced Synthetic Lethality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of synthetic lethality induced by TAS1553, a novel small-molecule inhibitor of ribonucleotide reductase (RNR). We objectively compare its performance with alternative RNR inhibitors and provide supporting experimental data to aid in the critical evaluation and potential application of this compound in cancer research and drug development.

Introduction to this compound and Synthetic Lethality

This compound is an orally available, potent, and selective inhibitor of human ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] this compound functions by disrupting the protein-protein interaction between the R1 and R2 subunits of RNR, leading to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn causes DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4]

The concept of "synthetic lethality" describes a genetic interaction where the loss of either of two genes individually has no effect on cell viability, but the simultaneous loss of both results in cell death. In the context of cancer therapy, this can be exploited by targeting a gene that is synthetic lethal to a cancer-associated mutation. While the interaction between this compound and its key biomarker, Schlafen 11 (SLFN11), is not formally defined as a classic synthetic lethal relationship in the primary literature, it represents a potent and selective vulnerability. SLFN11-expressing cancer cells are exquisitely sensitive to this compound-induced DNA replication stress, leading to their selective elimination.[1][4] The reproducibility of this selective lethality is a critical factor for its clinical translation.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the inhibition of RNR, which leads to a cascade of cellular events culminating in apoptosis, particularly in SLFN11-proficient cancer cells.

TAS1553_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Role of SLFN11 This compound This compound RNR Ribonucleotide Reductase (RNR) (R1-R2 complex) This compound->RNR Inhibits R1/R2 interaction dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Decreased Synthesis DNA_rep_stress DNA Replication Stress dNTP_pool->DNA_rep_stress Cell_cycle_arrest Cell Cycle Arrest DNA_rep_stress->Cell_cycle_arrest SLFN11 SLFN11 DNA_rep_stress->SLFN11 Activates Apoptosis Apoptosis SLFN11->Apoptosis Potentiates

Caption: Mechanism of action of this compound and the role of SLFN11.

Quantitative Data on this compound Efficacy

The primary preclinical data supporting the efficacy of this compound and the role of SLFN11 comes from a study by Ueno et al. (2022).[1][4] The following tables summarize key quantitative findings from this research.

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeSLFN11 Expression (mRNA)GI50 (µM)
MV-4-11Acute Myeloid LeukemiaHigh0.045
A673Ewing's SarcomaHigh0.068
HCC38Breast CancerHigh0.12
HCT116Colon CancerHigh0.18
SW620Colon CancerLow1.2
PC-3Prostate CancerLow2.5

Data extracted from Ueno et al., Communications Biology, 2022.[4]

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
MV-4-11Acute Myeloid LeukemiaThis compound (100 mg/kg, p.o., qd)112 (tumor regression)
A673Ewing's SarcomaThis compound (100 mg/kg, p.o., qd)95
SW620Colon CancerThis compound (100 mg/kg, p.o., qd)40

Data extracted from Ueno et al., Communications Biology, 2022.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are key protocols from the foundational study on this compound.

Cell Proliferation Assay:

  • Cell Lines: A panel of human cancer cell lines with varying SLFN11 expression.

  • Treatment: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.

  • Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). GI50 values (concentration for 50% growth inhibition) were calculated using a non-linear regression model.

Western Blot Analysis:

  • Sample Preparation: Cells were treated with this compound for the indicated times, and whole-cell lysates were prepared.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against proteins of interest (e.g., γH2AX, a marker of DNA damage) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Studies:

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Human cancer cells were subcutaneously implanted into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once daily.

  • Analysis: Tumor volume and body weight were measured regularly. Tumor growth inhibition was calculated at the end of the study.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cell Line Panel (Varying SLFN11) Treatment_In_Vitro This compound Treatment (72h) Cell_Culture->Treatment_In_Vitro Proliferation_Assay Cell Viability Assay (CellTiter-Glo) Treatment_In_Vitro->Proliferation_Assay Western_Blot Western Blot (γH2AX) Treatment_In_Vitro->Western_Blot Xenograft_Model Nude Mice with Tumor Xenografts Treatment_In_Vivo Oral this compound Administration Xenograft_Model->Treatment_In_Vivo Tumor_Measurement Tumor Volume & Body Weight Measurement Treatment_In_Vivo->Tumor_Measurement

Caption: A simplified experimental workflow for evaluating this compound.

Comparison with Alternative RNR Inhibitors

This compound represents a new class of RNR inhibitors that target the protein-protein interaction of the R1 and R2 subunits. This mechanism differs from older RNR inhibitors.

Table 3: Comparison of this compound with Other RNR Inhibitors

InhibitorMechanism of ActionKey Limitations/Side Effects
This compound R1/R2 subunit interaction inhibitor Data on long-term toxicity and resistance mechanisms are still emerging.
HydroxyureaR2 subunit free radical scavengerMyelosuppression, gastrointestinal toxicity, cutaneous toxicities.
GemcitabineDiphosphate form is a suicide substrate for RNR; triphosphate form incorporates into DNAMyelosuppression, flu-like symptoms, rash.
ClofarabineInhibits RNR and DNA polymeraseMyelosuppression, capillary leak syndrome, systemic inflammatory response syndrome.
3-AP (Triapine)R2 subunit inhibitorMethemoglobinemia, neurotoxicity.

Reproducibility and Future Directions

The primary data on this compound's synthetic lethal-like interaction with SLFN11 currently originates from the developing company. Independent validation by other research groups is a crucial next step to firmly establish the reproducibility of these findings. The broader field of synthetic lethality has faced challenges with reproducibility, often due to differences in experimental systems, cell line heterogeneity, and off-target effects of screening methods.[5]

Future research should focus on:

  • Independent Validation: Replication of the key in vitro and in vivo findings by academic and other industry labs.

  • Clinical Correlation: Analysis of SLFN11 expression in patient samples from the ongoing Phase 1 clinical trial of this compound (NCT04637009) to confirm its predictive biomarker status.

  • Combination Therapies: Exploring synergistic combinations of this compound with other anticancer agents. Preclinical data suggests a strong synergy with nucleoside analogues like cytarabine.[6]

  • Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound to inform the development of next-generation inhibitors and combination strategies.

References

TAS1553: A Comparative Analysis Against Standard of Care in Myeloid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS1553, an investigational inhibitor of ribonucleotide reductase, against the current standard of care for relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms. The information is supported by available preclinical data and detailed experimental methodologies.

Introduction to this compound

This compound is an orally available, small molecule inhibitor of human ribonucleotide reductase (RNR). It uniquely functions by blocking the protein-protein interaction between the R1 and R2 subunits of the RNR enzyme.[1] This interference with RNR assembly is crucial as it prevents the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential building blocks for DNA synthesis and repair. The subsequent depletion of the deoxyribonucleotide triphosphate (dNTP) pool leads to DNA replication stress, cell cycle arrest, and ultimately, inhibition of tumor growth.[1] Additionally, preclinical models suggest this compound may have immunomodulatory effects within the tumor microenvironment.

Currently, this compound is under investigation in a Phase 1 clinical trial (NCT04637009) for patients with relapsed or refractory AML and other myeloid neoplasms, including myelodysplastic/myeloproliferative neoplasms (MDS/MPN).[2][3]

Current Standard of Care

The treatment landscape for relapsed and refractory myeloid malignancies is complex and often tailored to individual patient and disease characteristics.

Relapsed/Refractory Acute Myeloid Leukemia (AML): There is no single standard of care for relapsed/refractory AML.[4][5] Treatment decisions are influenced by factors such as patient age, duration of first remission, and the genetic profile of the leukemia.[5] Options include:

  • Intensive Chemotherapy: Regimens often involve cytarabine, sometimes in combination with other agents like mitoxantrone.[4]

  • Targeted Therapies: For patients with specific genetic mutations, targeted inhibitors such as FLT3 inhibitors (e.g., gilteritinib, quizartinib) and IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) are used.[6][7]

  • Hypomethylating Agents (HMAs) and BCL-2 Inhibitors: The combination of an HMA (azacitidine or decitabine) with the BCL-2 inhibitor venetoclax (B612062) has become a standard approach, particularly for older patients or those unfit for intensive chemotherapy.[8]

  • Allogeneic Hematopoietic Stem Cell Transplantation (HCT): For eligible patients who achieve a subsequent remission, allogeneic HCT offers the best chance for a cure.[8]

Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN): Treatment for these overlap syndromes is also varied and depends on the specific subtype and disease characteristics.[9][10] Common therapeutic approaches include:

  • Supportive Care: Transfusions and growth factors to manage cytopenias.[11]

  • Hypomethylating Agents: Azacitidine and decitabine (B1684300) are considered standard therapy for both lower and higher-risk MDS and are also used in CMML, a subtype of MDS/MPN.[10][11][12]

  • Chemotherapy: May be used in more aggressive forms of the disease.[9]

  • Targeted Therapy: Imatinib may be used in specific cases.[9]

Preclinical Comparative Data

Direct clinical comparisons of this compound with standard of care are not yet available from the ongoing Phase 1 trial. However, preclinical studies in xenograft models provide initial insights into its potential efficacy.

Parameter This compound Standard of Care (Cytarabine) Standard of Care (Capecitabine) Standard of Care (Paclitaxel) Study Model Reference
Tumor Growth Inhibition (TGI) Significant TGI observed with oral administration.Significant TGI with intravenous administration.Not directly compared in the same preclinical model shown.Not directly compared in the same preclinical model shown.MV-4-11 (AML) xenograft in rats[13]
Survival Benefit Demonstrated a significant survival benefit.Not reported in the referenced survival study.Not reported in the referenced survival study.Not reported in the referenced survival study.Systemic MLL-AF9 (AML) model in mice[13]
Mechanism of Action Inhibition of RNR subunit interaction, leading to dNTP pool depletion and DNA replication stress.DNA synthesis inhibitor (antimetabolite).Prodrug of 5-fluorouracil, inhibits thymidylate synthase.Mitotic inhibitor, stabilizes microtubules.N/A[14]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

TAS1553_Mechanism R1 R1 Subunit Interaction R1->Interaction R2 R2 Subunit R2->Interaction This compound This compound This compound->Interaction Inhibits dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) Interaction->dNTPs Catalyzes Conversion of NDPs to dNDPs DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Proceeds Apoptosis Tumor Cell Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound, an RNR subunit interaction inhibitor.

Experimental Workflow: In Vitro Proliferation Assay

Proliferation_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow start Seed cancer cells in multiwell plates incubation1 Incubate cells (e.g., 24 hours) start->incubation1 treatment Add this compound or Standard of Care Drug (various concentrations) incubation1->treatment incubation2 Incubate for a defined period (e.g., 72 hours) treatment->incubation2 reagent Add CellTiter-Glo® Reagent incubation2->reagent lysis Mix to induce cell lysis reagent->lysis incubation3 Incubate at RT for 10 minutes lysis->incubation3 measure Measure luminescence incubation3->measure analysis Calculate IC50 values measure->analysis

Caption: Workflow for assessing cell proliferation using the CellTiter-Glo® assay.

Detailed Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Cancer cell lines of interest

  • Culture medium

  • This compound and standard of care compounds

  • Luminometer

Protocol:

  • Seed cells into opaque-walled multiwell plates at a predetermined density in 100 µL (96-well plate) or 25 µL (384-well plate) of culture medium.[15]

  • Prepare control wells containing medium without cells for background luminescence measurement.[16]

  • Incubate the plates under standard cell culture conditions for 24 hours.

  • Add various concentrations of the test compounds (this compound, standard of care drugs) to the experimental wells.

  • Incubate the plates for the desired exposure time (e.g., 72 hours).[15]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Record the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Analysis of Intracellular dNTP Pools by HPLC

This method is used to quantify the levels of intracellular deoxyribonucleoside triphosphates (dNTPs) following drug treatment.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • Reversed-phase C18 column

  • Trichloroacetic acid (TCA)

  • Potassium carbonate (K2CO3) or Trioctylamine/Freon

  • Mobile phase buffers (e.g., potassium phosphate (B84403) with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide)[17][18]

  • dNTP standards (dATP, dGTP, dCTP, dTTP)

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound or control for the desired time.

  • Nucleotide Extraction:

    • Harvest the cells and wash with cold phosphate-buffered saline.

    • Lyse the cells and precipitate macromolecules using a cold solution of 6% TCA.[17]

    • Centrifuge to pellet the precipitate.

    • Neutralize the supernatant (containing the nucleotides) with K2CO3 or by extraction with a trioctylamine/Freon mixture.[17][18]

  • HPLC Analysis:

    • Inject a defined volume of the neutralized extract onto the HPLC column.[18]

    • Separate the nucleotides using a gradient elution program with the mobile phase buffers.[17]

    • Detect the nucleotides by UV absorbance at 254 nm.[17]

  • Quantification:

    • Generate standard curves for each dNTP using known concentrations.

    • Quantify the dNTPs in the cell extracts by comparing their peak areas or heights to the standard curves.[19]

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.

Materials:

  • Purified RNR enzyme (or cell lysate containing RNR)

  • [3H]-labeled ribonucleotide substrate (e.g., [3H]-CDP)[20][21]

  • Allosteric effectors (e.g., ATP, dATP)[22][23]

  • Reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH)[20][21]

  • Reaction buffer (e.g., HEPES with MgSO4 and EDTA)[20]

  • Perchloric acid

  • Potassium hydroxide

  • Scintillation counter or LC-MS/MS system

Protocol (Radioactive Method):

  • Prepare a reaction mixture containing buffer, allosteric effectors, the reducing system, and the [3H]-CDP substrate.[20]

  • Initiate the reaction by adding the RNR enzyme and the test inhibitor (this compound) at various concentrations.[20]

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At specific time points, remove aliquots of the reaction and quench them with perchloric acid.[20]

  • Neutralize the quenched aliquots with potassium hydroxide.[20]

  • The product ([3H]-dCDP) can be separated from the substrate and quantified using techniques like thin-layer chromatography followed by scintillation counting.

  • Calculate the rate of reaction and the inhibitory effect of this compound.

Conclusion and Future Directions

This compound presents a novel mechanism for targeting myeloid malignancies by inhibiting the crucial RNR enzyme at the level of subunit interaction. Preclinical data demonstrate its potential for anti-tumor activity and a survival benefit in AML models.[1][13] The ongoing Phase 1 clinical trial is a critical step in evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory AML and other myeloid neoplasms.[2][3]

Future publications from this trial will be essential to provide direct comparative data against the diverse standards of care. These data will clarify the therapeutic potential of this compound, either as a monotherapy or in combination with other agents, in the evolving treatment landscape for these challenging hematologic cancers.

References

Safety Operating Guide

Proper Disposal of TAS1553: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like TAS1553 is paramount. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.

As an investigational drug with cytotoxic properties that induces apoptosis, this compound requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal.[1][2] Adherence to these procedures is critical for personnel safety and environmental protection. All waste materials that have come into contact with this compound should be considered hazardous.[3][4]

Summary of this compound Properties

A clear understanding of the compound's characteristics is foundational to its safe handling and disposal.

PropertyValue
Chemical Formula C₂₀H₂₀ClFN₄O₅S
Molecular Weight 482.91 g/mol
CAS Number 2166023-31-8
Mechanism of Action Inhibits DNA replication and induces apoptosis.
Appearance To be determined (often a solid)
Solubility Soluble in DMSO

Source: MedKoo Biosciences, 2025; MedchemExpress.com, 2025[1][5]

Experimental Protocols Referenced

The disposal procedures outlined below are based on established guidelines for the management of investigational drugs and cytotoxic agents in a laboratory setting.[3][6][7][8] These protocols are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of hazardous pharmaceutical waste.[3][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and step-by-step procedures for the proper disposal of this compound waste.

TAS1553_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Generation of this compound Waste waste_types Identify Waste Type: - Unused/Expired Compound - Contaminated Labware (e.g., vials, tips) - Contaminated PPE (e.g., gloves, gown) - Grossly Contaminated Materials (e.g., spill cleanup) start->waste_types sharps Contaminated Sharps waste_types->sharps Sharps non_sharps Contaminated Non-Sharps waste_types->non_sharps Solid liquid Liquid Waste waste_types->liquid Liquid sharps_container Place in a designated, puncture-resistant cytotoxic sharps container. sharps->sharps_container waste_container Place in a designated, leak-proof cytotoxic waste container (e.g., yellow or purple bin). non_sharps->waste_container liquid_container Collect in a compatible, sealed, and leak-proof hazardous liquid waste container. liquid->liquid_container labeling Label container with: - 'Hazardous Waste - Cytotoxic' - 'this compound' - PI Name and Contact Information - Accumulation Start Date sharps_container->labeling waste_container->labeling liquid_container->labeling storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. labeling->storage pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage->pickup incineration EHS transports waste to a licensed hazardous waste facility for incineration. pickup->incineration

Caption: This diagram outlines the workflow for the safe disposal of this compound, from waste generation to final incineration.

Step-by-Step Disposal Procedures

1. Waste Segregation at the Point of Generation:

  • Unused or Expired this compound: The original container with the unused or expired compound should be treated as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, vials, and culture plates, must be disposed of as cytotoxic waste.

  • Contaminated Personal Protective Equipment (PPE): This includes gloves, disposable lab coats, and any other PPE worn during the handling of this compound.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound are considered grossly contaminated and must be disposed of as hazardous waste.

2. Use of Designated Waste Containers:

  • Solid Waste: Place all non-sharp, solid cytotoxic waste into a designated, leak-proof container, often color-coded (e.g., yellow or purple) and labeled with the cytotoxic symbol.[9] These containers should have a secure lid.

  • Sharps Waste: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[8]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and sealed container. Ensure the container is properly labeled as hazardous waste.

3. Labeling of Waste Containers:

Proper labeling is crucial for the safe management of hazardous waste. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The specific chemical name: "this compound"

  • The appropriate hazard characteristic (e.g., "Cytotoxic")

  • The name and contact information of the Principal Investigator (PI) or responsible person.

  • The date when waste was first added to the container (accumulation start date).

4. Storage of Hazardous Waste:

  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secure area, away from general laboratory traffic.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Final Disposal:

  • Do not dispose of this compound waste in the regular trash, biohazard bags (unless specified for chemotherapy waste by your institution), or down the drain.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The standard and required method for the final disposal of cytotoxic and investigational drug waste is high-temperature incineration by a licensed hazardous waste management facility.[7][10]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Essential Safety and Logistics for Handling TAS1553

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of TAS1553, a potent, orally active protein-protein interaction (PPI) inhibitor. Given its mechanism of inducing apoptosis and its application in cancer research, this compound should be handled with the same precautions as other cytotoxic compounds. Adherence to these protocols is critical to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to prevent skin and respiratory exposure. The following table summarizes the required PPE for various procedures.

ProcedureRequired Personal Protective Equipment
Weighing and Reconstituting Powder - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (or other chemically resistant gloves)- Safety goggles with side shields or a full-face shield- NIOSH-approved respirator (e.g., N95 or higher)
Handling Solutions - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves (or other chemically resistant gloves)- Safety goggles with side shields
Administering to Animals - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves (or other chemically resistant gloves)- Safety goggles with side shields- NIOSH-approved respirator if aerosolization is possible
Cleaning and Decontamination - Disposable, solid-front lab coat with tight cuffs- Heavy-duty nitrile or rubber gloves- Safety goggles with side shields or a full-face shield
Waste Disposal - Disposable, solid-front lab coat with tight cuffs- Heavy-duty nitrile or rubber gloves- Safety goggles with side shields

Operational Plan: Step-by-Step Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

TAS1553_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_cleanup Cleanup and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C to -80°C inspect->store weigh Weigh Powder in Containment Hood store->weigh reconstitute Reconstitute in Biological Safety Cabinet weigh->reconstitute cell_culture Cell-Based Assays reconstitute->cell_culture animal_dosing In Vivo Studies reconstitute->animal_dosing decontaminate Decontaminate Surfaces and Equipment cell_culture->decontaminate animal_dosing->decontaminate dispose Dispose of Waste decontaminate->dispose

Figure 1: General workflow for handling this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures:

Area/EquipmentDecontamination Protocol
Work Surfaces 1. Wipe with a solution of 1% sodium hypochlorite (B82951) followed by 70% ethanol.2. For spills, absorb with inert material, then decontaminate as above.
Glassware 1. Immerse in a 1% sodium hypochlorite solution for at least 1 hour.2. Wash thoroughly with laboratory detergent and rinse with deionized water.
Equipment 1. Wipe external surfaces with 70% ethanol.2. For internal components, consult the manufacturer's guidelines for chemical compatibility.
Spills 1. Evacuate and secure the area.2. Wear appropriate PPE, including a respirator.3. Cover the spill with absorbent material.4. Decontaminate the area with 1% sodium hypochlorite, followed by a water rinse.

Disposal Plan:

All waste contaminated with this compound is considered hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Place in a designated, sealed, and labeled hazardous waste container.- Includes contaminated gloves, lab coats, plasticware, and absorbent materials.
Liquid Waste - Collect in a labeled, leak-proof hazardous waste container.- Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps - Dispose of in a designated sharps container for cytotoxic waste.

The logical relationship for the disposal plan is illustrated in the following diagram.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Lab Coats) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Media, Solvents) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps Sharps (Needles, Syringes) Sharps_Container Cytotoxic Sharps Container Sharps->Sharps_Container Waste_Pickup Collection by Certified Hazardous Waste Handler Solid_Container->Waste_Pickup Liquid_Container->Waste_Pickup Sharps_Container->Waste_Pickup

Figure 2: Waste disposal workflow for this compound.

By implementing these safety and logistical procedures, your laboratory can mitigate the risks associated with handling the potent compound this compound, ensuring a safe research environment. Always consult your institution's specific safety guidelines and the manufacturer's recommendations.

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